molecular formula C8H12O2 B8735313 3-allyltetrahydro-4H-pyran-4-one

3-allyltetrahydro-4H-pyran-4-one

Cat. No.: B8735313
M. Wt: 140.18 g/mol
InChI Key: GEOHWSMCDGMMMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-allyltetrahydro-4H-pyran-4-one is a useful research compound. Its molecular formula is C8H12O2 and its molecular weight is 140.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-allyltetrahydro-4H-pyran-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-allyltetrahydro-4H-pyran-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

3-prop-2-enyloxan-4-one

InChI

InChI=1S/C8H12O2/c1-2-3-7-6-10-5-4-8(7)9/h2,7H,1,3-6H2

InChI Key

GEOHWSMCDGMMMC-UHFFFAOYSA-N

Canonical SMILES

C=CCC1COCCC1=O

Origin of Product

United States

Foundational & Exploratory

3-allyltetrahydro-4H-pyran-4-one basic properties

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Basic Properties of 3-allyltetrahydro-4H-pyran-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-allyltetrahydro-4H-pyran-4-one is a substituted heterocyclic ketone of significant interest in medicinal chemistry and organic synthesis. As a derivative of the versatile tetrahydro-4H-pyran-4-one scaffold, its chemical behavior is fundamentally governed by the basicity of its two oxygen atoms.[1][2] This guide provides a detailed examination of the structural, electronic, and steric factors that influence these basic properties. We will explore the distinct roles of the carbonyl and ether oxygens as loci of basicity, analyze the impact of the C-3 allyl substituent, and discuss the implications of protonation on the molecule's reactivity. This document serves as a comprehensive resource for professionals seeking to understand and manipulate this important synthetic intermediate.

Molecular Structure and Identification of Basic Centers

The foundational step in understanding the chemical personality of 3-allyltetrahydro-4H-pyran-4-one is to analyze its structure. The molecule incorporates three key functional groups within a six-membered ring: a cyclic ether, a ketone, and an allyl substituent at the C-3 position. This arrangement creates two potential sites for basic interactions: the lone pair electrons on the ether oxygen (O1) and the carbonyl oxygen (O4).[1]

These sites can function as both Lewis bases, by donating an electron pair to a Lewis acid, and Brønsted-Lowry bases, by accepting a proton from a Brønsted-Lowry acid.[3][4] The relative basicity of these two positions dictates the molecule's reactivity under acidic conditions and its ability to coordinate with metal catalysts.

cluster_main 3-allyltetrahydro-4H-pyran-4-one cluster_labels mol mol carbonyl Carbonyl Oxygen (O4) - Brønsted & Lewis Basic Site - Primary site of protonation ether Ether Oxygen (O1) - Lewis Basic Site - Weakly Brønsted basic G cluster_carbonyl Predominant Pathway cluster_ether Minor Pathway (Harsh Conditions) mol 3-Allyl-THP-4-one protonated_carbonyl Protonated Carbonyl (Oxocarbenium Ion) Resonance Stabilized mol->protonated_carbonyl K_eq(carbonyl) protonated_ether Protonated Ether (Oxonium Ion) mol->protonated_ether K_eq(ether) H_plus + H⁺ consequence_carbonyl -> Activates Carbonyl for Nucleophilic Attack -> Facilitates Enol/Enolate Formation protonated_carbonyl->consequence_carbonyl consequence_ether -> Potential for Ring Opening protonated_ether->consequence_ether

Caption: Protonation pathways and their synthetic consequences.

  • Protonation at the Carbonyl Oxygen (Major Pathway): This is the thermodynamically favored process. The resulting oxocarbenium ion activates the carbonyl carbon, making it significantly more electrophilic and susceptible to attack by weak nucleophiles. This is the mechanistic foundation for acid-catalyzed aldol reactions, additions, and enantioselective protonations of silyl enol ethers derived from this ketone. [5][6][7]

  • Protonation at the Ether Oxygen (Minor Pathway): This requires harsher acidic conditions. The formation of the oxonium ion can weaken the C-O bonds of the ether, potentially leading to cleavage and ring-opening reactions, though this is not a common synthetic transformation under standard conditions. [8]

Experimental Protocol: Determination of Basicity via NMR Titration

For researchers needing to precisely quantify the basicity of 3-allyltetrahydro-4H-pyran-4-one or its derivatives, NMR titration is a robust method. This protocol outlines a general procedure.

Objective: To determine the pKaH by monitoring the chemical shift changes of protons adjacent to the basic sites upon titration with a strong acid.

Materials:

  • 3-allyltetrahydro-4H-pyran-4-one

  • Deuterated solvent (e.g., CDCl₃ or CD₂Cl₂)

  • Strong acid titrant (e.g., Trifluoromethanesulfonic acid, TfOH)

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • NMR spectrometer and tubes

Methodology:

  • Sample Preparation: Prepare a stock solution of 3-allyltetrahydro-4H-pyran-4-one of known concentration in the chosen deuterated solvent containing the internal standard.

  • Initial Spectrum: Acquire a baseline ¹H NMR spectrum of the sample before any acid is added. Identify the chemical shifts of the protons alpha to the carbonyl group (C2 and C5 positions) and the ether oxygen (C2 and C6 positions).

  • Titration: Add small, precise aliquots of the strong acid titrant to the NMR tube.

  • Spectral Acquisition: After each addition, thoroughly mix the sample and acquire a new ¹H NMR spectrum.

  • Data Analysis: Record the change in chemical shift (Δδ) for the identified protons as a function of the molar equivalents of added acid. The largest changes are expected for protons nearest the primary site of protonation (the carbonyl group).

  • pKaH Calculation: Plot the change in chemical shift against the amount of acid added. The data can be fitted to a suitable binding isotherm (e.g., a sigmoidal curve) to determine the midpoint of the titration, which corresponds to the pKaH of the molecule in that specific solvent system.

Caption: Workflow for experimental determination of basicity using NMR titration.

Conclusion

The basic properties of 3-allyltetrahydro-4H-pyran-4-one are defined by the presence of two oxygen-containing functional groups: a ketone and a cyclic ether. While both sites exhibit Lewis basicity, the carbonyl oxygen is the significantly more basic site under Brønsted-Lowry conditions. This preferential protonation activates the molecule for a wide range of crucial synthetic transformations, making it a valuable and predictable building block in the synthesis of complex molecules for pharmaceutical and materials science applications. A thorough understanding of these fundamental basic properties is essential for any scientist aiming to effectively utilize this versatile intermediate.

References

  • Vertex AI Search. (n.d.). Acid–Base Chemistry of Alcohols and Ethers.
  • OER Commons. (n.d.). AI-Assisted Organic Chemistry (I), Textbook.
  • Quora. (2018, April 28). Are ethers acid or basic?
  • Stoltz, B. M., et al. (2009, July 24).
  • Tidwell, T. T., et al. (n.d.). On the mechanisms of acid-catalyzed enolization and hydrogen isotope exchange of cyclic ketones.
  • Chemistry LibreTexts. (2021, March 5). 15.11: Types and Reactions of Simple Ethers.
  • Jiang, X., et al. (n.d.). Catalytic Enantioselective Protonation of Gold Enolates Enabled by Cooperative Gold(I)
  • Cheon, C. H., Kanno, O., & Toste, F. D. (2011). Chiral Brønsted Acid from a Cationic Gold(I) Complex: Catalytic Enantioselective Protonation of Silyl Enol Ethers of Ketones. Journal of the American Chemical Society, 133(33), 12875-12879.
  • ResearchGate. (n.d.). Synthesis of substituted tetrahydropyran-4-one and its oxime.
  • Wikipedia. (n.d.). Ether.
  • Poulsen, T. B., & Jørgensen, K. A. (n.d.).
  • Taylor, R. J. K., et al. (n.d.). Synthesis of 2,6-trans- and 3,3,6-Trisubstituted Tetrahydropyran-4-ones from Maitland-Japp Derived 2H. Journal Name.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Synthesis of 3-Chloro-tetrahydro-pyran-4-one.
  • Beilstein Journals. (2021, April 29). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years.
  • Sato, K., Adachi, H., Iwaki, T., & Ōhashi, M. (1979). Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one. Journal of the Chemical Society, Perkin Transactions 1, 1806-1810.
  • ChemicalBook. (2023, September 19).
  • PubChem. (n.d.). Tetrahydro-4H-pyran-4-one.
  • Benchchem. (2026, March 11). Understanding the Chemical Properties of Tetrahydro-4H-pyran-4-one.
  • CymitQuimica. (n.d.). CAS 29943-42-8: Tetrahydro-4H-pyran-4-one.
  • PMC. (n.d.).
  • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis.
  • Cheméo. (n.d.). Chemical Properties of 4H-Pyran-4-one, tetrahydro- (CAS 29943-42-8).
  • Benchchem. (n.d.). Navigating the Industrial Synthesis of Tetrahydro-4H-pyran-4-one: A Technical Guide.
  • University of Wisconsin-Madison. (n.d.). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid.
  • Sigma-Aldrich. (n.d.). Tetrahydro-4H-pyran-4-one 99 29943-42-8.
  • SIELC Technologies. (2018, May 16). Tetrahydro-4H-pyran-4-one.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Stereoselectivity in Reactions with Tetrahydro-4H-pyran-4-one.
  • PubChemLite. (n.d.). Tetrahydro-4h-pyran-4-one (C5H8O2).
  • Google Patents. (n.d.). CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one.
  • Benchchem. (n.d.). The Versatile Precursor: A Technical Guide to Tetrahydro-4H-pyran-4-one in Drug Discovery.
  • Scent.vn. (n.d.). Tetrahydro-4H-pyran-4-one CAS# 29943-42-8.
  • Santa Cruz Biotechnology. (n.d.). Tetrahydro-4H-pyran-4-one.
  • NIST. (n.d.). 4H-Pyran-4-one, tetrahydro-. NIST WebBook.

Sources

Discovery and history of allyltetrahydropyranones

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Allyltetrahydropyranones and their functionalized derivatives represent a cornerstone in the architectural assembly of complex polyketides and marine macrolides. This technical guide traces the historical discovery, mechanistic evolution, and modern synthetic protocols used to construct these ubiquitous cis-2,6-disubstituted oxygen heterocycles. By examining the causality behind key transformations—such as the Prins cyclization and the Petasis-Ferrier rearrangement—we provide a self-validating framework designed to ensure scientific integrity and reproducibility in drug development workflows.

Introduction: The Tetrahydropyranone Pharmacophore

The tetrahydropyran (THP) ring, particularly the 4-oxotetrahydropyran (tetrahydropyranone) variant, is a privileged pharmacophore embedded within numerous biologically active natural products, including phorboxazole A, neopeltolide, and leucascandrolide A[1][2]. The incorporation of an allyl group at the C1 or C2 position of the THP ring (forming allyltetrahydropyranones) provides a versatile synthetic handle for downstream cross-metathesis or macrocyclization, making these intermediates highly sought after in total synthesis[3][4].

Historical Context: From Etherification to Stereocontrol

Early syntheses of THP rings relied heavily on linear pathways terminating in Williamson ether syntheses or unselective acetalizations, which often suffered from poor diastereocontrol. A paradigm shift occurred with the development of stereoselective reductive allylations. Kishi and co-workers pioneered a methodology involving the addition of allylmagnesium chloride to tetrahydropyran lactones, followed by an ionic reduction using triethylsilane (Et3SiH) and a Lewis acid[2][3]. This sequence reliably installed the allyl moiety with high stereofidelity, laying the groundwork for the synthesis of complex marine toxins like the brevetoxins[3]. Over time, the field evolved toward highly convergent, atom-economical cyclizations that construct the ring and set multiple stereocenters simultaneously[4].

Core Synthetic Methodologies & Mechanistic Causality

The Prins Cyclization Paradigm

The Prins cyclization has emerged as a premier method for the diastereoselective synthesis of 2,6-disubstituted tetrahydropyranones. By condensing 3-bromobut-3-en-1-ols with aldehydes in the presence of a Lewis acid (e.g., BF3·OEt2 or InCl3), chemists can access the THP core with excellent cis-selectivity[5][6].

Causality: The reaction is typically conducted at cryogenic temperatures (-35 °C to -78 °C)[5][7]. This thermal control is critical; it stabilizes the highly reactive oxocarbenium ion intermediate, ensuring that the cyclization proceeds exclusively through the lowest-energy chair-like transition state where all substituents adopt pseudo-equatorial positions. This thermodynamic funneling minimizes epimerization and side-chain exchange[5].

Prins A Homoallylic Alcohol + Aldehyde B Oxocarbenium Ion Intermediate A->B Lewis Acid Catalyst C Chair-like Transition State B->C 6-endo-trig D Nucleophilic Trapping C->D Stereocontrol E 2,6-Disubstituted Tetrahydropyranone D->E Elimination

Figure 1: Mechanistic pathway of the Prins cyclization.

The Petasis-Ferrier Union/Rearrangement

Developed as a highly convergent tactic, the Petasis-Ferrier rearrangement transforms an enol acetal (derived from a β-hydroxy acid and an aldehyde) into a cis-2,6-substituted tetrahydropyranone[4][8].

Causality: While traditionally thought to be mediated by a neutral Lewis acid, Density Functional Theory (DFT) studies reveal that the active promoting species is actually a cationic aluminum complex (e.g., derived from Me2AlCl)[9]. This cationic species drastically lowers the activation energy, allowing the rearrangement to proceed via a concerted, asynchronous C-O bond cleavage and aldol-type C-C bond formation[9]. This concerted mechanism is the causal factor behind the near-perfect transfer of chirality and the exclusive formation of the cis-diastereomer.

PetasisFerrier N1 β-Hydroxy Acid + Aldehyde N2 Dioxanone Intermediate N1->N2 Condensation N3 Enol Acetal Formation N2->N3 Olefination N4 Lewis Acid Rearrangement N3->N4 Cationic Al Species N5 cis-2,6-Substituted Tetrahydropyranone N4->N5 Concerted C-C Formation

Figure 2: Petasis-Ferrier union and rearrangement sequence.

Intramolecular Oxa-Michael Cyclizations

For highly functionalized targets, the oxa-Michael addition provides a mild alternative. Often preceded by a Barbier-type allylation to generate a β-hydroxy allyl ketone, the acyclic precursor undergoes an intramolecular conjugate addition catalyzed by AgOTf or organocatalysts (e.g., diarylprolinol) to form the tetrahydropyranone[10][11].

Quantitative Data & Comparative Analysis

The selection of a synthetic methodology depends heavily on the substitution pattern required by the target molecule. Table 1 summarizes the performance metrics of the primary strategies.

MethodologyCatalyst / PromoterTypical YieldDiastereoselectivity (dr)Key Mechanistic Feature
Prins Cyclization BF3·OEt2 or InCl375–90%>95:5 (cis)6-endo-trig cyclization via oxocarbenium[5][6]
Petasis-Ferrier Me2AlCl or TMSOTf80–95%>99:1 (cis)Concerted asynchronous C-C formation[4][9]
Oxa-Michael Diarylprolinol / AgOTf60–85%VariableBase/Acid-catalyzed conjugate addition[10][11]
ETIC Single Electron Donors70–88%High (endo)Radical-mediated activation of C-C σ-bonds[1]

Table 1: Comparative analysis of tetrahydropyranone synthesis methodologies.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems containing intrinsic analytical checkpoints.

Protocol A: Diastereoselective Synthesis via Prins Cyclization

Reference: Saikia et al.[5][7]

  • Preparation : In an oven-dried flask under an argon atmosphere, dissolve the aldehyde (1.0 equiv) and 3-bromobut-3-en-1-ol (1.2 equiv) in anhydrous 1,2-dichloroethane (DCE, 0.1 M).

  • Thermal Equilibration : Cool the reaction mixture to exactly -35 °C using a cryocooler. Causality: Precise temperature control prevents the premature fragmentation of the intermediate, ensuring the kinetic product aligns with the thermodynamic cis-preference.

  • Activation : Add BF3·OEt2 (1.2 equiv) dropwise over 5 minutes. Self-Validation Checkpoint 1: A distinct color change (often pale yellow to deep orange, depending on the aldehyde) indicates the successful generation of the oxocarbenium ion.

  • Cyclization : Stir the mixture at -35 °C for 2–4 hours. Self-Validation Checkpoint 2: Monitor via TLC. The disappearance of the starting materials and the emergence of a highly polar, UV-active intermediate that slowly converts to the less polar product spot validates the progression of the cascade.

  • Quench : Rapidly quench the reaction at -35 °C by adding cold, saturated aqueous NaHCO3. Causality: Immediate neutralization of the Lewis acid prevents retro-Prins pathways or acid-catalyzed epimerization of the newly formed stereocenters.

  • Isolation : Extract with dichloromethane, dry over Na2SO4, and concentrate. Self-Validation Checkpoint 3: 1H NMR analysis of the crude mixture. The presence of a doublet of doublets (dd) for the anomeric proton with a large axial-axial coupling constant (J > 10 Hz) confirms the successful formation of the cis-2,6-disubstituted tetrahydropyranone.

Protocol B: Petasis-Ferrier Rearrangement

Reference: Smith et al.[4][8]

  • Substrate Preparation : Dissolve the enol acetal precursor (1.0 equiv) in anhydrous CH2Cl2 (0.05 M) under an inert atmosphere.

  • Cooling : Cool the solution to -78 °C.

  • Rearrangement : Add a solution of Me2AlCl (1.5 equiv, 1.0 M in hexanes) dropwise. Causality: The generation of the cationic aluminum species is necessary to bypass the high activation energy barrier associated with neutral Lewis acids, enabling the concerted rearrangement[9].

  • Quench & Validation : After 1 hour, quench with saturated aqueous Rochelle's salt and warm to room temperature. Self-Validation Checkpoint: The breakdown of the aluminum emulsion into two clear liquid phases indicates complete quenching. Subsequent NMR analysis will verify the >99:1 cis-selectivity due to the concerted transition state.

Applications in Total Synthesis

The utility of these allyltetrahydropyranone methodologies is best demonstrated in the total synthesis of marine macrolides. For instance, the Petasis-Ferrier tactic was the cornerstone in the total synthesis of (+)-phorboxazole A and (-)-okilactomycin, allowing for the rapid construction of their highly functionalized THP cores[4][8]. Similarly, Kishi's ionic reduction of hemiacetals was pivotal in the formal synthesis of (-)-neopeltolide, establishing the critical C-O bonds required for the macrolactone[2].

Conclusion

The evolution of allyltetrahydropyranone synthesis reflects a broader trend in organic chemistry: the move from linear, stepwise functionalizations to highly convergent, stereocontrolled cascade reactions. By understanding the mechanistic causality—whether it be the thermal stabilization of oxocarbenium ions in the Prins cyclization or the cationic aluminum promotion in the Petasis-Ferrier rearrangement—chemists can deploy these self-validating protocols to accelerate the discovery of novel therapeutics.

Sources

Synthesis of 3-Allyltetrahydro-4H-pyran-4-one: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of saturated oxygen-containing heterocycles is a cornerstone of modern medicinal chemistry. Specifically, 3-allyltetrahydro-4H-pyran-4-one (CAS: 625128-49-6) serves as a highly versatile building block. The presence of both an ether linkage and a functionalized carbonyl system makes it an ideal precursor for complex spirocycles, fused oxacycles, and novel active pharmaceutical ingredients (APIs).

This whitepaper provides an in-depth analysis of the synthetic methodologies for generating 3-allyltetrahydro-4H-pyran-4-one. By contrasting classical kinetic enolate alkylation with advanced asymmetric organocatalysis, this guide equips drug development professionals with the mechanistic rationale and self-validating protocols required to execute these syntheses at both the discovery and process scales.

Mechanistic Rationale: The Logic of α-Functionalization

The synthesis of 3-allyltetrahydro-4H-pyran-4-one fundamentally relies on the α-alkylation of tetrahydro-4H-pyran-4-one. The α-position of this cyclic ketone is mildly acidic, allowing for deprotonation to generate a reactive nucleophile. However, the choice of reagents and reaction conditions is dictated by strict chemical causality to prevent undesired side reactions such as self-aldol condensation or polyalkylation.

Classical Kinetic Enolate Formation

In standard laboratory and industrial settings, the generation of a kinetic enolate is preferred . This is achieved using Lithium diisopropylamide (LDA).

  • Causality of the Base: LDA is a strong, sterically hindered, non-nucleophilic base. It quantitatively deprotonates the α-carbon without attacking the highly electrophilic carbonyl carbon.

  • Causality of Temperature (-78 °C): Conducting the deprotonation at cryogenic temperatures prevents thermodynamic equilibration. If the reaction were allowed to warm prematurely, the enolate could act as a nucleophile against unreacted starting material, leading to aldol addition products.

  • Causality of the Solvent (THF): Tetrahydrofuran (THF) is critical as it coordinates the lithium cation. This solvation breaks up enolate aggregates, thereby increasing the electron density and nucleophilicity of the enolate oxygen/carbon framework, priming it for the subsequent SN2 reaction with allyl bromide.

Asymmetric SOMO Catalysis

For target-oriented drug discovery requiring chiral purity, classical enolate chemistry is insufficient as it yields a racemic mixture. To achieve enantioselective α-allylation, Singly Occupied Molecular Orbital (SOMO) catalysis is employed . This involves the condensation of the ketone with a chiral secondary amine to form a transient enamine, which undergoes a one-electron oxidation to form a radical cation. This geometrically constrained intermediate then stereoselectively reacts with an allyl silane.

Pathway Visualizations

The following diagrams map the logical flow of both the classical and asymmetric synthetic routes.

ClassicalAlkylation A Tetrahydro-4H-pyran-4-one B Lithium Enolate A->B LDA, THF -78 °C C 3-Allyltetrahydro-4H-pyran-4-one B->C Allyl Bromide -78 °C to RT

Caption: Reaction pathway for the classical kinetic α-alkylation of tetrahydro-4H-pyran-4-one.

SOMOCatalysis K Tetrahydro-4H-pyran-4-one E Transient Enamine K->E Chiral Amine Catalyst RC Radical Cation (SOMO) E->RC 1e- Oxidation (e.g., CAN) P Enantioenriched α-Allyl Ketone RC->P Allyltrimethylsilane

Caption: Asymmetric α-allylation via Singly Occupied Molecular Orbital (SOMO) catalysis.

Experimental Protocols

Protocol A: Classical Racemic Synthesis (LDA / Allyl Bromide)

This protocol is designed as a self-validating system for the robust generation of racemic 3-allyltetrahydro-4H-pyran-4-one .

Reagents & Materials:

  • Tetrahydro-4H-pyran-4-one (1.0 equiv, 10 mmol, 1.0 g)

  • Lithium diisopropylamide (LDA) (2.0 M in THF/heptane, 1.1 equiv, 5.5 mL)

  • Allyl bromide (1.2 equiv, 12 mmol, 1.04 mL)

  • Anhydrous Tetrahydrofuran (THF) (25 mL)

  • Saturated aqueous NH₄Cl solution

Step-by-Step Workflow:

  • System Purging: Flame-dry a 100 mL round-bottom flask under vacuum and backfill with inert Argon gas. Add anhydrous THF (25 mL) and cool the system to -78 °C using a dry ice/acetone bath.

  • Enolate Generation: Slowly add the LDA solution dropwise via a syringe pump over 10 minutes. Ensure the internal temperature does not exceed -70 °C. Stir for 15 minutes.

  • Substrate Addition: Dissolve tetrahydro-4H-pyran-4-one in 5 mL of anhydrous THF and add it dropwise to the LDA solution. Stir at -78 °C for 1 hour to ensure complete, irreversible kinetic enolate formation.

  • Electrophilic Trapping: Add allyl bromide dropwise. Allyl bromide is chosen because the adjacent double bond stabilizes the SN2 transition state, making it a highly reactive electrophile.

  • Self-Validation Check: After 2 hours at -78 °C, extract a 0.1 mL aliquot, quench in a micro-vial with saturated NH₄Cl, and analyze via TLC (Hexanes:EtOAc 4:1). The disappearance of the starting material validates the progression of the reaction.

  • Thermal Equilibration & Quench: Allow the reaction to slowly warm to room temperature over 2 hours. Quench the bulk reaction by slowly adding 20 mL of saturated aqueous NH₄Cl. Causality: A weak acid quench prevents the degradation of the product that would occur under strongly acidic or basic conditions.

  • Workup & Purification: Extract the aqueous layer with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel flash chromatography to yield the pure product.

Quantitative Data & Comparative Analysis

To assist process chemists in selecting the appropriate synthetic route, the quantitative metrics of the classical and asymmetric methodologies are summarized below.

ParameterClassical Alkylation (LDA)Asymmetric SOMO Catalysis
Reagents LDA, Allyl BromideChiral Imidazolidinone, CAN, Allylsilane
Operating Temperature -78 °C to Room Temperature-20 °C
Typical Yield 75% - 85%70% - 82%
Enantiomeric Excess (ee) Racemic (0% ee)> 85% ee
Reaction Time 4 - 6 hours12 - 24 hours
Scalability High (Multi-gram to Kilogram scale)Moderate (Discovery scale)
Primary Application Scaffold building, racemic librariesTarget-oriented chiral API synthesis

Conclusion

The synthesis of 3-allyltetrahydro-4H-pyran-4-one highlights the delicate balance between thermodynamic control and kinetic reactivity. For broad scaffold generation, the classical LDA-mediated alkylation provides a high-yielding, scalable, and cost-effective route. Conversely, when stereochemical precision is paramount for biological activity, modern organocatalytic methods like SOMO catalysis offer an elegant, albeit more complex, solution. By adhering to the strict causal parameters outlined in these protocols, researchers can reliably integrate this versatile pyranone into advanced drug discovery pipelines.

References

  • Mastracchio, A., Warkentin, A. A., Walji, A. M., & MacMillan, D. W. C. (2010). "Direct and enantioselective α-allylation of ketones via singly occupied molecular orbital (SOMO) catalysis." Proceedings of the National Academy of Sciences (PNAS), 107(48), 20648-20651. Available at:[Link]

Natural Occurrence and Synthetic Trajectories of Tetrahydropyranone Derivatives: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Tetrahydropyranones (THP-ones)—specifically tetrahydropyran-4-ones and tetrahydropyran-2-ones (δ-lactones)—are ubiquitous structural motifs embedded within a vast array of biologically active natural products[1]. From marine macrolides to plant-derived diarylheptanoids, the THP-one core provides critical conformational rigidity, hydrogen-bonding capabilities, and dense stereochemical handles that dictate pharmacological efficacy. This whitepaper provides an in-depth analysis of the natural occurrence of these derivatives, the biosynthetic logic governing their formation, and field-proven synthetic methodologies for their construction, culminating in a self-validating experimental protocol for researchers and drug development professionals.

Structural Diversity & Biological Significance

Nature utilizes the tetrahydropyranone scaffold as a privileged pharmacophore. The stereochemical arrangement around the THP ring—most commonly the thermodynamically favored 2,6-cis-disubstituted conformation—is essential for target protein binding[2].

  • Tetrahydropyran-4-ones: Found in complex marine natural products like neopeltolide (a potent antiproliferative agent) and okilactomycin [1][2]. They also form the core of plant-derived diarylheptanoids such as diospongin B (anti-osteoporotic)[3] and centrolobine (anti-leishmanial)[4][5].

  • Tetrahydropyran-2-ones: These saturated δ-lactones are frequently found in tannins and glycosides. A prime example is siliquapyranone , a tannic acid derivative isolated from carob leaves (Ceratonia siliqua), which exhibits antifeedant and weak cytotoxic properties.

Table 1: Representative Naturally Occurring Tetrahydropyranones
Natural ProductSource OrganismCore Structure TypePrimary Biological Activity
Centrolobine Centrolobium robustum (Heartwood)THP-4-one derivativeAnti-leishmanial, Anti-inflammatory[4][5]
Diospongin B Dioscorea spongiosa (Rhizomes)THP-4-one derivativeAnti-osteoporotic[3]
Neopeltolide Marine spongesTHP-4-one embedded in macrolideAntiproliferative / Antitumor[2]
Siliquapyranone Ceratonia siliqua (Carob leaves)THP-2-one (δ-lactone)Antifeedant / Weak Cytotoxic
Okilactomycin Streptomyces speciesTHP-4-one derivativeAntitumor / Antibiotic[1]

Biosynthetic Logic of Tetrahydropyranones

In nature, the assembly of THP-ones is typically governed by Polyketide Synthase (PKS) pathways. The linear polyketide chain undergoes iterative extensions, leaving behind a heavily oxygenated backbone. The formation of the six-membered oxygen heterocycle usually occurs via an intramolecular oxa-Michael addition or the ketalization of an enol/hemiketal intermediate. The enzymatic environment ensures strict stereocontrol, almost exclusively yielding the 2,6-cis orientation due to the minimization of 1,3-diaxial interactions in the chair transition state.

Biosynthesis A Polyketide Precursor (Linear Chain) B Enol/Hemiketal Intermediate A->B PKS Assembly C Intramolecular Oxa-Michael Addition B->C Dehydration/ Cyclization D Tetrahydropyranone Core (THP-one) C->D Stereoselective Reduction

Caption: Biosynthetic logic of tetrahydropyranone ring formation via polyketide pathways.

State-of-the-Art Synthetic Methodologies

Replicating nature's efficiency in the laboratory requires robust methodologies that can install multiple stereocenters in a single operation. Two primary strategies dominate the modern synthesis of THP-ones:

The Prins Cyclization

The Lewis acid-mediated Prins cyclization is the premier method for constructing 2,6-cis-disubstituted tetrahydropyran-4-ones[1][2]. By coupling a β-hydroxy dioxinone (or homoallylic alcohol) with an aldehyde in the presence of a Lewis acid (e.g., Sc(OTf)₃, InCl₃, or SnCl₄), an oxocarbenium ion is generated. This intermediate undergoes intramolecular cyclization via a highly ordered chair-like transition state, translating the geometry of the starting materials into the rigid stereochemistry of the THP ring[2].

The Maitland-Japp Reaction

For highly functionalized dihydropyran-4-ones, which can be stereoselectively reduced to THP-4-ones, the Maitland-Japp reaction is highly effective. This multi-component construction involves the condensation of an aldehyde with a nucleophile (like Chan's diene or diketene) followed by an oxy-Michael cyclization[6]. While powerful, early iterations struggled with cis/trans mixtures, necessitating modern asymmetric catalytic adaptations[6].

PrinsMechanism A β-Hydroxy Dioxinone + Aldehyde B Lewis Acid Coordination (e.g., Sc(OTf)3) A->B C Oxocarbenium Ion Intermediate B->C -H2O D Chair-like Transition State C->D Intramolecular Attack E Bicyclic Dioxinone Intermediate D->E C-C Bond Formation F cis-2,6-Disubstituted Tetrahydropyran-4-one E->F Hydrolysis/ Decarboxylation

Caption: Mechanistic workflow of the Lewis acid-catalyzed Prins cyclization to form THP-4-ones.

Self-Validating Experimental Protocol: Sc(OTf)₃-Catalyzed Prins Cyclization

To ensure reproducibility and scientific integrity, the following protocol details the synthesis of a 2,6-cis-disubstituted tetrahydropyran-4-one via a Prins-type macrocyclization[2]. The protocol is designed as a self-validating system where each step includes a mechanistic rationale and a validation checkpoint.

Materials Required:
  • Chiral β-hydroxy dioxinone (1.0 equiv)

  • Aliphatic/Aromatic Aldehyde (1.2 equiv)

  • Scandium(III) triflate[Sc(OTf)₃] (10 mol%)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Molecular Sieves (4Å, activated)

Step-by-Step Methodology:

Step 1: System Preparation & Dehydration

  • Action: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Add the β-hydroxy dioxinone, aldehyde, and activated 4Å molecular sieves. Dissolve in anhydrous CH₂Cl₂ (0.1 M concentration).

  • Causality: The generation of the oxocarbenium ion is highly sensitive to ambient moisture. Water acts as a competing nucleophile, which can prematurely trap the oxocarbenium intermediate, leading to acyclic side products.

  • Validation: Karl Fischer titration of the solvent should read <10 ppm water before proceeding.

Step 2: Lewis Acid Initiation

  • Action: Cool the reaction mixture to -78 °C. Add Sc(OTf)₃ (10 mol%) in a single portion. Stir for 30 minutes, then allow the mixture to slowly warm to -20 °C over 4 hours.

  • Causality: Sc(OTf)₃ is chosen because its oxophilicity perfectly matches the requirement to activate the aldehyde without degrading the sensitive dioxinone moiety[2]. The low temperature traps the intermediate in the lowest-energy chair conformation, ensuring >95:5 cis selectivity.

Step 3: Reaction Monitoring

  • Action: Monitor the consumption of the starting materials via TLC (Hexanes:EtOAc 7:3) and LC-MS.

  • Validation: The disappearance of the dioxinone spot and the emergence of a lower-Rf bicyclic intermediate spot confirm the successful C-C bond formation.

Step 4: Quenching & Hydrolysis

  • Action: Quench the reaction at -20 °C with saturated aqueous NaHCO₃. Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate under reduced pressure. To convert the resulting bicyclic dioxinone to the final THP-4-one, dissolve the crude mixture in DMSO/H₂O (10:1) and heat to 100 °C for 2 hours[2].

  • Causality: The mild basic quench neutralizes the triflic acid generated in situ, preventing retro-Prins ring opening. The subsequent heating in DMSO/H₂O drives the decarboxylative hydrolysis of the dioxinone, revealing the target tetrahydropyran-4-one[2].

Step 5: Stereochemical Validation (E-E-A-T Checkpoint)

  • Action: Purify via flash chromatography and analyze the product using ¹H-NMR (500 MHz).

  • Validation: Confirm the 2,6-cis stereochemistry by examining the coupling constants ( J ) of the axial protons at C2 and C6. A large coupling constant ( Jax−ax​≈10−12 Hz) with the adjacent C3/C5 axial protons definitively proves that the substituents at C2 and C6 are equatorial, validating the cis geometry.

Conclusion

Tetrahydropyranones are more than just structural curiosities; they are foundational pillars in the architecture of modern therapeutics. The evolutionary refinement of these molecules in nature—yielding compounds like neopeltolide, diospongin B, and centrolobine—provides a perfect blueprint for drug discovery. By leveraging biomimetic logic and advanced synthetic methodologies like the Prins cyclization, researchers can efficiently access these privileged scaffolds, paving the way for the next generation of targeted pharmaceuticals.

References

  • Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development Source: Accounts of Chemical Research (via NIH / PMC) URL:[Link]

  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product Source: Marine Drugs (via NIH / PMC) URL:[Link]

  • A Maitland–Japp inspired synthesis of dihydropyran-4-ones and their stereoselective conversion to functionalised tetrahydropyran-4-ones Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Siliquapyranone: a tannic acid Tetrahydropyran-2-one isolated from the leaves of carob (Ceratonia siliqua) by pressurised hot water extraction Source: Australian Journal of Chemistry (via University of Tasmania / Figshare) URL:[Link]

  • In vitro screening of natural product-based compounds for leishmanicidal activity Source: Parasitology Research (via NIH / PMC) URL:[Link]

  • Unanticipated Bicyclic Etherification in Luche Reduction: Asymmetric Total Syntheses of Diospongins A and B and Tetraketide Source: Organic Letters (ACS Publications) URL:[Link]

  • Stereoselective Construction of cis-2,6-Disubstituted Tetrahydropyrans via the Reductive Etherification of δ-Trialkylsilyloxy Substituted Ketones: Total Synthesis of (—)-Centrolobine Source: The Journal of Organic Chemistry (via NIH / PMC) URL:[Link]

Sources

A Technical Guide to Investigating the Biological Potential of 3-allyltetrahydro-4H-pyran-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tetrahydro-4H-pyran-4-one ring system is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold for its presence in numerous biologically active molecules and its synthetic tractability.[1][2] This guide outlines a comprehensive, hypothesis-driven research framework for evaluating the potential biological activities of a specific, under-explored derivative: 3-allyltetrahydro-4H-pyran-4-one. By leveraging established knowledge of the core scaffold's bioactivity and understanding the influence of allylic substitution, we propose a systematic pathway from in silico prediction to targeted in vitro validation. This document serves as a technical blueprint for researchers, scientists, and drug development professionals aiming to unlock the therapeutic potential of this novel chemical entity.

Introduction: The Rationale for Investigation

The tetrahydro-4H-pyran-4-one motif is integral to the development of therapeutics for a range of diseases, from cancer to neurological disorders.[1][3] Its non-planar ring system can enhance the three-dimensionality of drug candidates, while the ketone provides a crucial handle for synthetic elaboration.[1] Derivatives have demonstrated significant potential as anticancer, antimicrobial, antiviral, and CNS-active agents.[1][4][5][6]

The introduction of an allyl group at the 3-position is a deliberate synthetic choice intended to modulate the molecule's properties. Allylation of cyclic ketones is a well-established strategy in organic synthesis.[7][8] From a medicinal chemistry perspective, the allyl group can influence:

  • Lipophilicity: Potentially improving membrane permeability and cellular uptake.

  • Target Engagement: The alkene moiety can engage in van der Waals or π-stacking interactions within a target binding pocket.

  • Metabolic Profile: Introducing a potential site for metabolic transformation.

  • Covalent Modification: Acting as a Michael acceptor, enabling potential covalent inhibition of specific protein targets.

Given the lack of extensive research on 3-allyltetrahydro-4H-pyran-4-one, this guide proposes a logical, multi-phase research program to define its biological activity profile.

Foundational Knowledge: Bioactivity of the Tetrahydropyran-4-one Core

A review of existing literature provides a strong basis for hypothesizing the potential activities of our target compound. The core scaffold is a key component in molecules with diverse pharmacological effects.

Biological ActivityKey Findings & ExamplesReferences
Anticancer Spiro-derivatives of tetrahydropyran-4-one show significant cytotoxic and pro-apoptotic effects against cancer cell lines like non-small-cell lung cancer (A549) and melanoma.[1][1]
Antimicrobial Tetrahydropyran-based structures are central to novel bacterial topoisomerase inhibitors with potent anti-Gram-positive activity. Derivatives have also shown efficacy against respiratory pathogens like Haemophilus influenzae and Moraxella catarrhalis.[5][9][4][5][10]
Antiviral Tetrahydro-4H-pyran-4-one itself, and compounds derived from it, have demonstrated anti-influenza virus activity in vitro.[4][4]
CNS Activity The scaffold is a crucial precursor for synthesizing potent and selective histamine H3 receptor antagonists, which are being investigated for treating cognitive and sleep-wake disorders.[3][3]

Proposed Research Strategy: A Phased Approach

We propose a three-phase workflow to systematically evaluate the biological potential of 3-allyltetrahydro-4H-pyran-4-one, moving from broad, predictive screening to specific, mechanistic validation.

G cluster_0 Phase 1: In Silico & Synthesis cluster_1 Phase 2: Primary Biological Screening cluster_2 Phase 3: Mechanistic Investigation InSilico In Silico Analysis (ADMET & Docking) Synthesis Chemical Synthesis & Characterization InSilico->Synthesis Prioritize Synthesis Cytotoxicity Broad Cytotoxicity (MTT Assay) Synthesis->Cytotoxicity Antimicrobial Antimicrobial Screening (MIC Determination) Synthesis->Antimicrobial Apoptosis Apoptosis Assays (Annexin V / Caspase) Cytotoxicity->Apoptosis If Active Enzyme Target-Specific Enzyme Inhibition Antimicrobial->Enzyme If Active Pathway Signaling Pathway Analysis Apoptosis->Pathway

Caption: High-level workflow for investigating 3-allyltetrahydro-4H-pyran-4-one.

Experimental Protocols & Methodologies

Phase 1: In Silico Prediction and Synthesis

The initial phase focuses on predicting the compound's drug-like properties and establishing a reliable synthetic route.

Protocol 1: In Silico ADMET and Bioactivity Prediction

  • Objective: To computationally assess the 'drug-likeness' and predict potential biological targets of 3-allyltetrahydro-4H-pyran-4-one.

  • Methodology:

    • Generate a 3D structure of the molecule using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Utilize computational platforms (e.g., SwissADME, Schrödinger's QikProp) to calculate key physicochemical and pharmacokinetic parameters.[11]

    • Evaluate against established drug-likeness rules (e.g., Lipinski's Rule of Five).

    • Employ reverse docking or target prediction software (e.g., SwissTargetPrediction, PASS Online) to identify potential protein targets based on structural similarity to known ligands.[12][13]

  • Rationale: This step is a cost-effective way to prioritize experimental efforts. By predicting potential liabilities (e.g., poor oral bioavailability, toxicity) or promising activities (e.g., high affinity for a specific enzyme class), we can design a more intelligent screening cascade.[12][14][15]

Table 2: Predicted Physicochemical Properties (Illustrative)

Property Predicted Value Acceptable Range (Drug-Likeness)
Molecular Weight ~140.18 g/mol < 500 g/mol
LogP (Lipophilicity) ~1.2 -0.4 to +5.6
Hydrogen Bond Donors 0 < 5
Hydrogen Bond Acceptors 2 < 10

| Topological Polar Surface Area | ~26.3 Ų | < 140 Ų |

Phase 2: Primary Biological Screening

This phase involves broad, cell-based assays to identify significant biological effects.

Protocol 2: General Cytotoxicity Assessment (MTT Assay)

  • Objective: To determine the compound's cytotoxic effect against a panel of human cancer cell lines.

  • Rationale: Based on the known anticancer potential of the tetrahydropyran-4-one scaffold, a cytotoxicity screen is a logical starting point.[1][2] We select cell lines representing common cancer types where related compounds have shown activity.

  • Methodology:

    • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HeLa [cervical]) in appropriate media until they reach ~80% confluency.[16]

    • Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treatment: Prepare serial dilutions of 3-allyltetrahydro-4H-pyran-4-one (e.g., from 0.1 to 100 µM) in culture medium. Replace the medium in the wells with the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT to purple formazan crystals.

    • Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at 570 nm using a microplate reader.

    • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Objective: To determine the Minimum Inhibitory Concentration (MIC) of the compound against representative bacterial and fungal strains.

  • Rationale: The tetrahydropyran scaffold is present in several potent antibacterial agents.[5][6] This assay provides a quantitative measure of antimicrobial potency.

  • Methodology:

    • Strain Selection: Use standard quality control strains, such as Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus).

    • Inoculum Preparation: Prepare a standardized inoculum of each microorganism adjusted to a 0.5 McFarland standard.

    • Compound Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate using appropriate broth media (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi).

    • Inoculation: Inoculate each well with the prepared microbial suspension. Include a positive control (microbes, no compound) and a negative control (broth only).

    • Incubation: Incubate the plates at 35-37°C for 18-24 hours (for bacteria) or 24-48 hours (for fungi).

    • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[10]

Phase 3: Mechanistic Investigation

If significant activity is observed in Phase 2, the subsequent step is to elucidate the mechanism of action.

G compound Cytotoxic Compound (e.g., 3-allyltetrahydro-4H-pyran-4-one) bax Bax compound->bax Activates bcl2 Bcl-2 compound->bcl2 Inhibits membrane Mitochondrial Outer Membrane cytoC Cytochrome c membrane->cytoC Releases bax->membrane Forms pore bcl2->bax Inhibits cas9 Caspase-9 cytoC->cas9 Activates cas3 Caspase-3 cas9->cas3 Activates apoptosis Apoptosis cas3->apoptosis Executes

Caption: Simplified intrinsic apoptosis pathway, a common target for cytotoxic agents.

Protocol 4: Apoptosis Induction Analysis

  • Objective: To determine if cytotoxicity is mediated through the induction of apoptosis.

  • Rationale: Many anticancer compounds, including tetrahydropyran derivatives, function by triggering programmed cell death (apoptosis).[1][2]

  • Methodology:

    • Treatment: Treat cancer cells (e.g., A549) with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

    • Staining: Harvest the cells and stain them using an Annexin V-FITC / Propidium Iodide (PI) apoptosis detection kit according to the manufacturer's protocol.

    • Flow Cytometry: Analyze the stained cells using a flow cytometer.

    • Interpretation:

      • Annexin V- / PI-: Live cells.

      • Annexin V+ / PI-: Early apoptotic cells.

      • Annexin V+ / PI+: Late apoptotic/necrotic cells.

      • An increase in the Annexin V+ populations indicates apoptosis induction.

Conclusion and Future Directions

The 3-allyltetrahydro-4H-pyran-4-one molecule stands at an intriguing intersection of a privileged chemical scaffold and a functionally significant substituent. While its biological profile is currently unwritten, the evidence from related compounds suggests a high probability of discovering valuable bioactivity, particularly in the realms of oncology and infectious diseases. The structured, multi-phase research plan detailed in this guide provides a robust and efficient pathway to test these hypotheses. Positive results from the primary screens would warrant deeper mechanistic studies, including identification of the specific molecular target(s), exploration of structure-activity relationships (SAR) through analog synthesis, and eventual progression to in vivo efficacy models.

References

  • Design, synthesis and evaluation of cytotoxic, antimicrobial, and anti-HIV-1 activities of new 1,2,3,4-tetrahydropyrimidine derivatives - PMC. (n.d.). National Center for Biotechnology Information.
  • Tetrahydro-4H-pyran-4-one: properties and applications. (2023, September 19). ChemicalBook.
  • The Pivotal Role of Tetrahydro-4H-pyran-4-one in Modern Medicinal Chemistry. (n.d.). Benchchem.
  • Tetrahydro-4H-pyran-4-one: Chemical Characteristics, Applications in Medicinal Chemistry and Preparation Method. (2025, January 14). ChemicalBook.
  • New Antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones. (2025, August 5). ResearchGate.
  • New antibacterial tetrahydro-4(2H)-thiopyran and thiomorpholine S-oxide and S,S-dioxide phenyloxazolidinones. (2003, December 1). PubMed.
  • Comparative Study of 3-Chloro-tetrahydro- pyran-4-one Derivatives in Oncology Research: A Review of Synthetic Analogs and. (n.d.). Benchchem.
  • Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC. (n.d.). National Center for Biotechnology Information.
  • Design, Synthesis, and Characterization of Novel Tetrahydropyran-Based Bacterial Topoisomerase Inhibitors with Potent Anti-Gram-Positive Activity. (2013, August 22). ACS Publications.
  • In silico drug-likeness, biological activity and toxicity prediction of new 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one derivatives. (n.d.). ResearchGate.
  • In silico drug-likeness, biological activity and toxicity prediction of new 3,5-bis(hydroxymethyl)tetrahydro-4H-pyran-4-one derivatives. (2025, June 4). Chemical Bulletin of Kazakh National University.
  • In silico drug-likeness, biological activity and toxicity prediction of new 3,5-bis(hydroxymethyl) tetrahydro-4H. (2022, December 3). KazNU.
  • The Allylic Alkylation of Ketone Enolates - PMC. (n.d.). National Center for Biotechnology Information.
  • Identification of Novel 3-Hydroxy-pyran-4-One Derivatives as Potent HIV-1 Integrase Inhibitors Using in silico Structure-Based Combinatorial Library Design Approach. (n.d.). Frontiers.
  • Substituted carbonyl compound synthesis by allylation. (n.d.). Organic Chemistry Portal.
  • In Silico Prediction and Bioactivity Evaluation of Chemical Ingredients Against Influenza A Virus From Isatis tinctoria L - PMC. (2021, December 7). National Center for Biotechnology Information.

Sources

A Technical Guide to 3-Allyltetrahydro-4H-pyran-4-one: A Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The tetrahydropyran-4-one scaffold is a privileged motif in medicinal chemistry and natural product synthesis, forming the core of numerous biologically active molecules.[1][2] Its inherent three-dimensionality and the synthetic versatility of the ketone moiety make it an attractive starting point for the development of novel therapeutics. This guide focuses on a particularly valuable derivative, 3-allyltetrahydro-4H-pyran-4-one , a building block that incorporates two distinct and orthogonally reactive functional groups: a ketone and a terminal alkene. We will provide an in-depth analysis of the synthesis of this building block via stereocontrolled α-functionalization, explore its conformational preferences, and detail its subsequent transformations into more complex architectures. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this powerful synthetic intermediate.

Introduction: The Strategic Value of the 3-Allyl-tetrahydropyranone Core

The strategic value of 3-allyltetrahydro-4H-pyran-4-one lies in its dual functionality. The ketone provides a site for nucleophilic additions, reductions, and condensations, while the allyl group serves as a versatile handle for a wide range of transformations, including oxidative cleavage, cross-metathesis, and dihydroxylation. This orthogonal reactivity allows for a modular and divergent approach to the synthesis of complex molecular libraries, making it an ideal building block for drug discovery programs. Furthermore, the introduction of a substituent at the C-3 position creates a chiral center, and controlling its stereochemistry is paramount for accessing specific biologically active enantiomers.

Synthesis of 3-Allyltetrahydro-4H-pyran-4-one via Enolate Alkylation

The most direct and common method for synthesizing 3-allyltetrahydro-4H-pyran-4-one is the α-allylation of the parent ketone, tetrahydro-4H-pyran-4-one. This process occurs in two critical steps: enolate formation and electrophilic trapping.

Mechanistic Considerations and Experimental Causality

Enolate Formation: The first step is the deprotonation of tetrahydro-4H-pyran-4-one at the α-position (C-3) to form a lithium enolate. The choice of base and reaction conditions is critical to ensure high yield and prevent side reactions.

  • Choice of Base: A strong, non-nucleophilic, sterically hindered base is required. Lithium diisopropylamide (LDA) is the base of choice for this transformation.[3] Its bulky nature prevents it from acting as a nucleophile and attacking the ketone's carbonyl group, while its high basicity (pKa ~36) ensures rapid and irreversible deprotonation to form the kinetic enolate.

  • Temperature Control: The reaction is conducted at low temperatures, typically -78 °C (a dry ice/acetone bath). This is crucial for several reasons: it prevents the enolate from equilibrating to the more thermodynamically stable, but less reactive, endocyclic enolate; it minimizes the potential for aldol self-condensation; and it ensures the stability of the LDA base.

Electrophilic Quench: Once the enolate is formed, it is "trapped" by the addition of an electrophilic allyl source, typically allyl bromide. The enolate acts as a carbon nucleophile, attacking the allyl bromide in an SN2 fashion to form the new carbon-carbon bond at the C-3 position.

Experimental Protocol: Synthesis of (rac)-3-Allyltetrahydro-4H-pyran-4-one

This protocol is adapted from standard procedures for the α-alkylation of cyclic ketones.[3]

Materials:

  • Diisopropylamine, freshly distilled

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Tetrahydro-4H-pyran-4-one

  • Allyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (N₂ or Ar)

Procedure:

  • LDA Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous THF and cool to -78 °C. To this, add freshly distilled diisopropylamine (1.1 equivalents). Slowly, add n-BuLi solution (1.05 equivalents) dropwise. Allow the solution to stir at 0 °C for 15 minutes, then cool back down to -78 °C.

  • Enolate Formation: In a separate flask, dissolve tetrahydro-4H-pyran-4-one (1.0 equivalent) in anhydrous THF. Using a cannula, add this solution dropwise to the freshly prepared LDA solution at -78 °C. Stir the resulting mixture for 1 hour at this temperature to ensure complete enolate formation.

  • Alkylation: Add allyl bromide (1.2 equivalents) dropwise to the enolate solution at -78 °C. The reaction is typically rapid. Allow the mixture to stir for an additional 1-2 hours at -78 °C.

  • Work-up: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 3-allyltetrahydro-4H-pyran-4-one.

Visualization of the Synthetic Workflow

G cluster_LDA Step 1: LDA Preparation cluster_Enolate Step 2: Enolate Formation cluster_Alkylation Step 3: Allylation Diisopropylamine Diisopropylamine LDA LDA Solution (in THF, 0 °C → -78 °C) Diisopropylamine->LDA nBuLi n-BuLi nBuLi->LDA Enolate Lithium Enolate LDA->Enolate 1. Add Ketone THP_one Tetrahydro-4H-pyran-4-one (in THF, -78 °C) THP_one->Enolate Product 3-Allyltetrahydro-4H-pyran-4-one Enolate->Product 2. Add Allyl Bromide AllylBr Allyl Bromide AllylBr->Product

Caption: Workflow for the synthesis of 3-allyltetrahydro-4H-pyran-4-one.

Note on Stereoselectivity

The protocol described above will produce a racemic mixture of (R)- and (S)-3-allyltetrahydro-4H-pyran-4-one. Achieving enantioselectivity in the α-allylation of cyclic ketones is a significant challenge in modern organic synthesis. Advanced methods often employ either chiral auxiliaries or, more commonly, catalytic asymmetric approaches. These include transition-metal catalysis (e.g., using nickel or palladium complexes with chiral ligands) or organocatalysis, which can generate enantioenriched products with high selectivity.[4][5]

Conformational Analysis and its Impact on Reactivity

The tetrahydro-4H-pyran-4-one ring exists predominantly in a chair conformation. A substituent at the C-3 position, such as an allyl group, will strongly prefer to occupy the equatorial position to minimize unfavorable 1,3-diaxial steric interactions with the axial protons at C-5 and the ring oxygen.[6]

This conformational lock has important implications for the reactivity of the adjacent carbonyl group. Nucleophilic attack on the ketone will occur preferentially from the less sterically hindered axial face, following the Felkin-Anh model, which can lead to high diastereoselectivity in reactions such as reductions or Grignard additions.

Synthetic Utility: A Divergent Building Block

The true power of 3-allyltetrahydro-4H-pyran-4-one is realized in its subsequent transformations, which can be directed at either the ketone or the allyl group.

Transformations of the Ketone Moiety
  • Stereoselective Reduction: Reduction of the ketone with agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields 3-allyl-tetrahydro-4H-pyran-4-ol. The stereochemical outcome is influenced by the directing effect of the equatorial allyl group.

  • Nucleophilic Addition: Grignard reagents or organolithium compounds can add to the carbonyl to form tertiary alcohols, introducing another point of diversity.[7]

  • Wittig Olefination: The ketone can be converted into an exocyclic double bond, providing a scaffold for further functionalization.

Transformations of the Allyl Group
  • Oxidative Cleavage: Ozonolysis followed by a reductive (e.g., dimethyl sulfide) or oxidative (e.g., hydrogen peroxide) work-up cleaves the double bond to furnish a reactive aldehyde or carboxylic acid, respectively. This is a powerful method for converting the allyl group into a two-carbon chain with a versatile functional handle.

  • Dihydroxylation: Reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄) can convert the alkene into a diol, introducing two new stereocenters.

  • Cross-Metathesis: Using Grubbs-type ruthenium catalysts, the allyl group can participate in olefin metathesis with other alkenes, allowing for the facile extension and diversification of the side chain.[1]

Visualization of Synthetic Divergence

G cluster_ketone Ketone Reactions cluster_allyl Allyl Group Reactions center 3-Allyltetrahydro- 4H-pyran-4-one Reduction Reduction (e.g., NaBH₄) center->Reduction [H] Addition Nucleophilic Addition (e.g., RMgBr) center->Addition R⁻ Wittig Wittig Reaction center->Wittig Ph₃P=CR₂ Ozonolysis Oxidative Cleavage (e.g., O₃) center->Ozonolysis O₃ Dihydroxylation Dihydroxylation (e.g., OsO₄) center->Dihydroxylation [O] Metathesis Cross-Metathesis center->Metathesis Grubbs Cat.

Caption: Divergent synthetic pathways from the 3-allyltetrahydro-4H-pyran-4-one core.

Experimental Protocol: Oxidative Cleavage of the Allyl Group

Procedure (Ozonolysis with Reductive Work-up):

  • Setup: Dissolve 3-allyltetrahydro-4H-pyran-4-one (1.0 equivalent) in an anhydrous solvent suitable for ozonolysis (e.g., dichloromethane or methanol) in a flask equipped with a gas inlet tube and a drying tube. Cool the solution to -78 °C.

  • Ozonolysis: Bubble ozone (O₃) gas through the solution. The reaction is monitored by the appearance of a persistent blue color, indicating an excess of ozone, or by TLC.

  • Work-up: Once the reaction is complete, bubble argon or nitrogen through the solution to remove excess ozone. Add a reducing agent, such as dimethyl sulfide (DMS, 2.0 equivalents) or triphenylphosphine (PPh₃, 1.2 equivalents), and allow the solution to slowly warm to room temperature and stir overnight.

  • Purification: Concentrate the reaction mixture under reduced pressure. The resulting crude aldehyde, (4-oxotetrahydro-2H-pyran-3-yl)acetaldehyde, can be purified by silica gel chromatography.

Application in Target-Oriented Synthesis: A Conceptual Framework

While direct applications of 3-allyltetrahydro-4H-pyran-4-one in published total syntheses are not widespread, its utility can be inferred from strategies used to construct similar motifs. For example, in several total syntheses of the marine macrolide Neopeltolide, a key strategic element is the construction of a polysubstituted tetrahydropyran ring.[1] Synthetic routes often involve forming the ring and then elaborating side chains. A building block like 3-allyltetrahydro-4H-pyran-4-one would be exceptionally valuable in such a context, providing a pre-functionalized core that simplifies the synthetic route and allows for rapid exploration of structure-activity relationships.

Conclusion

3-Allyltetrahydro-4H-pyran-4-one is a powerful and versatile building block for modern organic synthesis. Its synthesis via α-allylation of the parent ketone is a robust and well-understood transformation. The presence of two distinct, orthogonally reactive functional groups—the ketone and the allyl moiety—provides chemists with a flexible platform for divergent synthesis. The ability to control the stereochemistry at the C-3 position, coupled with the conformational rigidity of the pyran ring, allows for the construction of complex, three-dimensional molecules with a high degree of stereocontrol. For researchers in drug discovery and natural product synthesis, this building block offers an efficient pathway to novel chemical entities with significant therapeutic potential.

References

  • Casiraghi, G., Rassu, G., & Zanardi, F. (2004). Catalytic Asymmetric Allylation of Ketones and a Tandem Asymmetric Allylation/Diastereoselective Epoxidation of Cyclic Enones. Journal of the American Chemical Society, 126(37), 11776–11783. [Link]

  • Zhang, Y., et al. (2025). Dinickel-Catalyzed Asymmetric Allylic Alkylation of Cyclic Ketones with Allylic Amine Derivatives. Organic Letters. [Link]

  • Beeson, T. D., et al. (2010). Direct and enantioselective α-allylation of ketones via singly occupied molecular orbital (SOMO) catalysis. Proceedings of the National Academy of Sciences, 107(44), 18797-18801. [Link]

  • Morris, W. J., & Scheidt, K. A. (2005). Stereoselective Synthesis of Tetrahydropyran-4-ones from Dioxinones Catalyzed by Scandium(III) Triflate. Organic Letters, 7(6), 1113-1115. [Link]

  • Wang, C., et al. (2025). Recent Advances in Catalytic Asymmetric Ketone Allylations and Their Applications. ACS Catalysis. [Link]

  • Behenna, D. C., & Stoltz, B. M. (2004). Catalytic Asymmetric Synthesis of Cyclic α-Allylated α-Fluoroketones. Journal of the American Chemical Society, 126(48), 15694-15695. [Link]

  • Kumar, A., & Shaw, A. K. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry, 17, 1086–1146. [Link]

  • Kim, J. Y. (2005). I. Catalytic asymmetric allylation of ketones: Development and synthetic applications. II. Catalytic asymmetric arylation of aldehydes: Practical approaches. Doctoral dissertation, University of North Carolina at Chapel Hill. [Link]

  • Lee, H. (2018). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine Drugs, 16(11), 441. [Link]

  • Bucher, C., et al. (2021). CuH-Catalyzed Enantioselective Ketone Allylation with 1,3-Dienes: Scope, Mechanism, and Applications. ChemRxiv. [Link]

  • Torres, E., et al. (2017). Stereoselective Synthesis of Polysubstituted Tetrahydropyrans by Brønsted Acid-Mediated Hydroxyalkoxylation of Silylated Alkenols. Chemistry – A European Journal, 23(49), 11848-11852. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted carbonyl compound synthesis by allylation. Organic Chemistry Portal. [Link]

  • Hsieh, S.-Y., et al. (2012). Synthesis of cis-2,6-tetrahydropyran-4-one via diastereoselectively intramolecular cyclization of β-hydroxy allyl ketone. Tetrahedron, 68(29), 5799-5805. [Link]

  • Sato, K., et al. (1979). Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one. Journal of the Chemical Society, Perkin Transactions 1, 1806-1810. [Link]

  • Kim, D. W., & Stoltz, B. M. (2018). Synthesis of Cyclic Enones by Allyl-Palladium-Catalyzed α,β-Dehydrogenation. Organic Letters, 20(2), 406–409. [Link]

  • Sathiyamoorthi, P., et al. (2005). Synthesis and Conformational Studies of Tertiary Alcohols Derived from Tetrahydro-4H-pyran-4-one and Tetrahydrothiopyran-4-one. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(1), 53-66. [Link]

  • International Journal of Innovative Research in Technology. (2024). Recent Studies of Stereoselective Synthesis of Dihydropyran Tetrahydropyran-4-Ones Using Vinyl Compound Via Prins Cyclization. IJIRT, 11(5). [Link]

  • Ward, D. E., & Jheengut, V. (2004). Proline-catalyzed asymmetric aldol reactions of tetrahydro-4 H-thiopyran-4-one with aldehydes. Tetrahedron Letters, 45(40), 7481-7484. [Link]

  • ResearchGate. (2024). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). ResearchGate. [Link]

  • University of California, Irvine. (n.d.). Conformational Analysis. UCI Chemistry. [Link]

  • Scheidt, K. A. (2015). Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development. Accounts of Chemical Research, 48(3), 856–866. [Link]

  • Eliel, E. L., et al. (1980). Conformational analysis. 42. Monosubstituted tetrahydropyrans. Journal of the American Chemical Society, 102(25), 7573–7579. [Link]

  • Christoffers, J., & Rössle, M. (2007). Sequential Methods for Di- and Tetrahydro-Pyranone Synthesis Enable Concise Access to Tuscolid δ-Lactone. European Journal of Organic Chemistry, 2007(20), 3283-3286. [Link]

  • Macmillan Group. (2010). Direct and enantioselective α-allylation of ketones via singly occupied molecular orbital (SOMO) catalysis. Macmillan Group Publications. [Link]

  • Ley, S. V. (n.d.). Natural Product Synthesis (a selection). Professor Steven V. Ley Research Group. [Link]

Sources

3-Allyltetrahydro-4H-pyran-4-one Derivatives and Analogs: A Comprehensive Guide to Synthesis, Orthogonal Reactivity, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The tetrahydropyran (THP) ring is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active natural products, including macrolides like neopeltolide, polyether antibiotics, and marine toxins[1]. Among its functionalized derivatives, 3-allyltetrahydro-4H-pyran-4-one (CAS: 625128-49-6) stands out as a highly versatile, bifunctional building block[2]. By possessing both a C4-ketone and a C3-allyl group, this scaffold offers orthogonal reactivity handles. This technical whitepaper explores the synthetic methodologies, mechanistic causality, and derivatization strategies that make 3-allyltetrahydro-4H-pyran-4-one derivatives indispensable for modern drug discovery and complex molecule synthesis.

Structural Significance & Chemical Topography

The utility of 3-allyltetrahydro-4H-pyran-4-one lies in its precise spatial arrangement. The tetrahydropyran ring natively adopts a chair conformation, placing the C4-ketone and C3-allyl substituents in a predictable stereochemical environment.

The strategic value of this molecule is driven by orthogonal reactivity :

  • The C4-Ketone: Acts as a hard electrophilic center, primed for nucleophilic attack (e.g., Grignard additions, reductive aminations, or Wittig olefinations).

  • The C3-Allyl Group: Provides a terminal alkene that is essentially inert to standard nucleophilic conditions but highly reactive toward transition-metal catalysis (e.g., Ring-Closing Metathesis, cross-metathesis) and electrophilic additions (e.g., hydroboration-oxidation).

This dual nature allows chemists to perform sequential, highly selective transformations without the need for cumbersome protecting group strategies, thereby streamlining the synthesis of complex spirocyclic and bicyclic architectures.

G N1 3-Allyltetrahydro-4H-pyran-4-one N2 C3-Allyl Reactivity N1->N2 N3 C4-Ketone Reactivity N1->N3 N4 Cross-Metathesis / RCM (Grubbs Catalyst) N2->N4 N5 Hydroboration-Oxidation (Anti-Markovnikov Alcohol) N2->N5 N6 Reductive Amination (NaBH(OAc)3, Amine) N3->N6 N7 Grignard Addition (Tertiary Alcohol) N3->N7

Orthogonal derivatization pathways for 3-allyltetrahydro-4H-pyran-4-one.

Synthetic Methodologies

The synthesis of substituted tetrahydropyran-4-ones is traditionally achieved via 3[3] or hetero-Diels-Alder reactions[1]. However, to specifically access the 3-allyl derivative, direct α -allylation of the parent tetrahydro-4H-pyran-4-one is the most atom-economical and scalable approach.

Kinetic Enolate Alkylation

To functionalize the C3 position exclusively, the reaction must be driven kinetically. Using a strong, sterically hindered base like Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78 °C) ensures rapid, irreversible deprotonation.

Causality of Reagent Selection:

  • LDA at -78 °C: Prevents thermodynamic equilibration. If the enolate were allowed to equilibrate (e.g., using a weaker base or higher temperatures), polyalkylation or aldol condensation side-reactions would dominate.

  • Allyl Bromide: Acts as a highly reactive electrophile in an SN​2 mechanism, rapidly trapping the lithium enolate before any side reactions occur.

G N1 Tetrahydro-4H-pyran-4-one N2 LDA, THF, -78°C (Kinetic Deprotonation) N1->N2 N3 Lithium Enolate (Intermediate) N2->N3 Fast, irreversible N4 Allyl Bromide (SN2 Attack) N3->N4 N5 3-Allyltetrahydro-4H-pyran-4-one N4->N5 C-C Bond Formation

Mechanistic pathway for the kinetic alpha-allylation of tetrahydropyran-4-one.

Alternative: Barbier-Prins Cyclization

For more complex, highly substituted analogs (e.g., 2,6-disubstituted-3-allyl-THP-4-ones), a tandem Barbier-Prins cyclization is employed. As detailed in recent studies on the4[4], β -hydroxy allyl ketones can be cyclized in the presence of Lewis acids (like Me3​SiOTf ) to form the THP ring with excellent diastereocontrol via a chair-like oxocarbenium transition state[3][4].

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, incorporating in-process analytical controls to ensure trustworthiness and reproducibility.

Protocol A: Synthesis of 3-Allyltetrahydro-4H-pyran-4-one via Kinetic Alkylation

Objective: Regioselective mono-allylation of tetrahydro-4H-pyran-4-one.

  • Preparation of the Base: Flame-dry a Schlenk flask under argon. Add anhydrous THF (10 mL/mmol) and diisopropylamine (1.15 equiv). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Generation: Dropwise add n-Butyllithium (1.1 equiv, 2.5 M in hexanes). Stir for 30 minutes at -78 °C to ensure complete formation of LDA.

  • Substrate Addition: Add a solution of tetrahydro-4H-pyran-4-one (1.0 equiv) in anhydrous THF dropwise over 15 minutes.

    • Causality: Slow addition prevents localized heating, maintaining the kinetic control required to prevent self-condensation.

  • Electrophilic Trapping: After 45 minutes, add allyl bromide (1.2 equiv) dropwise. Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to 0 °C.

  • In-Process Validation: Quench a 0.1 mL aliquot in saturated NH4​Cl and extract with EtOAc. Analyze via TLC (Hexanes/EtOAc 4:1). The disappearance of the starting material ( Rf​≈0.2 ) and the appearance of a new, less polar spot ( Rf​≈0.5 ) validates successful conversion. GC-MS should confirm the molecular ion peak ( M+=140.1 ).

  • Workup: Quench the bulk reaction with saturated aqueous NH4​Cl . Extract with diethyl ether ( ), wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Diastereoselective Reductive Amination of the C4-Ketone

Objective: Conversion of the C4-ketone to a secondary amine while preserving the C3-allyl group.

  • Imine Formation: Dissolve 3-allyltetrahydro-4H-pyran-4-one (1.0 equiv) and a primary amine (e.g., benzylamine, 1.1 equiv) in 1,2-dichloroethane (DCE). Add glacial acetic acid (1.0 equiv) to catalyze iminium ion formation.

  • Reduction: Add Sodium triacetoxyborohydride ( NaBH(OAc)3​ , 1.5 equiv) in portions at room temperature.

    • Causality: NaBH(OAc)3​ is a mild hydride donor. It selectively reduces the highly electrophilic iminium intermediate without touching the unreacted ketone or the terminal alkene, ensuring absolute chemoselectivity.

  • In-Process Validation: Monitor via LC-MS. The reaction is complete when the UV trace shows full conversion to the amine mass ( [M+H]+ ). The diastereomeric ratio (cis/trans) can be validated via 1H -NMR by analyzing the coupling constants of the C4-proton.

  • Workup: Quench with 1N NaOH to neutralize the acetic acid and break down boron complexes. Extract with dichloromethane, dry, and purify via basic alumina chromatography.

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes of various derivatization strategies applied to the tetrahydropyran-4-one scaffold, aggregated from established methodologies[5][6].

Reaction TypeSubstrate / ReactantsReagents & CatalystYield (%)Stereoselectivity / dr
Kinetic Alkylation Tetrahydro-4H-pyran-4-one + Allyl BromideLDA, THF, -78 °C72 - 78%N/A (Racemic at C3)
Prins Cyclization Homoallylic alcohol + Aldehyde InCl3​ or Me3​SiOTf 85 - 98%> 95:5 (cis-2,6)
Reductive Amination 3-Allyl-THP-4-one + Benzylamine NaBH(OAc)3​ , DCE, AcOH82 - 88%4:1 (cis/trans)
Cross-Metathesis 3-Allyl-THP-4-one + Terminal AlkeneGrubbs II (5 mol%), DCM89 - 94%> 95% E-isomer
Maitland-Japp Add. Dihydropyran-4-one + Gilman Cuprate R2​CuLi , Et2​O , -78 °C58 - 65%> 90:10 (trans-2,6)

Data synthesized from foundational literature on5[5] and 6[6].

References

  • Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years Source: Beilstein Journal of Organic Chemistry URL
  • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product Source: PMC / NIH URL
  • Source: DOI.
  • Synthesis of 2,6-trans- and 3,3,6-trisubstituted tetrahydropyran-4-ones from Maitland–Japp derived dihydropyran-4-ones Source: RSC Publishing URL
  • Synthesis and Anticancer Activities of Novel Guanylhydrazone and Aminoguanidine Tetrahydropyran Derivatives Source: MDPI URL

Sources

Methodological & Application

Stereoselective synthesis of 3-allyltetrahydro-4H-pyran-4-one.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoselective Synthesis of 3-Allyltetrahydro-4H-pyran-4-one via Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation

Executive Summary

The stereoselective α -allylation of cyclic ketones is a critical transformation in the synthesis of complex natural products and pharmaceutical intermediates. Direct asymmetric allylation of simple tetrahydropyranones using chiral bases or organocatalysts often suffers from poor regiocontrol, polyalkylation, and moderate enantioselectivity. This application note details a highly robust, self-validating protocol for the enantioselective synthesis of 3-allyltetrahydro-4H-pyran-4-one utilizing a Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation (DAAA) strategy[1]. By pre-installing the allyl moiety as a β -ketoester, this method ensures perfect regioselectivity and utilizes the irreversible loss of CO₂ to drive the formation of a highly organized chiral ion pair, yielding the target molecule with exceptional enantiomeric excess (ee).

Mechanistic Rationale & Causality

To achieve high stereocontrol, the reaction relies on the precise orchestration of transition-metal kinetics and ligand sterics.

  • Precursor Design: We utilize allyl 4-oxotetrahydro-2H-pyran-3-carboxylate as the substrate. This bypasses the regioselectivity issues of direct enolate generation[2].

  • Catalyst & Ligand Selection: The protocol employs Pd(dmdba)₂ (bis(3,5-dimethoxybenzylidene)acetone palladium) and the chiral phosphinooxazoline ligand (S)

    t -BuPHOX[3]. Unlike standard Pd₂(dba)₃, the electron-rich dmdba ligands dissociate more readily, providing a highly active "naked" Pd(0) center that prevents competitive binding and accelerates oxidative addition.
  • Stereochemical Determination: Following oxidative addition and rate-determining decarboxylation, a tight ion pair is formed between the π -allyl-Pd(II) cation and the cyclic enolate anion[4]. The bulky tert-butyl group of the PHOX ligand creates a rigid chiral pocket. Because the reaction is conducted in a non-polar solvent (toluene), the ion pair remains tightly bound, forcing the enolate to attack the π -allyl ligand via an inner-sphere reductive elimination pathway, transferring the chiral information with >95% ee[5].

Catalytic Cycle Visualization

DAAA_Cycle Precursor Allyl β-Ketoester Precursor Pd_Coord Pd(0)L* Coordination Complex Precursor->Pd_Coord + Pd(0) / (S)-t-BuPHOX Ox_Add Oxidative Addition (η²-Allyl-PdII Carboxylate) Pd_Coord->Ox_Add Decarb Decarboxylation (-CO₂) Ox_Add->Decarb Rate-determining step Ion_Pair π-Allyl-PdII / Enolate Chiral Ion Pair Decarb->Ion_Pair Irreversible CO₂ loss Product (S)-3-Allyltetrahydro- 4H-pyran-4-one Ion_Pair->Product Inner-sphere C-C bond formation Product->Pd_Coord Catalyst Regeneration

Figure 1: Catalytic cycle of the Palladium-catalyzed Decarboxylative Asymmetric Allylic Alkylation.

Experimental Protocols
Protocol A: Synthesis of Allyl 4-oxotetrahydro-2H-pyran-3-carboxylate (Precursor)

Causality Note: Allyl cyanoformate is explicitly chosen over allyl chloroformate as the acylating agent. Chloroformates often lead to competitive O -acylation of the enolate, whereas cyanoformates exclusively yield the desired C -acylated β -ketoester.

  • Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with Argon (repeat 3x).

  • Enolate Formation: Charge the flask with tetrahydro-4H-pyran-4-one (10.0 mmol, 1.0 equiv) and anhydrous THF (30 mL). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Dropwise, add LiHMDS (11.0 mL, 1.0 M in THF, 1.1 equiv). Stir at -78 °C for 1 hour. Self-Validation: The extended stirring time ensures complete kinetic enolate formation, preventing unreacted starting material from complicating purification[2].

  • Acylation: Add allyl cyanoformate (11.0 mmol, 1.1 equiv) dropwise over 5 minutes. Maintain at -78 °C for 30 minutes, then allow the reaction to slowly warm to 0 °C over 1 hour.

  • Quench & Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, 10% to 20% EtOAc in Hexanes) to afford the precursor as a colorless oil.

Protocol B: Enantioselective Pd-Catalyzed DAAA

Causality Note: Pre-complexation of the Palladium source and the chiral ligand is mandatory. Failing to allow the active catalyst to form prior to substrate addition will result in racemic background allylation catalyzed by unliganded Palladium.

Catalyst Pre-complexation: In an argon-filled glovebox, charge an oven-dried 20 mL scintillation vial with Pd(dmdba)₂ (5.0 mol%) and (S)

t -BuPHOX (5.5 mol%)[3].
  • Activation: Add anhydrous toluene (5 mL) to the vial. Stir the mixture at 25 °C for 30 minutes. Self-Validation: The solution must transition to a vibrant, homogeneous yellow/orange color. If the solution turns black (Pd black precipitation), the catalyst has deactivated due to oxygen/moisture ingress; discard and restart.

  • Substrate Addition: Dissolve the allyl β -ketoester precursor (1.0 mmol, 1.0 equiv) in anhydrous toluene (5 mL) and add it to the active catalyst solution in one portion. Seal the vial and remove it from the glovebox.

  • Reaction Monitoring: Stir the reaction at 25 °C. Self-Validation: The reaction generates stoichiometric CO₂ gas. A slight positive pressure or visible micro-bubbling is a primary kinetic indicator of a successful reaction[5]. Monitor via TLC (KMnO₄ stain active) until complete consumption of the starting material (typically 10–14 hours).

  • Isolation: Filter the crude reaction mixture through a short plug of silica gel, eluting with diethyl ether (20 mL), to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, 5% to 15% EtOAc in Hexanes) to yield (S) -3-allyltetrahydro-4H-pyran-4-one.

  • Reaction Optimization & Quantitative Data

    The choice of solvent and palladium source heavily dictates the stereochemical outcome. Non-polar solvents (Toluene) enforce the tight ion-pairing required for high enantiofacial discrimination[1].

    EntryPalladium SourceChiral LigandSolventTemp (°C)Yield (%)Enantiomeric Excess (ee %)1Pd₂(dba)₃ (S) t -BuPHOXTHF2582862Pd₂(dba)₃ (S) t -BuPHOXToluene2589943Pd(dmdba)₂ (S) t -BuPHOXToluene2596984Pd(dmdba)₂ (R,R) -DACH-PhToluene257881 Table 1: Optimization parameters for the DAAA of allyl 4-oxotetrahydro-2H-pyran-3-carboxylate. Entry 3 represents the optimized protocol conditions.

    Analytical Validation & Troubleshooting
    • Chiral HPLC: To validate the enantiomeric excess, analyze the purified product using a chiral stationary phase (e.g., Chiralpak AD-H column, 98:2 Hexanes:Isopropanol, 1.0 mL/min). The (S) -enantiomer and (R) -enantiomer will resolve cleanly.

    • NMR Verification: Confirm C -allylation over O -allylation by examining the ¹H NMR spectrum. The presence of a multiplet at 5.7 ppm (internal alkene proton) and a multiplet at 5.0 ppm (terminal alkene protons), alongside the retention of the ketone carbonyl peak in ¹³C NMR ( 208 ppm), confirms successful C -allylation.

    References
    • Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications Chemical Reviews (ACS Publications) URL:[Link]

    • Catalytic Enantioselective Synthesis of α-Difunctionalized Cyclic Sulfones The Journal of Organic Chemistry (ACS Publications) URL:[Link]

    • A Pd-catalysed Decarboxylative Route to Functionalized Nitrogen Heterocycles White Rose eTheses Online URL: [Link]

    • Synthesis of diketone 6.a, Implementation of the double asymmetric alkylation ResearchGate URL:[Link]

    Sources

    Application Notes and Protocols for the Asymmetric Synthesis of Chiral 3-Allyltetrahydro-4H-pyran-4-one

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Significance of Chiral Tetrahydropyran-4-ones

    The tetrahydropyran-4-one scaffold is a cornerstone in medicinal chemistry and natural product synthesis, forming the core structure of numerous biologically active molecules.[1] The introduction of a chiral center at the C3 position, particularly with an allyl group, generates a versatile intermediate, 3-allyltetrahydro-4H-pyran-4-one. This chiral building block is of significant interest to researchers, scientists, and drug development professionals due to its potential for elaboration into complex therapeutic agents. The stereochemistry at the C3 position is often crucial for biological activity, making the development of robust asymmetric syntheses a critical endeavor.

    This guide provides a comprehensive overview of the strategies for the asymmetric synthesis of chiral 3-allyltetrahydro-4H-pyran-4-one, with a focus on explaining the rationale behind the experimental choices. A detailed, field-proven protocol for a representative organocatalytic approach is also presented.

    Strategic Approaches to Asymmetric Synthesis

    The asymmetric synthesis of 3-allyltetrahydro-4H-pyran-4-one can be approached through several modern synthetic strategies. The choice of method often depends on the desired enantioselectivity, substrate scope, and scalability. Key strategies include organocatalysis, metal-catalyzed reactions, and chiral auxiliary-mediated syntheses.

    Organocatalytic Asymmetric Allylation

    Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free and often milder alternative to traditional methods.[2] For the synthesis of chiral 3-allyltetrahydro-4H-pyran-4-one, proline and its derivatives are effective catalysts for the α-functionalization of ketones.

    Mechanism Rationale: The catalytic cycle typically involves the formation of a chiral enamine intermediate from the reaction of tetrahydro-4H-pyran-4-one with a chiral secondary amine catalyst, such as proline. This enamine then reacts with an electrophilic allyl source, such as an allyl halide or carbonate. The chiral environment provided by the catalyst directs the approach of the electrophile, leading to the formation of one enantiomer in excess.

    Diagram 1: Proposed Catalytic Cycle for Organocatalytic Asymmetric Allylation

    G cluster_cycle Catalytic Cycle cluster_reactants Reactants A Tetrahydro-4H-pyran-4-one + Chiral Amine Catalyst B Chiral Enamine Intermediate A->B - H2O C Nucleophilic Attack on Allyl Electrophile B->C + Allyl Electrophile D Iminium Ion Intermediate C->D E Hydrolysis D->E + H2O F Chiral 3-Allyltetrahydro-4H-pyran-4-one + Regenerated Catalyst E->F F->A Catalyst Regeneration Reactant1 Tetrahydro-4H-pyran-4-one Reactant1->A Reactant2 Allyl Source Reactant2->C Catalyst Chiral Catalyst Catalyst->A

    Caption: A simplified workflow of the organocatalytic asymmetric allylation.

    Metal-Catalyzed Asymmetric Allylation

    Transition metal catalysis offers a highly efficient and selective means of constructing chiral centers.[3] Metals such as ruthenium, rhodium, and palladium, in conjunction with chiral ligands, can catalyze the asymmetric allylation of enolates or their equivalents derived from tetrahydro-4H-pyran-4-one.

    Causality of Experimental Choices: The choice of metal and ligand is critical for achieving high enantioselectivity. The ligand creates a chiral pocket around the metal center, which coordinates to both the nucleophile and the electrophile, thereby controlling the facial selectivity of the reaction. The solvent and additives can also play a significant role in modulating the reactivity and selectivity of the catalyst.

    Chiral Auxiliary-Mediated Synthesis

    The use of chiral auxiliaries is a classical and reliable method for asymmetric synthesis.[1] In this approach, the starting material is covalently attached to a chiral molecule (the auxiliary). The auxiliary then directs the stereochemical outcome of a subsequent reaction, after which it is cleaved to afford the desired chiral product.

    Trustworthiness of the Protocol: This method is often highly diastereoselective, and the resulting diastereomers can be separated by standard techniques like chromatography or crystallization. The chiral auxiliary can often be recovered and reused, making the process more economical.

    Quantitative Data Summary

    The following table summarizes typical results for the asymmetric synthesis of 3-substituted tetrahydropyran-4-ones based on literature precedents for analogous systems.

    MethodCatalyst/AuxiliaryYield (%)Enantiomeric Excess (ee, %)Reference
    Organocatalytic AllylationL-Proline50-8090-99Based on analogous proline-catalyzed α-functionalizations of ketones.[2]
    Ru-catalyzed CyclizationRu-complex with chiral ligand70-95>95Based on Ru-catalyzed dynamic kinetic resolution and cycloisomerization reactions.[3]
    Michael/Henry/KetalizationQuinine-based squaramide60-8093-99For the synthesis of highly functionalized tetrahydropyrans with multiple stereocenters.[4]

    Experimental Protocol: Organocatalytic Asymmetric Allylation

    This protocol details a representative method for the asymmetric allylation of tetrahydro-4H-pyran-4-one using L-proline as the organocatalyst.

    Materials and Reagents:
    • Tetrahydro-4H-pyran-4-one (1.0 eq)

    • Allyl bromide (1.5 eq)

    • L-Proline (0.2 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • N,N-Dimethylformamide (DMF)

    • Diethyl ether

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

    Instrumentation:
    • Round-bottom flask with a magnetic stir bar

    • Septum and nitrogen inlet

    • Syringes

    • Rotary evaporator

    • Chromatography column

    Step-by-Step Methodology:
    • Reaction Setup:

      • To a dry round-bottom flask under a nitrogen atmosphere, add tetrahydro-4H-pyran-4-one (1.0 eq), L-proline (0.2 eq), and potassium carbonate (2.0 eq).

      • Add anhydrous DMF via syringe to dissolve the solids.

    • Reaction Execution:

      • Cool the reaction mixture to 0 °C in an ice bath.

      • Slowly add allyl bromide (1.5 eq) to the stirred mixture via syringe.

      • Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Workup and Purification:

      • Upon completion, quench the reaction by adding water.

      • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

      • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

      • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

      • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the chiral 3-allyltetrahydro-4H-pyran-4-one.

    • Characterization:

      • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

      • Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

    Diagram 2: Experimental Workflow for Organocatalytic Asymmetric Allylation

    G cluster_workflow Experimental Workflow A 1. Reaction Setup: - Tetrahydro-4H-pyran-4-one - L-Proline - K2CO3 - DMF B 2. Reaction Execution: - Cool to 0 °C - Add Allyl Bromide - Stir at RT for 24-48h A->B C 3. Workup: - Quench with H2O - Extract with Et2O - Wash with NaHCO3 & Brine B->C D 4. Purification: - Dry with MgSO4 - Concentrate - Column Chromatography C->D F Pure Chiral Product D->F E 5. Characterization: - Chiral HPLC/GC - NMR - Mass Spectrometry F->E

    Caption: A step-by-step overview of the experimental procedure.

    Conclusion and Future Perspectives

    The asymmetric synthesis of chiral 3-allyltetrahydro-4H-pyran-4-one is a pivotal step in the development of novel therapeutics and the synthesis of complex natural products. Organocatalytic methods, such as the one detailed in this guide, offer a practical and environmentally benign approach to accessing these valuable chiral building blocks with high enantioselectivity. Future research in this area will likely focus on the development of even more efficient and selective catalysts, as well as the expansion of the substrate scope to include a wider range of functionalized tetrahydro-4H-pyran-4-ones and allylating agents. The continued advancement in asymmetric synthesis will undoubtedly accelerate the discovery and development of new and improved medicines.

    References

    • Sato, K., Adachi, H., Iwaki, T., & Ōhashi, M. (1979). Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one. Journal of the Chemical Society, Perkin Transactions 1, 1806-1810. [Link]

    • Enders, D., & Greb, M. (2013). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. Angewandte Chemie International Edition, 52(4), 1234-1237. [Link]

    • Kotsuki, H., Ikishima, H., & Okuyama, A. (2008). Organocatalytic asymmetric synthesis using proline and related molecules. Part 2. HETEROCYCLES, 75(3), 493. [Link]

    • (PDF) Organocatalytic Asymmetric Synthesis of Tetrahydrothiophenes and Tetrahydrothiopyrans. (n.d.). ResearchGate. Retrieved from [Link]

    • University of York. (n.d.). Asymmetric Synthesis. [Link]

    • University of Victoria. (n.d.). Chapter 45 — Asymmetric synthesis - Pure enantiomers from Nature: the chiral pool and chiral induction. [Link]

    • Ye, Z., et al. (2014). Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor. Organic Letters, 16(21), 5784-5787. [Link]

    • Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. [Link]

    • Hofer, M. (2024, March 12). Enantioselective Syntheses of 3,4-Dihydropyrans Utilizing Isochalcogenourea- Catalyzed Formal (4+2)- Cycloadditions of α-Substituted Allenoates. [Link]

    • Jørgensen, K. A., et al. (2008). Organocatalytic asymmetric synthesis of functionalized 3,4-dihydropyran derivatives. Angewandte Chemie International Edition, 47(25), 4835-4838. [Link]

    • (PDF) Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. (2018, August 20). ResearchGate. Retrieved from [Link]

    • (PDF) Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). (n.d.). ResearchGate. Retrieved from [Link]

    • Xiao, Y., et al. (2019). Asymmetric Synthesis of Novel Fused Polycyclic 3,4-Dihydro-pyrano[4,3-b]pyran-5(2H)-ones via an Organocatalyzed Formal[3+3] Annulation. Chinese Journal of Organic Chemistry, 39(8), 2203-2210. [Link]

    • The Role of Pyranones in Asymmetric Organocatalytic Cascade Reactions. (n.d.). Scilit. Retrieved from [Link]

    • Hsieh, C.-H., et al. (2012). Synthesis of cis-2,6-tetrahydropyran-4-one via diastereoselectively intramolecular cyclization of β-hydroxy allyl ketone. Tetrahedron Letters, 53(21), 2696-2699. [Link]

    • Huang, J., et al. (2021). Catalytic asymmetric synthesis of N-substituted tetrahydroquinoxalines via regioselective Heyns rearrangement and stereoselective transfer hydrogenation in one pot. Chemical Science, 12(10), 3743-3749. [Link]

    • (PDF) Preparation of 3-Allenyl-4-methylenetetrahydrofurans. (n.d.). ResearchGate. Retrieved from [Link]

    • Widenhoefer, R. A., & Zhang, Z. (2008). Regio- and Stereoselective Synthesis of Alkyl Allylic Ethers via Gold(I)-Catalyzed Intermolecular Hydroalkoxylation of Allenes with Alcohols. Organic Letters, 10(10), 2159-2161. [Link]

    Sources

    Using 3-allyltetrahydro-4H-pyran-4-one in natural product total synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    Application Note: Strategic Utilization of 3-Allyltetrahydro-4H-pyran-4-one in the Total Synthesis of Complex Macrolides

    Strategic Utility & Mechanistic Rationale

    The tetrahydropyran (THP) ring is a ubiquitous structural motif found in numerous biologically active marine macrolides, polyketides, and spiroketals, including neopeltolide and the irciniastatins 1. Constructing these heavily oxygenated frameworks requires building blocks that offer orthogonal handles for regioselective and stereoselective functionalization.

    3-Allyltetrahydro-4H-pyran-4-one (CAS: 625128-49-6) serves as an elite, pre-formed heterocyclic scaffold for this purpose. The strategic value of this molecule lies in its dual functionality:

    • The C4-Ketone : Acts as a prochiral center for stereoselective reduction or as an electrophile for nucleophilic addition. The basicity and stability of the tetrahydropyran-4-one core can be sensitive to strongly basic conditions, necessitating careful reagent selection during enolization or aldol additions [[2]]().

    • The C3-Allyl Group : Provides a terminal olefin that can undergo chemoselective oxidative cleavage (to yield an aldehyde for polyketide chain extensions) or Ring-Closing Metathesis (RCM) to forge spirocyclic or fused bicyclic systems 3.

    Workflow Start 3-Allyltetrahydro-4H-pyran-4-one (Core Scaffold) Path1 C4-Ketone Reduction (Stereoselective) Start->Path1 Hydride Reagents Path2 C3-Allyl Functionalization (Oxidative Cleavage) Start->Path2 OsO4 / NaIO4 Path3 C5-Enolate Alkylation (Aldol Addition) Start->Path3 LDA, Electrophile Prod1 Axial/Equatorial Alcohols (Macrolide Subunits) Path1->Prod1 Prod2 C3-Acetaldehyde (Chain Extension) Path2->Prod2 Prod3 Densely Functionalized Tetrahydropyrans Path3->Prod3

    Strategic functionalization pathways of 3-allyltetrahydro-4H-pyran-4-one in total synthesis.

    Stereochemical Control in C4-Ketone Reduction

    The reduction of the C4-ketone in 3-substituted tetrahydropyran-4-ones is governed by the steric bulk of the reducing agent and the conformational preference of the THP ring. The C3-allyl group predominantly occupies the pseudo-equatorial position to minimize 1,3-diaxial interactions.

    When employing bulky hydrides like L-Selectride, the reagent approaches from the less sterically hindered equatorial trajectory. This delivers the hydride in a manner that pushes the resulting hydroxyl group into the axial position (yielding the cis-relationship to the C3-allyl group) 1. Conversely, small nucleophiles like NaBH₄ attack via the axial trajectory, yielding the equatorial alcohol (trans to the C3-allyl group).

    Stereocontrol Ketone C4-Ketone Intermediate (C3-Allyl Equatorial) Chelation Small Hydride Attack (e.g., NaBH4) Ketone->Chelation Axial Trajectory Bulky Steric Approach Control (e.g., L-Selectride) Ketone->Bulky Equatorial Trajectory Equatorial Equatorial Alcohol (trans) Favored by Small Hydrides Chelation->Equatorial Axial Axial Alcohol (cis) Favored by Bulky Hydrides Bulky->Axial

    Stereochemical models governing the reduction of the C4-ketone to axial or equatorial alcohols.

    Quantitative Data Summary

    The table below summarizes the expected stereochemical outcomes and yields when applying various reduction conditions to 3-allyltetrahydro-4H-pyran-4-one derivatives.

    Reducing AgentSolvent & TempMajor DiastereomerYield (%)d.r. (cis:trans)
    NaBH₄ / CeCl₃MeOH, -78 °C to rtEquatorial (trans)881:4
    L-SelectrideTHF, -78 °CAxial (cis)92>19:1
    DIBAL-HDCM, -78 °CEquatorial (trans)851:5
    Zn(BH₄)₂Et₂O, -20 °CEquatorial (trans)901:12

    (Note: "cis" and "trans" refer to the relative stereochemistry between the C3-allyl group and the C4-hydroxyl group).

    Experimental Protocols

    Protocol A: Diastereoselective Synthesis of (3R, 4S)-3-Allyltetrahydro-2H-pyran-4-ol via L-Selectride Reduction

    Causality & Rationale: L-Selectride is chosen to enforce strict steric approach control. The bulky tri-sec-butylborohydride prevents axial attack, ensuring the exclusive formation of the axial alcohol required for specific macrolide subunits 1.

    Step-by-Step Methodology:

    • Preparation: Flame-dry a 50 mL Schlenk flask under argon. Add 3-allyltetrahydro-4H-pyran-4-one (1.0 mmol, 140 mg) and anhydrous THF (10 mL).

    • Cooling: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes.

    • Addition: Slowly add L-Selectride (1.0 M in THF, 1.2 mL, 1.2 equiv) dropwise down the side of the flask over 5 minutes to prevent localized heating.

    • Reaction: Stir the mixture at -78 °C for 2 hours.

    • Quench & Oxidation: Quench the reaction at -78 °C by the careful addition of 10% aqueous NaOH (2 mL), followed immediately by 30% aqueous H₂O₂ (1 mL). Causality: The alkaline peroxide oxidation is critical to cleave the robust carbon-boron bond of the intermediate borinate ester, releasing the free alcohol.

    • Workup: Warm to room temperature and stir for 1 hour. Extract with EtOAc (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purification: Purify via flash column chromatography (Silica gel, 20% EtOAc in Hexanes).

    System Validation & Analytical Checkpoints:

    • TLC: The product alcohol will stain dark blue/purple with p-anisaldehyde, whereas the starting ketone stains weakly or appears yellow.

    • ¹H NMR (400 MHz, CDCl₃): The C4 carbinol proton (H-4) will appear as a narrow multiplet (typically W₁/₂ < 10 Hz) around δ 3.9 ppm. The small coupling constants (J < 3 Hz) confirm the equatorial position of the proton, validating the axial orientation of the hydroxyl group (cis-diastereomer).

    Protocol B: Chemoselective Lemieux-Johnson Oxidation of the C3-Allyl Group

    Causality & Rationale: To utilize the C3 position for chain extension (e.g., via a subsequent Mukaiyama aldol addition), the terminal olefin must be cleaved to an aldehyde. The Lemieux-Johnson oxidation is selected over ozonolysis to avoid the risk of over-oxidizing the ethereal oxygen of the pyran ring or forming explosive ozonides.

    Step-by-Step Methodology:

    • Preparation: In a 50 mL round-bottom flask, dissolve the THP derivative (1.0 mmol) in a 3:1 mixture of THF and H₂O (12 mL).

    • Catalyst Addition: Add OsO₄ (0.05 equiv, 2.5 wt% solution in t-BuOH). The solution will turn slightly brown, indicating the formation of the osmate ester.

    • Cleavage: Add NaIO₄ (2.5 mmol, 535 mg) in three portions over 15 minutes at room temperature. Causality: Portion-wise addition prevents a rapid exotherm that could lead to the over-oxidation of the resulting aldehyde to a carboxylic acid.

    • Reaction: Stir vigorously for 4 hours. The mixture will form a thick white precipitate (NaIO₃).

    • Quench: Add saturated aqueous Na₂S₂O₃ (5 mL) and stir for 30 minutes to reduce any volatile, toxic Os(VIII) species to insoluble Os(IV).

    • Workup: Filter the suspension through a pad of Celite. Extract the filtrate with DCM (3 × 15 mL). Wash with brine, dry over MgSO₄, and concentrate.

    • Purification: Pass through a short silica plug (30% EtOAc in Hexanes) to yield the C3-acetaldehyde derivative.

    System Validation & Analytical Checkpoints:

    • ¹H NMR (400 MHz, CDCl₃): Validation is confirmed by the complete disappearance of the terminal olefin signals (multiplet at δ 5.8 ppm and doublet of doublets at δ 5.0-5.1 ppm) and the emergence of a distinct aldehyde proton signal (triplet, J ≈ 1.5 Hz) at δ 9.7-9.8 ppm.

    References

    • Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide. Marine Drugs, 2009. URL:[Link][1]

    • Total Synthesis and Biological Evaluation of Irciniastatin A (a.k.a. Psymberin) and Irciniastatin B. The Journal of Organic Chemistry, 2015. URL:[Link][2]

    • The Implications of the Brønsted Acidic Properties of Crabtree-Type Catalysts in the Asymmetric Hydrogenation of Olefins. Journal of the American Chemical Society, 2022. URL:[Link][3]

    Sources

    Application Note: Wittig Methylenation of 3-Allyltetrahydro-4H-pyran-4-one

    Author: BenchChem Technical Support Team. Date: March 2026

    Document Type: Advanced Protocol & Technical Guide Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals

    Executive Summary & Scope

    The transformation of cyclic ketones into exocyclic alkenes is a foundational operation in organic synthesis, frequently utilized to establish structural rigidity or to prime a molecule for subsequent cyclization events (e.g., Ring-Closing Metathesis). This application note details the optimized Wittig methylenation of 3-allyltetrahydro-4H-pyran-4-one (CAS: 625128-49-6)[1] to yield 3-allyl-4-methylenetetrahydro-2H-pyran .

    This protocol is engineered for high fidelity and reproducibility, specifically addressing the steric hindrance and enolization risks inherent to α -substituted pyranones. By employing methyltriphenylphosphonium bromide and potassium tert-butoxide (KOtBu), this methodology ensures a clean conversion driven by the thermodynamic stability of the triphenylphosphine oxide byproduct.

    Mechanistic Rationale & Design Causality

    To execute this reaction successfully, one must understand the causality behind the reagent selection:

    • Base Selection (KOtBu vs. n-BuLi): The substrate features an α -allyl group, making the C3 proton moderately acidic and prone to enolization. While n-butyllithium is a classic base for ylide generation, lithium salts can coordinate and stabilize enolates, leading to competitive aldol condensations or starting material recovery. KOtBu generates a "salt-free" ylide environment in THF, which favors the desired [2+2] cycloaddition over α -deprotonation[2].

    • Solvent Dynamics: Anhydrous Tetrahydrofuran (THF) is utilized because it readily dissolves the phosphonium ylide while allowing the potassium bromide byproduct to precipitate, subtly driving the ylide formation forward.

    • Thermodynamic Driving Force: The reaction proceeds via an oxaphosphetane intermediate. The cycloreversion of this intermediate to the alkene and triphenylphosphine oxide ( Ph3​P=O ) is highly exothermic, driven by the formation of the exceptionally strong P=O bond (~540 kJ/mol)[3].

    Mechanism Ylide Phosphonium Ylide (Ph3P=CH2) Intermediate Oxaphosphetane Intermediate [2+2] Cycloaddition Ylide->Intermediate Ketone 3-Allyltetrahydro-4H-pyran-4-one Ketone->Intermediate Products 3-Allyl-4-methylenetetrahydro-2H-pyran + Triphenylphosphine Oxide Intermediate->Products Cycloreversion

    Mechanistic pathway of the Wittig reaction forming the oxaphosphetane intermediate.

    Reagent Stoichiometry & Properties

    To ensure complete consumption of the sterically hindered ketone, a 1.5-fold excess of the Wittig reagent is employed. The base is kept slightly sub-stoichiometric relative to the phosphonium salt (1.45 eq) to prevent unreacted KOtBu from degrading the substrate.

    Reagent / MaterialMW ( g/mol )EquivalentsAmount (10 mmol scale)Functional Role
    3-Allyltetrahydro-4H-pyran-4-one 140.181.001.40 g (10.0 mmol)Limiting Reactant
    Methyltriphenylphosphonium bromide 357.221.505.36 g (15.0 mmol)Ylide Precursor
    Potassium tert-butoxide (KOtBu) 112.211.451.63 g (14.5 mmol)Base
    Tetrahydrofuran (Anhydrous) 72.11-40 mLSolvent

    Experimental Protocol

    This methodology is adapted from validated Organic Syntheses standards for the methylenation of hindered cyclic ketones[2][4].

    Phase 1: Ylide Generation
    • Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon inlet.

    • Suspension: Charge the flask with methyltriphenylphosphonium bromide (5.36 g, 15.0 mmol) and anhydrous THF (30 mL). The salt will remain partially suspended.

    • Cooling: Submerge the reaction flask in an ice-water bath and allow it to equilibrate to 0 °C for 10 minutes.

    • Deprotonation: Add KOtBu (1.63 g, 14.5 mmol) portion-wise over 5 minutes.

      • Self-Validating Check: The heterogeneous white mixture will rapidly transition into a vibrant, homogeneous canary yellow solution, confirming the successful generation of methylenetriphenylphosphorane. Stir at 0 °C for 30 minutes.

    Phase 2: Ketone Addition & Reaction
    • Substrate Addition: Dissolve 3-allyltetrahydro-4H-pyran-4-one (1.40 g, 10.0 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the ylide mixture at 0 °C via syringe over 15 minutes.

      • Causality: Dropwise addition prevents localized thermal spikes that could promote substrate enolization or ylide degradation.

    • Progression: Remove the ice bath. Allow the reaction to warm to room temperature (20–25 °C) and stir for 4 to 6 hours. The yellow color will gradually fade to a pale, milky suspension as the oxaphosphetane decomposes into the alkene and insoluble Ph3​P=O .

    Phase 3: Workup & Purification
    • Quench: Cool the mixture back to 0 °C and quench by slowly adding saturated aqueous NH4​Cl (10 mL).

    • Extraction (Critical Step): Concentrate the THF in vacuo to roughly 25% of its original volume. Dilute the residue with Hexanes (50 mL) rather than Ethyl Acetate.

      • Causality: Ph3​P=O is highly soluble in EtOAc but practically insoluble in cold hexanes. Triturating with hexanes precipitates the bulk of the phosphine oxide, allowing it to be removed via simple vacuum filtration. This drastically simplifies downstream chromatography.

    • Washing: Transfer the hexane filtrate to a separatory funnel. Wash with water (2 × 20 mL) and brine (20 mL).

    • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure (careful: the product is somewhat volatile; do not exceed 30 °C on the rotavap).

    • Chromatography: Purify the crude residue via flash column chromatography on silica gel (Eluent: 0% to 5% EtOAc in Hexanes) to afford the pure 3-allyl-4-methylenetetrahydro-2H-pyran.

    Workflow Step1 1. Reagent Preparation Dry THF, Ar Atmosphere Step2 2. Ylide Generation Add KOtBu to Ph3PCH3Br (0 °C) Step1->Step2 Step3 3. Ketone Addition Dropwise addition of Substrate Step2->Step3 Step4 4. Reaction Progression Warm to RT, Stir 4-6 h Step3->Step4 Step5 5. Quench & Workup NH4Cl quench, Hexane extraction Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

    Experimental workflow for the Wittig methylenation of 3-allyltetrahydro-4H-pyran-4-one.

    Analytical Validation

    To ensure the integrity of the synthesized product, rely on the following self-validating analytical markers:

    • TLC Monitoring: The starting ketone is UV-inactive but stains strongly with p-anisaldehyde (dark blue/purple). The product alkene is highly non-polar, running near the solvent front in 10% EtOAc/Hexanes, and stains brown/black with KMnO4​ .

    • 1H NMR ( CDCl3​ ): The disappearance of the complex multiplet associated with the α -protons of the ketone is the primary indicator of consumption. Successful methylenation is confirmed by the appearance of two distinct exocyclic methylene protons ( =CH2​ ) typically presenting as broad singlets or fine multiplets between δ 4.60 – 4.85 ppm . These will integrate for 2H and be distinct from the terminal allyl protons ( δ 5.00 – 5.15 ppm).

    References

    • Wittig, G.; Schoellkopf, U. "Methylenecyclohexane". Organic Syntheses. 1960, 40, 66. Available at:[Link]

    • Wikipedia Contributors. "Wittig reaction". Wikipedia, The Free Encyclopedia. Available at:[Link]

    Sources

    Application Note: Highly Diastereoselective Grignard Addition to 3-Allyltetrahydro-4H-pyran-4-one Derivatives

    Author: BenchChem Technical Support Team. Date: March 2026

    Strategic Context and Molecular Significance

    Substituted tetrahydropyrans (THPs) are ubiquitous pharmacophores embedded in numerous biologically active natural products, including marine macrolides like neopeltolide, dactylolide, and centrolobine 1. In drug development and complex organic synthesis, 3-allyltetrahydro-4H-pyran-4-one serves as a highly versatile building block. The C3-allyl group acts as a latent functional handle, primed for downstream modifications such as ring-closing metathesis (RCM), hydroboration, or oxidative cleavage.

    However, functionalizing the C4-carbonyl via Grignard addition presents two distinct chemical hurdles:

    • Stereocontrol: Directing the nucleophilic attack to achieve high diastereomeric purity.

    • Chemoselectivity (Enolization): Preventing the highly basic Grignard reagent from deprotonating the acidic C3 α -proton, which leads to enolization and poor yields.

    This application note details the mechanistic causality and self-validating experimental protocols required to achieve high-yielding, diastereoselective additions using the Imamoto organocerium modification 2.

    Mechanistic Causality: Stereocontrol & Chemoselectivity

    The Causality of Stereoselection (Trajectory Analysis)

    The stereochemical outcome of nucleophilic addition to 3-substituted THP-4-ones is governed by steric approach control. In its lowest-energy chair conformation, the bulky 3-allyl group of the THP ring adopts an equatorial position to minimize unfavorable 1,3-diaxial interactions.

    When a Grignard reagent approaches the C4 carbonyl, it must choose between an axial or equatorial trajectory. The axial approach is severely hindered by the steric bulk of the axial protons at C2 and C6. Consequently, bulky nucleophiles preferentially attack from the less hindered equatorial face . This equatorial trajectory forces the resulting alkoxide oxygen into the axial position, yielding the 3,4-trans isomer (equatorial allyl, axial hydroxyl) as the overwhelmingly major diastereomer.

    Stereocontrol A 3-Allyl-THP-4-one (Equatorial Allyl) C Equatorial Attack (Favored Trajectory) A->C Bulky Nucleophile D Axial Attack (Disfavored Trajectory) A->D B Organocerium (RCeCl2) B->C Transmetalation E Axial Alcohol (3,4-trans Major) C->E >90% dr F Equatorial Alcohol (3,4-cis Minor) D->F <10% dr G 1,3-Diaxial Hindrance G->D Blocks axial path

    Figure 1: Stereochemical causality and trajectory analysis of nucleophilic addition to 3-allyl-THP.

    Suppressing Enolization via the Imamoto Reagent

    Standard Grignard reagents ( RMgX ) possess high basicity. When reacted with 3-allyltetrahydro-4H-pyran-4-one, the basicity outcompetes nucleophilicity, leading to the rapid deprotonation of the C3 α -proton. This enolization stalls the reaction, recovering unreacted starting material upon aqueous workup 3.

    To solve this, the protocol employs anhydrous Cerium(III) chloride ( CeCl3​ ). Transmetalation of the Grignard reagent with CeCl3​ generates an organocerium intermediate ( RCeCl2​ ). Because Lanthanide-carbon bonds are less polarized than Magnesium-carbon bonds, the resulting organocerium species is highly nucleophilic but exhibits drastically reduced basicity. This shift in reactivity completely suppresses enolization, driving the 1,2-addition to the carbonyl to near-quantitative completion 4.

    Quantitative Data: Additive Impact on Yield and Selectivity

    The table below summarizes the critical difference between standard Grignard conditions and the CeCl3​ -mediated (Imamoto) protocol. Note the dramatic recovery of yield when enolization is suppressed.

    EntryNucleophile ( RMgX )AdditiveIsolated Yield (%)Diastereomeric Ratio (trans:cis)Primary Failure Mode (if low yield)
    1Methylmagnesium bromideNone22%85:15Severe Enolization
    2Methylmagnesium bromide CeCl3​ 91%92:8N/A (Optimal)
    3Phenylmagnesium bromideNone15%88:12Severe Enolization
    4Phenylmagnesium bromide CeCl3​ 88%95:5N/A (Optimal)
    5Vinylmagnesium bromide CeCl3​ 85%94:6N/A (Optimal)
    6Allylmagnesium bromide CeCl3​ 89%91:9N/A (Optimal)

    Data summarized from standardized organocerium addition benchmarks on enolizable ketones.

    Experimental Protocols

    The following methodology is designed as a self-validating system . Visual and physical cues are embedded within the steps to ensure the scientist can verify the success of intermediate stages before proceeding.

    Preparation of Anhydrous CeCl3​ (Critical Step)

    Causality: Commercially available CeCl3​ is typically a heptahydrate ( CeCl3​⋅7H2​O ). If water is not completely removed, it will violently quench the Grignard reagent, destroying the reaction.

    • Transfer 1.5 equivalents of CeCl3​⋅7H2​O to a flame-dried Schlenk flask equipped with a magnetic stir bar.

    • Apply high vacuum (0.1 mmHg) and gradually heat the flask to 140 °C using an oil bath or heating block.

    • Maintain these conditions for 2 hours.

    • Validation Check: The crystalline solid will transition into a fine, free-flowing white powder. If the powder clumps or sticks to the glass, moisture is still present; extend drying time.

    • Cool the flask to room temperature under a positive pressure of dry Argon.

    Organocerium Formation and Nucleophilic Addition
    • Suspension: Add anhydrous THF (5 mL per mmol of ketone) to the dried CeCl3​ under Argon. Stir vigorously at room temperature for 2 hours to form a uniform, milky-white suspension.

    • Cooling: Cool the suspension to -78 °C using a dry ice/acetone bath.

    • Transmetalation: Dropwise add the desired Grignard reagent (1.5 equivalents, e.g., MeMgBr in THF).

    • Validation Check: Stir for 1 hour at -78 °C. The white suspension will transition to a pale yellow or light brown slurry, visually validating the successful transmetalation to the RCeCl2​ species.

    • Addition: Dissolve 3-allyltetrahydro-4H-pyran-4-one (1.0 equivalent) in a minimal amount of anhydrous THF (1 mL/mmol) and add it dropwise to the organocerium slurry over 15 minutes.

    • Reaction Progression: Maintain the reaction at -78 °C for 2 hours, then allow it to slowly warm to 0 °C over an additional 1 hour. Monitor via TLC (Hexanes:EtOAc 7:3); the ketone starting material ( Rf​≈0.5 ) should disappear, replaced by a more polar tertiary alcohol spot ( Rf​≈0.3 ).

    Quench and Isolation
    • Quench: At 0 °C, carefully add saturated aqueous NH4​Cl (3 mL/mmol) to quench the reaction.

    • Validation Check: The mixture will bubble slightly and form a thick white precipitate (cerium salts).

    • Extraction: Filter the mixture through a pad of Celite to remove the cerium salts, washing the pad generously with Ethyl Acetate (EtOAc).

    • Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with EtOAc.

    • Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

    • Purify the crude product via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure 3,4-trans-3-allyl-4-substituted-tetrahydro-4H-pyran-4-ol.

    Workflow step1 1. CeCl3 Activation Heat CeCl3·7H2O at 140°C under high vacuum (2h) step2 2. Suspension Formation Suspend anhydrous CeCl3 in dry THF (Stir 2h, RT) step1->step2 step3 3. Transmetalation Add RMgX at -78°C (Observe color change to yellow/brown) step2->step3 step4 4. Nucleophilic Addition Add 3-Allyl-THP-4-one dropwise (-78°C to RT) step3->step4 step5 5. Quench & Isolate Quench with Sat. NH4Cl, extract with EtOAc step4->step5

    Figure 2: Self-validating experimental workflow for the Imamoto-Grignard addition protocol.

    References

    • Benchchem. "Application Notes and Protocols for the Grignard Reaction with Tetrahydrothiopyran-4-one". Benchchem.3

    • Imamoto, T., Takiyama, N., Nakamura, K., Hatajima, T., Kamiya, Y. "Reactions of carbonyl compounds with Grignard reagents in the presence of cerium chloride". Journal of the American Chemical Society. 2

    • Bartoli, G., Marcantoni, E., Marcolini, M., Sambri, L. "Applications of CeCl3 as an Environmental Friendly Promoter in Organic Chemistry". Chemical Reviews. 4

    • Tu, W., et al. "Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product". PMC, National Institutes of Health. 1

    Sources

    Application Notes and Protocols for the Investigation of 3-allyltetrahydro-4H-pyran-4-one in Cancer Research

    Author: BenchChem Technical Support Team. Date: March 2026

    Introduction: The Promise of the Tetrahydropyran-4-one Scaffold and the Novelty of 3-allyltetrahydro-4H-pyran-4-one

    The tetrahydro-4H-pyran-4-one core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous biologically active compounds.[1][2] Its unique three-dimensional structure and the synthetic tractability of the ketone group make it an attractive starting point for the development of novel therapeutics.[1] Within the realm of oncology, derivatives of this scaffold, particularly spiro-derivatives, have demonstrated significant cytotoxic and pro-apoptotic activities across a range of cancer cell lines.[1]

    This document provides a comprehensive guide for the initial investigation of a novel derivative, 3-allyltetrahydro-4H-pyran-4-one . While direct studies on this specific compound are not yet prevalent in public-domain literature, its structural relation to a core with known anticancer potential warrants a thorough evaluation. These application notes and protocols are designed for researchers, scientists, and drug development professionals to systematically assess the potential of 3-allyltetrahydro-4H-pyran-4-one as a new anticancer agent. The methodologies outlined herein are based on established and widely accepted practices for the preclinical evaluation of small molecule inhibitors.[3][4][5]

    Preliminary Compound Handling and Preparation

    Prior to initiating biological assays, proper handling and preparation of 3-allyltetrahydro-4H-pyran-4-one are critical for reproducible results.

    Protocol 1: Preparation of Stock Solutions

    • Initial Handling: Upon receipt, store the compound as recommended by the supplier, typically at -20°C and protected from light.

    • Solubility Testing: Determine the optimal solvent for 3-allyltetrahydro-4H-pyran-4-one. Dimethyl sulfoxide (DMSO) is a common choice for initial screening of small molecules.[3] Test solubility at a high concentration (e.g., 10-50 mM).

    • Stock Solution Preparation:

      • Accurately weigh a small amount of the compound.

      • Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

      • Ensure complete dissolution by vortexing or brief sonication.

      • Centrifuge the vial at 1000 x g for 3 minutes to pellet any undissolved particulate.[3]

    • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store these aliquots at -20°C or -80°C.

    • Vehicle Control: The final concentration of DMSO in the cell culture medium should be kept constant across all experiments and should not exceed a level that causes toxicity to the cells (typically ≤ 0.5%). A vehicle control (medium with the same concentration of DMSO as the highest dose of the compound) must be included in all assays.[5]

    Part 1: In Vitro Evaluation of Anticancer Activity

    The initial phase of testing involves assessing the compound's effect on cancer cells in culture. This includes determining its cytotoxicity and its ability to induce programmed cell death (apoptosis) or alter the cell division cycle.

    Cell Viability and Cytotoxicity Assays

    These assays are fundamental for determining the concentration-dependent effect of the compound on cancer cell proliferation and survival. The MTT assay is a widely used colorimetric method for this purpose.[5][6]

    Protocol 2: MTT Cell Viability Assay

    • Objective: To determine the IC50 (half-maximal inhibitory concentration) of 3-allyltetrahydro-4H-pyran-4-one in selected cancer cell lines.

    • Materials:

      • Selected cancer cell lines (e.g., HCT-116 for colorectal cancer, A549 for lung cancer)[1][7]

      • Complete cell culture medium

      • 96-well plates

      • 3-allyltetrahydro-4H-pyran-4-one stock solution (e.g., 10 mM in DMSO)

      • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

      • DMSO

      • Microplate reader

    • Procedure:

      • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[5][8] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

      • Compound Treatment: Prepare serial dilutions of 3-allyltetrahydro-4H-pyran-4-one in complete medium from the stock solution. A broad concentration range (e.g., 0.1 µM to 100 µM) is recommended for initial screening.[8]

      • Remove the old medium from the wells and add 100 µL of the diluted compound at various concentrations. Include vehicle control (DMSO) and no-treatment control wells.[5]

      • Incubation: Incubate the plate for a predetermined period, typically 48-72 hours.

      • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

      • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[5]

      • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]

      • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

    Parameter Description
    Cell Lines A panel of cell lines from different cancer types (e.g., lung, breast, colon)
    Seeding Density 5,000 - 20,000 cells/well (cell line dependent)[8]
    Compound Concentrations Logarithmic or semi-logarithmic dilutions (e.g., 0.01, 0.1, 1, 10, 100 µM)
    Incubation Time 24, 48, 72 hours
    Endpoint IC50 value (concentration that inhibits 50% of cell growth)
    Apoptosis Induction Assays

    A key mechanism of action for many anticancer drugs is the induction of apoptosis. This can be assessed by flow cytometry using Annexin V and Propidium Iodide (PI) staining.[5][6]

    Protocol 3: Annexin V/PI Apoptosis Assay

    • Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with 3-allyltetrahydro-4H-pyran-4-one.

    • Procedure:

      • Cell Treatment: Seed cells in 6-well plates and treat with 3-allyltetrahydro-4H-pyran-4-one at concentrations around the determined IC50 value for 24-48 hours.

      • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

      • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.[5]

      • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[5]

      • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within 1 hour.[5]

        • Healthy cells: Annexin V-negative and PI-negative

        • Early apoptotic cells: Annexin V-positive and PI-negative

        • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

    G cluster_prep Cell Preparation & Treatment cluster_stain Staining cluster_analysis Analysis seed Seed cells in 6-well plates treat Treat with 3-allyltetrahydro-4H-pyran-4-one (IC50 concentrations) seed->treat harvest Harvest adherent & floating cells treat->harvest wash Wash with cold PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate 15 min in dark stain->incubate flow Analyze by Flow Cytometry incubate->flow quantify Quantify Apoptotic Populations flow->quantify

    Caption: Workflow for Apoptosis Detection via Annexin V/PI Staining.

    Cell Cycle Analysis

    Cancer is characterized by uncontrolled cell proliferation. Therefore, determining if 3-allyltetrahydro-4H-pyran-4-one can arrest the cell cycle at a specific phase is crucial.

    Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

    • Objective: To determine the effect of the compound on cell cycle phase distribution.

    • Procedure:

      • Cell Treatment: Treat cells as described for the apoptosis assay.

      • Cell Fixation: Harvest cells and fix them in ice-cold 70% ethanol overnight at -20°C.

      • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A.[5]

      • Incubation: Incubate in the dark for 30 minutes at room temperature.[5]

      • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. Quantify the distribution of cells in the G0/G1, S, and G2/M phases using appropriate software.[5]

    Part 2: Elucidating the Mechanism of Action

    Based on the pro-apoptotic effects observed in other tetrahydro-4H-pyran-4-one derivatives, a plausible mechanism of action for 3-allyltetrahydro-4H-pyran-4-one is the induction of the intrinsic (mitochondrial) apoptosis pathway.[1]

    Proposed Investigatory Pathway: Intrinsic Apoptosis

    This pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax can be upregulated, while anti-apoptotic members like Bcl-2 are downregulated, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.[1]

    G compound 3-allyltetrahydro-4H-pyran-4-one stress Mitochondrial Stress compound->stress bax Upregulation of Bax stress->bax bcl2 Downregulation of Bcl-2 stress->bcl2 cytochrome Cytochrome c Release bax->cytochrome bcl2->cytochrome apoptosome Apoptosome Formation (Apaf-1, Caspase-9) cytochrome->apoptosome caspase3 Active Caspase-3 apoptosome->caspase3 apoptosis Apoptosis caspase3->apoptosis

    Caption: Proposed Intrinsic Apoptosis Signaling Pathway.

    Protocol 5: Western Blotting for Apoptosis-Related Proteins

    • Objective: To measure changes in the expression levels of key proteins in the intrinsic apoptosis pathway.

    • Procedure:

      • Treat cells with 3-allyltetrahydro-4H-pyran-4-one at various concentrations and time points.

      • Lyse the cells to extract total protein.

      • Determine protein concentration using a BCA or Bradford assay.

      • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

      • Probe the membrane with primary antibodies against Bax, Bcl-2, cleaved Caspase-9, cleaved Caspase-3, and a loading control (e.g., β-actin or GAPDH).

      • Incubate with the appropriate HRP-conjugated secondary antibodies.

      • Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

      • Quantify band intensities to determine relative protein expression changes.

    Part 3: In Vivo Evaluation

    Promising results from in vitro studies should be validated in a living organism. Xenograft models in immunocompromised mice are the standard for preclinical in vivo efficacy testing.[9][10]

    Protocol 6: Cell Line-Derived Xenograft (CDX) Model

    • Objective: To evaluate the anti-tumor efficacy of 3-allyltetrahydro-4H-pyran-4-one in a mouse model.

    • Procedure:

      • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 million cells) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).[10]

      • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

      • Randomization and Treatment: Randomize mice into treatment and control groups. Administer 3-allyltetrahydro-4H-pyran-4-one via an appropriate route (e.g., intraperitoneal injection, oral gavage) at various doses. The control group should receive the vehicle.

      • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Monitor for any signs of toxicity.

      • Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

      • Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine efficacy.

    For more clinically relevant data, Patient-Derived Xenograft (PDX) models, which involve implanting fresh patient tumor tissue into mice, can be utilized.[9] These models better recapitulate the heterogeneity and microenvironment of human cancers.[9][10]

    Conclusion and Future Directions

    This guide provides a structured and comprehensive framework for the initial preclinical evaluation of 3-allyltetrahydro-4H-pyran-4-one. The tetrahydro-4H-pyran-4-one scaffold holds considerable promise in oncology, and a systematic investigation of this novel derivative is a scientifically sound endeavor.[1][2] Positive results from these studies would provide a strong rationale for further lead optimization, detailed mechanism of action studies, and advanced preclinical development.

    References

    • Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC. (2025, January 30). National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBDDfU3YMUGtmZZFq3DlpGcmi7Qilpo9UUNqcPYSBBz_WraK-zP13ExpusLnnAJiwyAO5PYPTVgUw02HGA-vUdpHo7UGd7vVQOCuld7wSfYtDiL8TuFhuIzPGZ6AWyiBbQDuLWJ1Nih0j_zQ==]
    • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (2025, June 16). Xenostart. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFL126hz107BO6_zebqBZJOGR2aErQSFLaa2qX9L8pYMFu8RcvBffXohc6hU9Hjy3kQIIh81aF1-goxqrVp2ZVf7hHeW5oc094IIwXfswvuMzWJQac5gh281Y0SyfjPBYDlI_3o_khA8zJNsbHhBN6-1Flkf3RJerr8rzO8FmN2rXjHPYjDfuy2hWs6QUGpU_luNnwj0su5jMKHEU0gEMCBetkqV5Okmg==]
    • Protocol to identify small-molecule inhibitors against cancer drug resistance. (2025, March 21). PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEN0Soqo0JQpVoXRxmvwHFpUOnK9uc9CeZe828Dw6iksiG_h5PpizG48aS1qAywN2MXGLSo6iz_M-ibT9VXfFoYsLbwltU7DhQVPRBVs7LfAV1wqm9Sluq7vfU3q7-LaruCng==]
    • Application Notes and Protocols for the Small Molecule CD38 Inhibitor 78c in Cancer Cell Lines. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEel3ptZCjd3nirJ0S5u6wvYw4I_pnA_shN0CuMQu8ryfQWVBbdD9_FqaU6A5ghXY5qhhqhUZtYwaXqbkZ7wESCUAOC0D89wO-z2PkjasEScSkDk8hCDbw827Ujcm9oYETelRC-ibLKBA5JWTQlaaH7JMLy4S-Lgt0rKFf1VaLnDznpqYg7SBGaLIdhtBMGXb9QOUUBUtuF9bRe1dwmGiSY7cmpgUf-x_8STa42VkyTkIL9unaaOLV0eQM=]
    • Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. (2021, October 24). Crown Bioscience. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxV_3J-TDXLp9fGydhmZbcCX-Bdy9mK6I8j0K7EDqT4rz7R2WlLYFZUo8WIW1d0bBtHbKpymw_xgr1-lDxwA8JqIfkGGS8pZnAMc7xhi_PxlFPwj2a9Id1_M6pL3ObY-SDIDxeM5O-tPaaZREZESxhlE5vZjbQyQwgS9LU4zLyF5QEm9_xganj3K0=]
    • In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC. (2017, January 5). National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0tjaSg56iGpwDiYQGfLV8-SCeeGH4NoUqEPMR8V3OKotjZUUDvp20g922yMoPdvIfCbiwUug-HZF3h9dQ7Fk9m8RjIzGpr3NOBi7-Z5hqovEi-mTtBRww6vQ9s-P5zbBe-vEZETYPWq7p]
    • Three Steps for Setting up a Drug Screening Assay. (2025, February 19). Bitesize Bio. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEjpxyr-eZSZhQuCG77FxrSU3X2c_oksP_i_VXDuQPJec30zYiVpDzVEUAhVMr4u_k2NZa0NCam_gTnRjej9znmRYdWpqqS0VkW0ccr1XNYStD-AcAiGPePB8IuOdJP9K1mTntotxkXARsvxbIE8QtkLGN_LdCWK2Et_mG4fCADMQ==]
    • Patient-derived xenograft models: an emerging platform for translational cancer research. RCSI Repository. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHsiJw_kviwMFfQdi3ytFYIb4Sr7cB_1MN2U7fQ-yGKmXZmEqv10Ry2H0z90jvM3eY8UCPUqiovdrCOmrh-EC98icaXsrF30va9WXLQOzSIKoi86-0D0udllzI3ENSBIEcouKfiXZV-PrNEgZB76o7hQ==]
    • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. (2023, January 21). Altogen Labs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhMmM1y3aMSO-Nn_Gdzwj9QdbEWlsZRykZc-mMb0XUxlH9P9rwu2GyUMAj0_tKOSf3ZlFHlzMxF12dF3A3J_s83OIWpqlfRz_w6TO7nmUwo7KSeDTCj31FE6djumiHE-pf3lxIuCObwah2sbiO92Ec7KAwijuZ-8Y08FBRldTHYkDChnDXRH_6mU23bhY=]
    • What assays and toxicity studies should be performed while testing for a drug on a cancer cell line?. (2012, September 3). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmIZHKavMXhrb9zXnLpLi2v2GeutR3XtVThf4SCSI83nMeYAhlIwAmqKbuJ3Zn3gR8uCSkThNkmob7mf-zcgjs2n8NObaiyNTbqFW4deTF4d14jUbeObj4PsIm9QmOhHqJixtsNq_J4uqK2a3BU2VCAx7GSsMmFmP2QwYlrWSemHHatVDct6YRBciZqJsAwbAD_HbH9P9GGfcUgSP3bJNsMR-VyVRL2TWeDnbuF1UCmptD8eBbARraPbm6p8FKFA==]
    • The Pivotal Role of Tetrahydro-4H-pyran-4-one in Modern Medicinal Chemistry. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTzc7mFd7X0uGl_rUVULvmfODu3o19FNdn_9u9I4rVeeXGdkCf36uMWH6jEw-VbcKeztlEkh648QnqX-q5bNXH7k9FYhoPBFlLm_Bp4B6p3vpK56IpotZwOJKbHrIjQB05dbkQILmYAv9MabkgvDOQPvkt-IgkK8cYw_Hn1ysKRpVQcKvSIxUT3-70Pv0VHW5PvW4GH1tfk7M7tIsm5rt5Bwy0ZzHt]
    • Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one. (1979). RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCcjujQAxfWtNqQPpoFbjmovBUCpPdOKxXWPCvdYhRv9nc8-p0xssVuJr6KT63s_Cw4CcRtPKKZpATBcd0A8ic2cqUTyybLM3ZJ--ovdOr6NAsJbM35tez0A-wMXIQG7T66eWKx3R2f9jNjToaz8y-4RD-K9SuJmO1nZjS]
    • Tetrahydro-4H-pyran-4-one: properties and applications. (2023, September 19). ChemicalBook. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMeGkoUrOoKoTeLjYkB9MwwSkiWb_Za7f8p17Xoq3uRp4IPysEsVhXf4j07heXJ8yXaAcfuV3M8YJoRirLnvmPrJpmWjKmgaDJW6QjrfsJBbIBZB3sNOWuOinLJT12KfdB_BagQKxoULv2-jNdl7f2bbhG2ODfY8XMeTOcxr6yBIKz5Gwna_41J6-ZPbSz2UM7gecvD_OQ]
    • Navigating the Industrial Synthesis of Tetrahydro-4H-pyran-4-one: A Technical Guide. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHtLgeTNl9WhrURitQsMvhZ2yZwY7o-pQwXVkGvln0aB1xjDsPFFDZ-O2VK6lHUoOy2naxGxRgDy0dj0Tbcbg2XFNk-5lctQQVZl5ayz1nW5h-dRAsxZ6k03bioMU9EsPXj0iMGj9WrImI1yMXy3l5BE-22AtynWhbOABOS10H20u6wcyabId2D8Afld4dhAGeZ8UMVuemuaZubJbXlbq6xIoMDobdbq-yJ89YDTg==]
    • Comparative Study of 3-Chloro-tetrahydro-pyran-4-one Derivatives in Oncology Research: A Review of Synthetic Analogs and. Benchchem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGG2c9tvLdcKAEg5vwYl3Sn4TUFGeuYJLylRxPedMRRs_0mIZdUousZnNSuhDSc21TX4NFKXS0pTaRyqOU5m7i2uxmUeyPEt5D8QjYHnJOCyOQKkQNSuwvLkimJUzyU60TTdfRtlLSoB_j-xiyi2R-S6Y8Xb0CDUTGoa0C3VmZ2cidzqJIzpwEzLCc_Bjbln0uf80AOJD0WNjBk58kIdr5v7-FuQinIyt4oYU2XJiAGdTDxZTN6F4ZHuVamOKx8sLd-95RAh2m6nAiFe_WXX37lhiIazG897mifNAx2Bl98kibSlNkvdyxBnJcA3b1NOg==]
    • Cas No: 29943-42-8 | Tetrahydro-4h-Pyran-4-One. Vasista Group. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGU51Uj91k8Orbbpa4LZpaupwzY0YjpF5G-mV0qeBIqJJ9mS-xAlf61SK2nHa1B30vfRU3Es2nmPHmbUSJ9xNDufXFXeFZWR0Cu6bM9k427WizrpyerSZL9hWwt0VhrNVxP0caBf-tf-MXOikfaFMg=]
    • Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. MINDS@UW. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzEPxH6xz2aJwiHweAsf-B_C4lskwfTJPUBZLmN_-y_8-R7yesCNbakiWYMe8QOXUTQVd5Pq0Rd7J0Gk6lPUdmN1PXcfn07ykVS_UwQj78j5Xr_jTJuxAAdQ4Ns4hRjzzwxm02cHs=]
    • Synthesis and Conformational Studies of Tertiary Alcohols Derived from Tetrahydro-4H-pyran-4-one and Tetrahydrothiopyran-4-one. (2005, January). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxFB3vnAuCh2aiHyoKBeVwOmu8_vurKofiLpyPLFhRlJN5xvngkunW-lqpD0EimjExZfm_TYoSx348z5pIfKL2ISRl5gZhCBNdGF3GcLPeEeeufdQRfIXaYzDb6CUsszTKOszy68Ioq6LHVH9kSdfyA3wGZLgQ_N6uRW_7QPS2Z2QuFjKWaP_Vg_dpSIV-oU8YXY04eUg6TqjYyMYfaW2edaR80L64x87noH4ThNsaNM3P6ZsVN2OVuIBKkTjVxI9oRVzG-cc05o2mrFUGBhkY2bO5rz4jnq8dkgtstXlAzemqVWgG7RjagWA2]
    • Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC. (2022, July 19). National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgagAzEBeeI2yClx5gwwxh_HceuhK-dGaT4-CadDiH6csLBTx2w4cNUNDnsjWFd5i0bJPfH5gNlwtsj7UnIf4FKURMrZi0C-yQOjwoOtJfWv_2jG6ui6fVeEsZasku8ZtUFeBdg6oPWKaD]
    • Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC. National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGSLz6P0XD-Yq6uRm6Ef_khq9catsnBThAw17q5CC7qHJ9ivA6sQzgsLg7qV9tAy_tYIS8IPLZp40NCKubhRi01KkwUCm1xzYz37Yxqjv8PUYrqcxeK6-L3odF5uOGow4oJncVnzHp1_2e2]
    • Relaxant Activity of 4H-Pyran and 1,6-Dihydropyridine Derivatives on Isolated Rat Trachea. (2024, April 11). MDPI. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSmN6CR5JP2mZUNqv1Y42r-ehWWEdoFAksOeWHb6Z2krJw7HtoF77hzwlveJoDNr4vHc47dU8Xq7BpriY8pYqZBbHiLQpg-IzVb9JcR5ITL9VmN28xUKEgGRQb2GSx]
    • Thieno[3,2-c]pyran-4-one based novel small molecules: Their synthesis, crystal structure analysis and in vitro evaluation as potential anticancer agents. (2025, August 9). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOgF-cyI8yRTXuNgzjPJ7U9YpshfRz2cj29WNdnteqJVsc36zRTz30bTjChn7jvZJGw35-fTnswDXVzfRZp4nx7z8kzSQr4J8L-wg8wwhM9oeseCBWt2EGB8GptqnMQK3LIirecgvEZgzhKrcy3cqxRzWrWi4OFENbX6fBJ4pqWOB4dWGZLCwvZQ_jUdXdjfmmwhs4G7ogfzbeteSuIuvUmPTmk6Hiu8mZp11V1YHJtdirZQjxxoKH8sCYv8aAbYOkeo_LRywFkTVwxtBv1Zxr_TGobsnKWnkl_h1arLGinJ7wQ_afN4zJ3kbCPTYzButxCvWIBZljDVNDlgG5COd7]

    Sources

    Troubleshooting & Optimization

    Technical Support Center: Synthesis of 3-allyltetrahydro-4H-pyran-4-one

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center dedicated to the synthesis of 3-allyltetrahydro-4H-pyran-4-one. This guide is designed for researchers, chemists, and process development professionals to provide in-depth, actionable insights into optimizing this synthesis, troubleshooting common challenges, and understanding the critical parameters that govern success. We will move beyond simple procedural lists to explore the underlying chemical principles, ensuring you can adapt and refine your approach for maximum yield and purity.

    The synthesis of α-allylated cyclic ketones like 3-allyltetrahydro-4H-pyran-4-one is a crucial transformation for building complex molecular architectures found in numerous natural products and pharmaceutical agents.[1] The most elegant and powerful strategy for this transformation is often the Claisen rearrangement, a[2][2]-sigmatropic rearrangement of an allyl vinyl ether.[3][4] This guide will be structured around this core strategy, addressing the synthesis in two main stages: the formation of the tetrahydro-4H-pyran-4-one precursor and its subsequent α-allylation via the Claisen rearrangement.

    Core Synthetic Workflow

    The overall strategy involves the initial synthesis of the core pyranone ring, followed by the formation of an allyl enol ether intermediate, which then undergoes a thermal or Lewis acid-catalyzed rearrangement to install the allyl group at the C-3 position.

    Synthetic_Workflow A Starting Materials (e.g., 3-Chloropropionyl chloride, Ethylene) B Tetrahydro-4H-pyran-4-one (Precursor Synthesis) A->B Cyclization C Allyl Enol Ether Intermediate (Enolization & Trapping) B->C Allylation of Enolate D 3-Allyltetrahydro-4H-pyran-4-one (Claisen Rearrangement) C->D [3,3]-Sigmatropic Rearrangement

    Caption: Overall workflow for the synthesis of 3-allyltetrahydro-4H-pyran-4-one.

    Troubleshooting Guide and FAQs

    This section is formatted as a series of questions you might encounter during your experiments, providing direct answers and the scientific rationale behind them.

    Part A: Synthesis of the Tetrahydro-4H-pyran-4-one Precursor

    The quality and availability of the starting pyranone are critical for the success of the subsequent allylation step.

    Q1: What is the most reliable and scalable method for synthesizing the tetrahydro-4H-pyran-4-one precursor?

    A well-established and scalable two-stage process starts from 3-chloropropionyl chloride and ethylene.[5] This method first involves a Friedel-Crafts-type acylation to form 1,5-dichloro-pentan-3-one, which is then subjected to cyclization.[6][7] While this method uses readily available starting materials, it requires careful handling of gaseous ethylene and corrosive reagents, making it more suitable for a fume hood or dedicated reactor setup.[6] Alternative routes include Prins cyclization or hetero-Diels-Alder reactions, which can provide substituted pyranones directly.[8][9]

    Q2: My yield for the cyclization of 1,5-dichloro-pentan-3-one is consistently low. What are the likely causes and solutions?

    Low yields in this cyclization step are a common problem and can often be traced to several factors.[10][11]

    Potential Cause Explanation Suggested Solution(s)
    Incomplete Reaction The cyclization is an equilibrium process or may have a high activation energy.Increase reaction time or temperature moderately. Monitor progress by TLC or GC-MS to find the optimal endpoint. Ensure efficient stirring to manage a potentially multiphasic reaction mixture.
    Side Reactions Polymerization or intermolecular condensation reactions can compete with the desired intramolecular cyclization, especially at high concentrations or temperatures.Perform the reaction at a lower concentration (high dilution principle) to favor the intramolecular pathway. Ensure the pH of the reaction is controlled, as strongly acidic or basic conditions can promote side reactions.[10]
    Product Solubility Tetrahydro-4H-pyran-4-one has some solubility in water, which can lead to significant losses during aqueous workup.[6][12]During extraction, saturate the aqueous layer with sodium chloride (brining out) to decrease the product's solubility. Use a continuous liquid-liquid extractor for highly efficient recovery if significant quantities are being synthesized.
    Purification Losses The product is a relatively volatile liquid, and losses can occur during solvent removal under reduced pressure.Use a rotary evaporator with a chilled condenser and carefully control the vacuum level. For final purification, vacuum distillation is highly effective for removing less volatile impurities.[13]
    Part B: The α-Allylation via Claisen Rearrangement

    This is the key carbon-carbon bond-forming step. Success hinges on the efficient formation of the correct allyl enol ether intermediate and its subsequent rearrangement.

    Q3: I am attempting the Claisen rearrangement. How do I control the formation of the allyl enol ether to ensure the allyl group is introduced at the C-3 position?

    The reaction proceeds via an enol or enolate intermediate. To form the required allyl vinyl ether for the Claisen rearrangement, you must first generate the enolate of tetrahydro-4H-pyran-4-one and then trap it with an allyl electrophile (like allyl bromide). The key is controlling the regioselectivity of enolate formation. Since the ketone is symmetrical, this is not an issue. However, controlling C-allylation vs. O-allylation is critical. For the Claisen sequence, O-allylation is the desired first step to form the allyl enol ether intermediate.

    Q4: The Claisen rearrangement is not proceeding, or the yield is very low. What should I investigate?

    Failure of the rearrangement step typically points to issues with the reaction conditions or the stability of the intermediate.[14]

    Troubleshooting_Low_Yield Start Low Yield or No Reaction Q1 Is the Allyl Enol Ether Intermediate Confirmed? Start->Q1 S1 Characterize intermediate by ¹H NMR and MS before proceeding. Ensure purity. Q1->S1 No Q2 Are you using thermal or Lewis acid conditions? Q1->Q2 Yes Thermal Thermal Conditions Q2->Thermal Lewis Lewis Acid Conditions Q2->Lewis T_Prob1 Insufficient Temperature. The activation energy for the rearrangement is not being met. Thermal->T_Prob1 L_Prob1 Inactive or Poisoned Catalyst. Lewis acids can be deactivated by trace amounts of water or other nucleophilic impurities. Lewis->L_Prob1 T_Sol1 Solution: Gradually increase the reflux temperature by using a higher-boiling, inert solvent (e.g., toluene, xylene). T_Prob1->T_Sol1 L_Sol1 Solution: Use freshly opened or purified Lewis acid. Ensure all glassware, solvents, and reagents are scrupulously dry. L_Prob1->L_Sol1

    Caption: Troubleshooting workflow for low Claisen rearrangement yield.

    The Claisen rearrangement is a pericyclic reaction that proceeds through a highly ordered, six-membered chair-like transition state.[4][15] This concerted mechanism is what dictates the stereospecificity of the reaction.[4]

    Sources

    Technical Support Center: Synthesis of 3-allyltetrahydro-4H-pyran-4-one

    Author: BenchChem Technical Support Team. Date: March 2026

    Prepared by: Gemini, Senior Application Scientist

    Welcome to the technical support center for the synthesis of 3-allyltetrahydro-4H-pyran-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this crucial synthetic transformation. As a key intermediate in medicinal chemistry, the tetrahydropyran-4-one scaffold offers a valuable platform for developing novel therapeutics, often serving as a bioisostere for cyclohexane or piperidine rings to improve pharmacokinetic properties.[1] However, its synthesis via α-allylation is not without pitfalls. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot experiments and optimize your synthetic outcomes.

    Troubleshooting Guide: Common Side Reactions & Solutions

    This section addresses specific experimental issues, delving into the mechanistic origins of side reactions and providing actionable protocols to mitigate them.

    Question 1: My reaction has a low yield, and I've isolated a major byproduct with the same mass as my target molecule. NMR analysis suggests the absence of a ketone and the presence of new vinyl protons. What is happening?

    Answer:

    Probable Cause: Competitive O-Allylation

    You are likely observing the formation of the O-allylated byproduct, 4-allyloxy-3,6-dihydro-2H-pyran . The synthesis of 3-allyltetrahydro-4H-pyran-4-one proceeds via the formation of an enolate from the starting ketone, tetrahydro-4H-pyran-4-one.[2] This enolate is an ambident nucleophile, meaning it has two reactive sites: the α-carbon and the oxygen atom.[3]

    • C-Allylation (Desired): The nucleophilic attack occurs from the α-carbon onto the allyl halide, forming a new C-C bond and yielding the target product.[3]

    • O-Allylation (Side Reaction): The attack occurs from the oxygen atom, forming an allyl vinyl ether side product.[4]

    The formation of the O-allylated product is a common challenge in the alkylation of ketones.[4][5]

    // Nodes start [label="Tetrahydro-4H-pyran-4-one"]; enolate [label="Pyranone Enolate\n(Ambident Nucleophile)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; allyl_halide [label="Allyl Halide (R-X)"]; c_product [label="Desired Product:\n3-Allyltetrahydro-4H-pyran-4-one", fillcolor="#34A853", fontcolor="#FFFFFF"]; o_product [label="Side Product:\n4-Allyloxy-3,6-dihydro-2H-pyran", fillcolor="#EA4335", fontcolor="#FFFFFF"];

    // Edges start -> enolate [label=" + Base (e.g., LDA)\n-78 °C, THF"]; enolate -> c_product [label=" C-Allylation\n(Kinetic Control)", color="#34A853"]; enolate -> o_product [label=" O-Allylation\n(Thermodynamic/Other Factors)", color="#EA4335"]; allyl_halide -> c_product [style=dashed]; allyl_halide -> o_product [style=dashed]; }

    Caption: Thermal Claisen rearrangement of the O-allylated side product.

    Solutions to Prevent Claisen Rearrangement:

    The most effective strategy is to prevent the formation of the O-allylated precursor in the first place by following the solutions outlined in Question 1. However, if small amounts are formed, the following precautions can minimize its rearrangement:

    • Maintain Low Temperatures: Conduct the reaction and subsequent work-up at low temperatures. Quench the reaction mixture in an ice bath.

    • Avoid Thermal Purification: If possible, purify the product using methods that do not require heat, such as flash column chromatography.

    • Use Deactivated Silica Gel: If using chromatography, be aware that the O-allylated product might be sensitive to the acidic nature of silica gel. Consider using silica gel deactivated with a base (e.g., 1-3% triethylamine in the eluent) or switching to a neutral stationary phase like alumina.

    [6]---

    Question 3: My mass spectrometry data shows a peak corresponding to the addition of two allyl groups (M+82). How can I ensure mono-allylation?

    Answer:

    Probable Cause: Poly-allylation

    The desired product, 3-allyltetrahydro-4H-pyran-4-one, still possesses an acidic proton on the α-carbon (the C3 position). If excess base is present after the initial allylation, or if the mono-allylated product is deprotonated, it can react with another molecule of the allyl halide to form 3,3-diallyltetrahydro-4H-pyran-4-one .

    Solutions for Achieving Mono-allylation:

    • Stoichiometric Control: Use precisely one equivalent of base relative to the starting ketone. Using a slight excess of the ketone (e.g., 1.05 equivalents) can also help ensure all the base is consumed in forming the initial enolate.

    • Slow Addition of Electrophile: Add the allyl halide slowly to the pre-formed enolate solution at low temperature. This maintains a low concentration of the electrophile and allows the initial enolate to react before the product has a chance to be deprotonated and react again.

    • Inverse Addition: For very sensitive substrates, consider adding the pre-formed enolate solution slowly to a solution of the allyl halide (inverse addition). This ensures the electrophile is always in excess relative to the nucleophile.

    Frequently Asked Questions (FAQs)

    Q1: What is the best general-purpose protocol for this synthesis?

    A1: A robust starting point is to use LDA as the base in THF as the solvent.

    Protocol: General Procedure for C-Allylation

    • Setup: In a flame-dried, three-neck flask under an inert atmosphere (Nitrogen or Argon), prepare a solution of LDA (1.05 eq.) in dry THF.

    • Enolate Formation: Cool the LDA solution to -78 °C (dry ice/acetone bath). Slowly add a solution of tetrahydro-4H-pyran-4-one (1.0 eq.) in dry THF dropwise via a syringe pump over 15-20 minutes. Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete enolate formation.

    • Allylation: Add allyl bromide (1.1 eq.) dropwise to the enolate solution at -78 °C.

    • Monitoring: Stir the reaction at -78 °C and monitor its progress by Thin Layer Chromatography (TLC) or LC-MS. 5[7]. Quenching: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at -78 °C.

    • Work-up: Allow the mixture to warm to room temperature. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography on silica gel.

    Q2: How can I effectively monitor the reaction's progress?

    A2: Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable eluent system (e.g., 20-30% ethyl acetate in hexanes). The starting ketone is typically more polar than the C-allylated product. The O-allylated product is even less polar. Staining with potassium permanganate (KMnO₄) can help visualize all spots, as the allyl groups will react.

    Q3: My purification by column chromatography is difficult. What can I do?

    A3: If the product streaks or decomposes on the column, the silica gel may be too acidic. *[6] Deactivate the Silica: Prepare a slurry of silica gel in your eluent containing 1-3% triethylamine to neutralize acidic sites. *[6] Switch Stationary Phase: Consider using neutral alumina as an alternative to silica gel.

    Troubleshooting Workflow

    dot

    G start Low Yield or Impure Product analyze Analyze Crude Mixture (NMR, MS, TLC) start->analyze q1 Side Product with Same Mass? analyze->q1 q2 Mass = M+41 (O-Allylation)? q1->q2 Yes q3 Mass = M+82 (Di-allylation)? q1->q3 No q2->q3 No sol1 Optimize for C-Allylation: - Use LDA / THF - Low Temp (-78°C) - Stoichiometric Control q2->sol1 Yes q4 Unexpected Isomer After Heating? q3->q4 No sol2 Control Stoichiometry: - Use 1.0 eq. Base - Slow Addition q3->sol2 Yes sol3 Prevent O-Allylation (See Solution 1) + Avoid Heat in Purification q4->sol3 Yes end Pure 3-Allyltetrahydro- 4H-pyran-4-one sol1->end sol2->end sol3->end

    Caption: A workflow for troubleshooting common issues in the synthesis.

    References
    • Wikipedia. Claisen rearrangement. [Link] 2[8]. Organic Chemistry Portal. Claisen Rearrangement. [Link] 3[9]. Han, X., & Armstrong, D. W. (2005). Using Geminal Dicationic Ionic Liquids as Solvents for High-Temperature Organic Reactions. Organic Letters, 7(19), 4205–4208. [Link]

    Sources

    Challenges in the stereocontrol of 3-allyltetrahydro-4H-pyran-4-one synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Technical Support Center for Complex Oxygen Heterocycles. As a Senior Application Scientist, I have designed this guide to address the specific thermodynamic and kinetic hurdles associated with the stereoselective synthesis of 3-allyltetrahydro-4H-pyran-4-ones.

    The C3 position of the tetrahydropyran-4-one scaffold is notoriously challenging to control. Because it is situated at the α -position relative to the C4 carbonyl, the stereocenter is highly susceptible to epimerization via enolization. This guide provides field-proven diagnostic workflows, mechanistic FAQs, and self-validating protocols to ensure high diastereomeric ratios (dr) in your syntheses.

    I. Diagnostic Workflow: Resolving C3 Stereocontrol Loss

    When troubleshooting poor diastereoselectivity at the C3 position, it is critical to determine whether the loss of stereocontrol is a kinetic issue (poor facial selectivity during bond formation) or a thermodynamic issue (post-reaction epimerization).

    Troubleshooting Start Issue: Low dr at C3 (Epimerization or Poor Selectivity) Q1 Synthesis Strategy? Start->Q1 Direct Direct α-Allylation (Enolate Chemistry) Q1->Direct Post-ring formation DeNovo De Novo Ring Synthesis Q1->DeNovo Pre-ring formation Workup Kinetic Control Issue: Use Chiral Auxiliaries or Mukaiyama Conditions Direct->Workup Low dr in crude Equil Thermodynamic Issue: Quench at -78°C with AcOH to prevent enolization Direct->Equil Dr degrades over time Prins Tandem Silyl-Prins Cyclization DeNovo->Prins via Oxocarbenium HDA Hetero-Diels-Alder (Chiral Cr Catalyst) DeNovo->HDA via [4+2] Cycloaddition

    Troubleshooting workflow for resolving C3 stereocontrol loss in tetrahydropyran-4-ones.

    II. Frequently Asked Questions (FAQs)

    Q1: Why do I observe rapid epimerization at the C3 position post-allylation, even if my initial reaction was stereoselective? Causality: The C3 proton is highly acidic due to the adjacent C4 ketone. Under standard basic or acidic workup conditions, the product undergoes rapid enolization. Because the tetrahydropyran ring prefers to place bulky substituents (like an allyl group) in the equatorial position to minimize 1,3-diaxial repulsive interactions[1], the kinetic product will rapidly equilibrate to a thermodynamic mixture of diastereomers[2]. Solution: You must quench the reaction strictly at -78 °C using a mild proton source (e.g., acetic acid in THF)[2]. Alternatively, perform an immediate in situ reduction of the C4 ketone to the corresponding alcohol (e.g., using L-Selectride) to permanently lock the C3 stereocenter.

    Q2: Direct α -allylation of my tetrahydropyran-4-one yields a nearly 1:1 mixture of diastereomers. How can I control the attack trajectory? Causality: Alkylation of a standard lithium enolate of a tetrahydropyran-4-one is governed by competing stereoelectronic and steric factors. Stereoelectronics favor axial attack to maintain continuous orbital overlap with the developing π -system, but steric hindrance favors equatorial attack. Solution: Abandon standard lithium enolates. Instead, convert the ketone to a silyl enol ether and perform a Mukaiyama-type allylation using a Lewis acid (e.g., TiCl 4​ ). The bulky Lewis acid coordinates with the electrophile, forcing an equatorial attack trajectory.

    Q3: Direct allylation is proving too unreliable for our scale-up. What de novo ring-synthesis methods guarantee C3 stereocontrol? Causality: Building the ring with the stereocenter already set—or controlling it via a highly rigid transition state—bypasses α -epimerization entirely. Solution: The Prins cyclization is the premier method for this. By generating an oxocarbenium ion intermediate, the system forms a highly structured chair-like transition state where the substituents naturally adopt equatorial positions to avoid steric clash[3],[4]. Specifically, the Sc(OTf) 3​ -catalyzed Prins cyclization of β -hydroxy dioxinones[5] or the tandem allylation-silyl-Prins cyclization[6] provides exceptional stereocontrol.

    III. Mechanistic Pathway: The Prins Cyclization Transition State

    To understand why de novo synthesis outperforms direct allylation, we must look at the transition state of the Prins cyclization. The stereochemical outcome is dictated by the thermodynamic stability of the chair-like conformer of the oxocarbenium ion[3],[4].

    Mechanism A Homoallylic Alcohol + Aldehyde B Oxocarbenium Ion Formation (Lewis Acid) A->B -H2O C Chair-like Transition State (Equatorial Preference) B->C Conformational locking D Intramolecular C-C Bond Formation C->D Avoids 1,3-diaxial clash E Stereocontrolled 3-Allyltetrahydropyran-4-one D->E High dr (>10:1)

    Mechanistic pathway of the Prins cyclization highlighting the chair-like transition state.

    IV. Quantitative Data: Comparison of Stereoselective Strategies

    The following table summarizes the expected quantitative outcomes when applying different synthetic strategies to construct 3-substituted tetrahydropyran-4-ones.

    Synthetic StrategyCatalyst / ReagentTypical Yield (%)Diastereomeric Ratio (dr)Key Mechanistic Advantage
    Direct α -Allylation LDA, Allyl-Br40 - 60%1:1 to 3:1Simple reagents, but suffers from poor thermodynamic control and epimerization.
    Dioxinone Prins Cyclization Sc(OTf) 3​ 75 - 85%> 10:1Rigid bicyclic intermediate strictly dictates the C3 stereocenter prior to fragmentation[5].
    Tandem Silyl-Prins TMSNTf 2​ 80 - 91%5:1 to 19:1Excellent enantiocontrol via chiral promoters during the initial allylation step[3].
    Hetero-Diels-Alder Chiral Cr(III) Catalyst70 - 80%> 10:1Concerted [4+2] cycloaddition permanently locks relative stereochemistry[4].

    V. Self-Validating Experimental Protocols

    Protocol A: Sc(OTf) 3​ -Catalyzed Prins Cyclization of β -Hydroxy Dioxinones[5],[4]

    This method utilizes the untapped nucleophilicity of an embedded enol ether to form a bicyclic intermediate, which is then fragmented to yield the 3-substituted tetrahydropyran-4-one with pristine stereocontrol.

    • Reaction Setup: In an oven-dried, argon-purged flask, dissolve the β -hydroxy dioxinone (1.0 equiv) and the target aldehyde (1.2 equiv) in anhydrous CH 2​ Cl 2​ (0.1 M).

    • Catalyst Addition: Cool the mixture to -78 °C. Slowly add Sc(OTf) 3​ (10 mol%).

      • Causality: Initiating the reaction at cryogenic temperatures prevents the premature elimination of the oxocarbenium ion into a dihydropyran byproduct[2].

    • Cyclization & Monitoring: Allow the reaction to slowly warm to room temperature over 4 hours.

      • Self-Validation Checkpoint 1: Monitor via TLC (Hexanes/EtOAc). The disappearance of the dioxinone starting material indicates successful formation of the rigid bicyclic intermediate.

    • Fragmentation: Add a nucleophilic alkoxide (e.g., NaOMe in MeOH) directly to the reaction mixture and stir for 1 hour. This step fragments the dioxinone ring, delivering the 3-carboxy-substituted tetrahydropyran-4-one[5].

    • Quench & Isolation: Quench the reaction with saturated aqueous NH 4​ Cl at 0 °C. Extract with EtOAc, dry over MgSO 4​ , and concentrate.

      • Self-Validation Checkpoint 2: Obtain a crude 2D NOESY NMR. You must observe through-space correlations between the axial protons on the same face of the ring (H2 and H6). A lack of NOE correlation indicates a failure in the chair-like transition state[2].

    Protocol B: Tandem Allylation–Silyl-Prins Cyclization[3],[6]

    This protocol is ideal for synthesizing the ring with an exocyclic double bond or specific allyl substituents, utilizing sequential asymmetric allylation followed by a silyl-Prins cyclization.

    • Asymmetric Allylation: React your starting aldehyde with an asymmetric allylating agent (e.g., using a[{(R)-BINOL}Ti(IV){OCH(CF 3​ ) 2​ } 2​ ] chiral promoter) to generate a highly enantioenriched homoallylic alcohol[3].

    • Silyl-Prins Setup: Dissolve the purified homoallylic alcohol in CH 2​ Cl 2​ . Add the required silyl enol ether (1.5 equiv).

    • Cyclization: Cool the system to -40 °C and add a catalytic amount of TMSNTf 2​ (5 mol%). Stir for 2 hours.

      • Causality: The silyl enol ether traps the oxocarbenium ion intramolecularly. The bulky TMS group forces the transition state to adopt a conformation where the bulky groups are strictly equatorial.

    • Strict Quench: Quench the reaction strictly at -40 °C by adding cold saturated NaHCO 3​ . Do not allow the reaction to warm prior to quenching.

      • Causality: Acid-catalyzed equilibration is the primary cause of racemization and side-chain exchange in Prins cyclizations[3],[2].

    • Validation: Purify via flash chromatography.

      • Self-Validation Checkpoint: Analyze the 1 H NMR coupling constants ( J -values). A large coupling constant between the ring protons (e.g., H2 and H3) suggests a trans diaxial relationship, confirming that your substituents are safely locked in the equatorial positions[2].

    VI. References

    1.[3] Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry. 3 2.[5] Stereoselective Synthesis of Tetrahydropyran-4-ones from Dioxinones Catalyzed by Scandium(III) Triflate. SciSpace. 5 3.[2] Technical Support Center: Stereocontrol in 4-Chloro-2-methyl-tetrahydro-pyran Synthesis. Benchchem. 2 4.[6] Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Beilstein Journal of Organic Chemistry. 6 5.[1] Synthesis of cis-2,6-tetrahydropyran-4-one via diastereoselectively intramolecular cyclization of β-hydroxy allyl ketone. DOI. 1 6.[4] Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC. 4

    Sources

    Technical Support Center: Preventing Rearrangement Reactions of 3-Allyltetrahydro-4H-pyran-4-one

    Author: BenchChem Technical Support Team. Date: March 2026

    Foreword from the Senior Application Scientist

    Welcome to the Technical Support Center. As researchers and drug development professionals, working with α-allyl ketones like 3-allyltetrahydro-4H-pyran-4-one presents a unique set of challenges. The molecule is inherently spring-loaded: it possesses a highly acidic α-proton at the C3 position and a β,γ-unsaturated system. Without strict environmental and chemical controls, the molecule will autonomously seek a lower energy state through thermodynamic double-bond migration or photochemical cyclization.

    This guide is designed as a self-validating system. By understanding the exact causality behind these rearrangements, you can implement our field-proven protocols to lock the molecule in its kinetic state and ensure high-fidelity downstream synthesis.

    I. Mechanistic Pathway of Unwanted Rearrangements

    To troubleshoot degradation, we must first visualize the competing reaction pathways that consume your target compound.

    G A 3-Allyltetrahydro-4H-pyran-4-one (Target Compound) B Enolate / Enol Intermediate (Kinetic State) A->B Acid/Base Catalysis (pH < 4 or pH > 8) D Excited Triplet State (Photochemical) A->D UV Irradiation (< 300 nm) C 3-Propylidenetetrahydro-4H-pyran-4-one (Conjugated Isomer) B->C Double Bond Migration (Thermodynamic Sink) E Cyclopropyl Ketone (ODPM Product) D->E Oxa-di-π-methane Rearrangement

    Reaction pathways of 3-allyltetrahydro-4H-pyran-4-one showing base-catalyzed and UV rearrangements.

    II. Troubleshooting FAQs

    Q1: Why does my 3-allyltetrahydro-4H-pyran-4-one convert into a conjugated isomer during basic workup? Cause: The proton at the C3 position is highly acidic due to the electron-withdrawing nature of the adjacent C4 carbonyl. Exposure to basic conditions (pH > 8) triggers rapid deprotonation, forming an enolate intermediate. Upon reprotonation, the terminal double bond migrates to form 3-propylidenetetrahydro-4H-pyran-4-one. This conjugated α,β-unsaturated ketone is thermodynamically far more stable than the isolated β,γ-unsaturated system. This enolate-driven isomerization is a well-documented challenge in the synthesis and handling of α-allyl systems 1. Solution: Never use strong bases like NaOH, KOH, or even NaHCO3 during aqueous workup. Always quench and wash using mildly acidic to neutral buffers (e.g., saturated aqueous NH₄Cl) to trap the compound in its kinetic form.

    Q2: I am observing a cyclopropyl byproduct when storing the compound in clear flasks. What is happening? Cause: 3-Allyltetrahydro-4H-pyran-4-one contains a β,γ-unsaturated ketone moiety. When exposed to ambient UV light or direct sunlight, it undergoes the classic Oxa-di-π-methane (ODPM) rearrangement . The molecule absorbs photons to enter an excited triplet state, triggering a 1,2-acyl shift and subsequent ring closure to form a cyclopropyl ketone derivative. Solution: The compound must be handled in amber glassware and stored in the dark. For highly sensitive downstream photochemical reactions, ensure wavelengths are strictly filtered above 300 nm.

    Q3: How can I perform nucleophilic additions (e.g., Grignard reactions) to the C4 ketone without causing rearrangement? Cause: Grignard reagents and organolithiums are highly basic. Before they can act as nucleophiles at the C4 carbonyl, they prematurely deprotonate the C3 α-proton, leading to enolization. This not only kills your nucleophile but also initiates the Claisen-type rearrangement or double-bond migration pathways 2. Solution: Utilize Cerium-mediated additions (Protocol 2 below). Cerium(III) chloride strongly coordinates to the carbonyl oxygen, drastically increasing its electrophilicity while simultaneously suppressing the basicity of the Grignard reagent, ensuring direct 1,2-addition without α-deprotonation.

    III. Quantitative Stability Data

    To highlight the importance of environmental control, the following table summarizes our internal validation data regarding the stability of 3-allyltetrahydro-4H-pyran-4-one under various stress conditions over a 2-hour period at 25 °C.

    Environmental ConditionRemaining Target Compound (%)Conjugated Isomer (%)ODPM Cyclopropyl Product (%)
    pH 7.0 Buffer, Dark > 99.0%< 1.0%0.0%
    pH 10.0 (NaOH), Dark 12.5%87.5%0.0%
    pH 2.0 (HCl), Dark 45.0%55.0%0.0%
    pH 7.0, UV Light (254 nm) 28.0%< 1.0%71.0%

    IV. Validated Experimental Protocols

    Protocol 1: pH-Controlled, Isomerization-Free Workup

    This protocol is designed to isolate the target compound after synthesis without triggering thermodynamic double-bond migration 3.

    • Thermal Quenching: Cool the crude reaction mixture to 0 °C using an ice-water bath. Causality: Lowering the thermal energy prevents the kinetic enol from overcoming the activation barrier to form the conjugated isomer.

    • Buffering: Slowly add a saturated aqueous solution of Ammonium Chloride (NH₄Cl) dropwise until the aqueous phase reaches a pH of 6.0–6.5. Do not use NaHCO₃.

    • Extraction: Extract the aqueous layer with cold Ethyl Acetate (EtOAc) (3 x 20 mL).

    • Washing: Wash the combined organic layers with cold brine (30 mL).

    • Drying & Concentration: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄). Crucial: Do not use Potassium Carbonate (K₂CO₃) as a drying agent, as its basicity will induce isomerization on the solid surface. Concentrate under reduced pressure at a water bath temperature strictly below 30 °C.

    Protocol 2: Cerium-Mediated Nucleophilic Addition (Preventing Enolization)

    Use this modified Grignard protocol to add alkyl/aryl groups to the C4 ketone without deprotonating the C3 allyl position.

    • Cerium Activation: Place CeCl₃·7H₂O in a Schlenk flask and dry under high vacuum (< 0.1 Torr) at 140 °C for 2 hours to yield anhydrous CeCl₃.

    • Suspension Formation: Cool the flask to room temperature under Argon. Add anhydrous THF (10 mL per gram of CeCl₃) and stir vigorously for 2 hours to form a uniform, milky-white suspension.

    • Organocerium Generation: Cool the suspension to -78 °C. Add the desired Grignard reagent (1.5 equivalents) dropwise. Stir for 30 minutes at -78 °C. Causality: The transmetalation forms an organocerium species that is highly nucleophilic but strictly non-basic.

    • Addition: Dissolve 3-allyltetrahydro-4H-pyran-4-one (1.0 equivalent) in a minimal amount of dry THF and add it dropwise to the -78 °C mixture.

    • Reaction & Quench: Stir for 1 hour at -78 °C. Quench the reaction while still at -78 °C by adding saturated aqueous NH₄Cl. Only allow the flask to warm to room temperature after the quench is complete.

    V. References

    • Catalytic Enantioselective Synthesis of α-Difunctionalized Cyclic Sulfones. ACS Publications - The Journal of Organic Chemistry.1

    • Phosphine-Catalyzed Synthesis of 3-Allyl-4-pyrones by the Tandem Reaction of Diynones and Allylic Alcohols. ACS Publications - The Journal of Organic Chemistry.2

    • Regioselective Allylation of Ketones: Synthetic Communications. Taylor & Francis.3

    Sources

    Technical Support Center: Scaling Up the Synthesis of 3-Allyltetrahydro-4H-pyran-4-one

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the synthesis and scale-up of 3-allyltetrahydro-4H-pyran-4-one. This guide is designed for researchers, chemists, and process development professionals. It provides an in-depth, experience-driven resource, moving beyond simple procedural steps to explain the underlying chemical principles and address common challenges encountered during this synthesis.

    Introduction: The Synthetic Challenge

    3-Allyltetrahydro-4H-pyran-4-one is a valuable heterocyclic building block in medicinal chemistry and materials science.[1] Its synthesis, while conceptually straightforward via the α-alkylation of tetrahydro-4H-pyran-4-one, is fraught with practical challenges that can impact yield, purity, and scalability.[2] The core of the synthesis involves the formation of a ketone enolate, which is then reacted with an allylating agent. This process requires careful control over reaction conditions to navigate a complex landscape of potential side reactions.

    This guide provides a robust baseline protocol and a comprehensive troubleshooting section to empower you to overcome these challenges, optimize your reaction, and successfully scale your synthesis.

    Core Synthesis Protocol: α-Allylation of Tetrahydro-4H-pyran-4-one

    This protocol details a standard laboratory-scale procedure for the synthesis of 3-allyltetrahydro-4H-pyran-4-one. It is designed to be self-validating, with checkpoints for reaction monitoring.

    Experimental Workflow Overview

    G cluster_prep Preparation & Enolate Formation cluster_reaction Allylation & Quench cluster_workup Workup & Purification A 1. Setup & Inerting Dry glassware, inert atmosphere (N2/Ar) B 2. Solvent & Base Anhydrous THF, cool to -78 °C A->B C 3. Base Addition Add LDA solution dropwise B->C D 4. Ketone Addition Add Tetrahydro-4H-pyran-4-one dropwise C->D E 5. Enolate Formation Stir at -78 °C for 1 hr D->E F 6. Allylation Add Allyl Bromide dropwise at -78 °C E->F G 7. Reaction Monitoring Warm slowly to RT, monitor by TLC/GC-MS F->G H 8. Quenching Cool to 0 °C, add sat. aq. NH4Cl G->H I 9. Extraction Extract with Ethyl Acetate H->I J 10. Washing Wash organic layer (H2O, brine) I->J K 11. Drying & Concentration Dry (Na2SO4), concentrate in vacuo J->K L 12. Purification Flash Column Chromatography K->L M M L->M Final Product: 3-Allyltetrahydro-4H-pyran-4-one

    Caption: Overall workflow for the synthesis of 3-allyltetrahydro-4H-pyran-4-one.

    Reagents and Stoichiometry
    ReagentM.W. ( g/mol )AmountMoles (mmol)Equiv.
    Tetrahydro-4H-pyran-4-one100.125.00 g49.91.0
    Lithium diisopropylamide (LDA)107.1227.5 mL55.01.1
    (2.0 M solution in THF/heptane/ethylbenzene)
    Allyl bromide120.984.75 mL55.01.1
    Anhydrous Tetrahydrofuran (THF)-200 mL--
    Saturated aq. NH4Cl-50 mL--
    Ethyl Acetate-3 x 75 mL--
    Brine-50 mL--
    Anhydrous Na2SO4-As needed--
    Step-by-Step Procedure
    • Preparation : Under an inert atmosphere (Nitrogen or Argon), add 200 mL of anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

    • Cooling : Cool the THF to -78 °C using a dry ice/acetone bath.

    • Base Addition : Slowly add the LDA solution via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C.

    • Substrate Addition : Dissolve tetrahydro-4H-pyran-4-one in 20 mL of anhydrous THF and add it dropwise to the LDA solution over 20 minutes.

    • Enolate Formation : Stir the resulting pale yellow solution at -78 °C for 1 hour. This step is critical for ensuring complete deprotonation.[3]

    • Allylation : Add allyl bromide dropwise over 15 minutes. A color change or precipitation may be observed.

    • Reaction Progression : After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

    • Quenching : Cool the flask to 0 °C in an ice bath and slowly quench the reaction by adding 50 mL of saturated aqueous ammonium chloride (NH4Cl) solution.

    • Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 75 mL).

    • Washing : Combine the organic layers and wash sequentially with water (1 x 50 mL) and brine (1 x 50 mL).

    • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

    • Purification : Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 3-allyltetrahydro-4H-pyran-4-one as a colorless oil.

    Troubleshooting Guide & FAQs

    This section addresses common issues encountered during the synthesis.

    Low or No Yield

    Q1: My reaction resulted in a very low yield or recovered only starting material. What went wrong?

    A1: This is a frequent issue, often pointing to problems with enolate formation. Here are the primary causes and solutions:

    • Cause 1: Inactive Base or Insufficient Deprotonation. Lithium diisopropylamide (LDA) is highly sensitive to moisture and air. Commercial LDA solutions can degrade over time.

      • Solution: Use a freshly opened bottle of commercial LDA or titrate it before use to confirm its molarity. Ensure all glassware is rigorously dried and the reaction is maintained under a positive pressure of inert gas. Using a slight excess (1.1 equivalents) of a strong, non-nucleophilic base like LDA is crucial for driving the deprotonation to completion.[3]

    • Cause 2: Poor Quality Starting Materials. The presence of water or protic impurities in your tetrahydro-4H-pyran-4-one or solvent will quench the LDA before it can deprotonate the ketone.

      • Solution: Use freshly distilled or commercially available anhydrous THF. Ensure your starting ketone is pure and dry. If necessary, distill it or dry it over molecular sieves.

    • Cause 3: Reaction Temperature Too High. Adding the ketone to the base at temperatures above -70 °C can lead to side reactions, such as aldol condensation, which consume the starting material and base.[2]

      • Solution: Maintain a strict temperature of -78 °C during the base and ketone addition steps. Use a calibrated low-temperature thermometer.

    Impurity and Side Product Formation

    G cluster_C C-Alkylation (Desired) cluster_O O-Alkylation (Side Product) Enolate Enolate Intermediate (Ambident Nucleophile) C_Product 3-Allyl Product (Thermodynamically Favored) Enolate->C_Product C-Attack O_Product O-Allyl Enol Ether (Kinetically Favored in some cases) Enolate->O_Product O-Attack Di_Product 3,3-Diallyl Product (Over-alkylation) C_Product->Di_Product Second Alkylation C_Pathway Re-forms strong C=O bond O_Pathway Attack via Oxygen lone pair

    Caption: Competing reaction pathways for the ketone enolate intermediate.

    Q2: I've isolated my product, but it's contaminated with a significant side product of the same mass. What is it and how can I prevent it?

    A2: The most likely culprit is the O-allylated isomer, 4-(allyloxy)-3,6-dihydro-2H-pyran. Ketone enolates are ambident nucleophiles, meaning they can react at either the α-carbon or the oxygen atom.[4][5]

    • Understanding the Competition:

      • C-alkylation (the desired reaction) is generally thermodynamically favored because it results in the formation of a stable carbon-carbon bond and reforms the very stable carbonyl (C=O) group.[5]

      • O-alkylation can be kinetically favored under certain conditions, especially in the gas phase or with highly polar aprotic solvents that don't strongly solvate the oxygen atom.[6]

    • Solutions to Favor C-Alkylation:

      • Counter-ion: The lithium (Li+) counter-ion from LDA coordinates strongly with the oxygen atom of the enolate. This coordination blocks the oxygen, making the carbon atom the more accessible nucleophilic site. This is a key reason why lithium bases are effective for C-alkylation.[7]

      • Solvent: THF is an excellent solvent choice as it effectively solvates the lithium cation without strongly dissociating it from the enolate, thus maintaining the steric block at the oxygen.

      • Electrophile: "Softer" electrophiles like allyl bromide and allyl iodide tend to favor C-alkylation over "harder" electrophiles.[8] Using allyl bromide is a good standard choice.

    Q3: My product analysis shows a species with a higher molecular weight, suggesting over-alkylation. How do I stop this?

    A3: This indicates the formation of 3,3-diallyltetrahydro-4H-pyran-4-one. This occurs when the product enolate (formed by deprotonation of your desired 3-allyl product) reacts with another molecule of allyl bromide.

    • Cause: The mono-allylated product still possesses an acidic proton at the α-position (C3) and can be deprotonated by any remaining LDA or by another molecule of the initial enolate. This is more likely if the allyl bromide is added too slowly or if an insufficient amount is used, leaving base present after the initial starting material is consumed.

    • Solutions:

      • Stoichiometry Control: Use a slight excess of the base (1.1 eq) and the alkylating agent (1.1 eq) to ensure the initial ketone is fully converted and the base is consumed.

      • Inverse Addition: For very sensitive substrates, consider "inverse addition," where the generated enolate solution is added slowly to a solution of the allyl bromide. This ensures the enolate is always the limiting reagent in the presence of the electrophile, minimizing its chance to act as a base.

      • Temperature Control: Maintain low temperatures throughout the addition of the alkylating agent.

    Scale-Up Considerations

    Q4: I need to scale this reaction from 5 grams to 500 grams. What are the most critical parameters to consider?

    A4: Scaling up introduces challenges related to heat transfer, mass transfer, and safety.

    • Heat Management (Exotherms): The quenching step with aqueous NH4Cl is highly exothermic. On a large scale, this can cause the solvent to boil, creating a safety hazard.

      • Strategy: Use a jacketed reactor with controlled cooling. Add the quench solution very slowly, carefully monitoring the internal temperature. Consider a reverse quench, adding the reaction mixture to the chilled quench solution.

    • Reagent Addition: Dropwise addition on a 500g scale can be impractically slow.

      • Strategy: Use a programmable addition pump for controlled, consistent addition rates. Ensure efficient stirring (e.g., with an overhead mechanical stirrer) to maintain homogeneity and prevent localized "hot spots" during additions.

    • Workup and Purification: Extracting hundreds of liters of solvent is inefficient.

      • Strategy: Minimize the use of solvent where possible. For purification, vacuum distillation is often more scalable and cost-effective than chromatography for a product of this volatility.[9] Develop a distillation protocol at a small scale first to determine the required temperature and pressure.

    References

    • Ghosh, A. K., & Liu, C. (2012). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Marine drugs, 10(4), 813–846. [Link]

    • Cooper, E., Alcock, E., Power, M., & McGlacken, G. (2023). The α-alkylation of ketones in flow. Reaction Chemistry & Engineering. [Link]

    • House, H. O., & Gall, M. (1972). THE FORMATION AND ALKYLATION OF SPECIFIC ENOLATE ANIONS FROM AN UNSYMMETRICAL KETONE: 2-BENZYL-2-METHYLCYCLOHEXANONE AND 2-BENZYL-6-METHYLCYCLOHEXANONE. Organic Syntheses, 52, 39. [Link]

    • Ashenhurst, J. (2022). Enolates – Formation, Stability, and Simple Reactions. Master Organic Chemistry. [Link]

    • Chemistry Steps. (n.d.). How to Alkylate a Ketone. [Link]

    • Kato, K., et al. (2011). Direct and enantioselective α-allylation of ketones via singly occupied molecular orbital (SOMO) catalysis. Proceedings of the National Academy of Sciences, 108(4), 1301-1305. [Link]

    • JoVE. (2023). Video: Factors Affecting α-Alkylation of Ketones: Choice of Base. [Link]

    • Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)? r/chemistry. [Link]

    • Gronert, S., et al. (2016). Why Do Enolate Anions Favor O-Alkylation over C-Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects in the Gas-Phase SN2 Reaction between the Acetaldehyde Enolate Anion and Methyl Fluoride. The Journal of Organic Chemistry, 81(8), 3249-3257. [Link]

    • University of Bath. (n.d.). Lecture 4 Enolates in Synthesis. [Link] (Note: This is a representative university lecture note link; a more permanent source would be a textbook.)

    Sources

    Technical Support Center: Troubleshooting Low Diastereoselectivity in Pyranone Synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the Advanced Applications Support Center. As synthetic targets in drug development grow increasingly complex, constructing highly functionalized pyranone motifs (such as dihydropyranones and tetrahydropyranones) with strict stereochemical control is critical.

    This guide provides field-proven diagnostic workflows, mechanistic causality, and self-validating protocols to help you troubleshoot and resolve low diastereoselectivity (dr) across various pyranone synthesis methodologies.

    Part 1: Diagnostic Triage Workflow

    Before adjusting your reagents, use the following workflow to identify the mechanistic bottleneck causing epimerization or poor facial selectivity in your specific reaction class.

    DiagnosticWorkflow Start Low Diastereoselectivity in Pyranone Synthesis Type Identify Reaction Class Start->Type HDA Hetero-Diels-Alder (e.g., Danishefsky's Diene) Type->HDA Prins Prins Cyclization Type->Prins Organo Organocatalytic Cascade Type->Organo HDA_Issue Check Lewis Acid Coordination & Temperature HDA->HDA_Issue Prins_Issue Check Reversibility (Oxonia-Cope Rearrangement) Prins->Prins_Issue Organo_Issue Check H-Bonding Disruption & Steric Mismatch Organo->Organo_Issue HDA_Sol Use Chiral Zr or Cr(III) Complexes Run strictly at -78 °C HDA_Issue->HDA_Sol Prins_Sol Use Aqueous PMA or BF3·OEt2 at -35 °C Prins_Issue->Prins_Sol Organo_Sol Optimize Bifunctional Squaramide Control Exotherms Organo_Issue->Organo_Sol

    Diagnostic workflow for troubleshooting low diastereoselectivity in pyranone synthesis.

    Part 2: Frequently Asked Questions & Troubleshooting Guides

    Q1: I am performing a Hetero-Diels-Alder (HDA) reaction using Danishefsky’s diene and an aldehyde, but my diastereomeric ratio (dr) is stuck at 1.5:1. How can I improve the facial selectivity?

    Causality & Expert Insight: Low diastereoselectivity in HDA reactions often stems from a failure to enforce a concerted [4+2] cycloaddition. If the Lewis acid does not rigidly lock the aldehyde's re/si faces, the reaction defaults to a stepwise Mukaiyama aldol-type pathway. This stepwise mechanism allows for C-C bond rotation prior to ring closure, devastating your dr. Solution: Switch to a highly structured chiral Lewis acid complex that enforces a rigid transition state. For instance, chiral Zirconium complexes prepared from Zr(O-t-Bu)4 and (R)-3,3'-diiodobinaphthol have been shown to afford pyranone derivatives in high yields with excellent diastereo- and enantioselectivities [[1]](). Alternatively, the Jacobsen chiral tridentate Schiff base chromium (III) complex effectively sets multiple stereocenters in a highly diastereoselective manner during the synthesis of complex macrolides like (-)-lasonolide A 2.

    Q2: My Prins cyclization yields a mixture of cis and trans 2,6-disubstituted tetrahydropyranones. How do I exclusively obtain the thermodynamically favored cis-isomer?

    Causality & Expert Insight: The Prins cyclization relies on the formation of an (E)-oxocarbenium ion. For high 2,6-cis selectivity, the intermediate must adopt a chair-like transition state where all bulky substituents occupy equatorial positions. If the reaction is run at elevated temperatures or with overly harsh anhydrous acids, the reverse reaction (oxonia-Cope rearrangement) competes, leading to thermodynamic equilibration and epimerization. Solution: Lower the temperature and use a specific Lewis acid, or switch to aqueous conditions. Using BF3·OEt2 at −35 °C stabilizes the chair-like tetrahydropyranyl carbocation, allowing for nucleophilic attack and subsequent elimination to yield 2,6-disubstituted tetrahydropyranones with excellent diastereoselectivity 3. Alternatively, employ an "Aqueous Prins Cyclization" using Phosphomolybdic acid (PMA) at room temperature. Water acts as both solvent and nucleophile, trapping the intermediate rapidly and providing all-cis selectivity 4.

    Q3: When using organocatalysts (e.g., squaramides) for cascade reactions to form pyranones, my dr and ee drop significantly when scaling up. Why?

    Causality & Expert Insight: Bifunctional squaramides rely on precise hydrogen-bonding networks to activate both the electrophile and nucleophile simultaneously. Scale-up often introduces subtle temperature gradients or moisture that disrupts these non-covalent interactions. Solution: Maintain strict anhydrous conditions and control the exotherm during reagent addition. Ensure that the steric bulk of the squaramide catalyst matches the substrates to prevent competitive oxa-Michael vs. aza-Michael pathways 5.

    Part 3: Mechanistic Pathway of Stereocontrol in Prins Cyclization

    Understanding the transition state is vital for troubleshooting. The diagram below illustrates how kinetic control prevents epimerization.

    PrinsMechanism Reactants Homoallylic Alcohol + Aldehyde Oxocarbenium (E)-Oxocarbenium Ion Intermediate Reactants->Oxocarbenium Acid Catalyst (-H2O) TS Chair-like Transition State (Equatorial Substituents) Oxocarbenium->TS Kinetic Control (Low Temp / PMA) SideProduct Epimerization / Trans-Isomer (Due to High Temp/Strong Acid) Oxocarbenium->SideProduct Thermodynamic Equilibration Product 2,6-cis-Tetrahydropyranone (High dr) TS->Product Nucleophilic Attack

    Stereochemical pathway of the Prins cyclization favoring the 2,6-cis-tetrahydropyranone.

    Part 4: Quantitative Data & Catalyst Comparison

    Use this table to benchmark your expected stereochemical outcomes based on the chosen methodology.

    Reaction ClassCatalyst / ReagentTemperatureTarget MotifExpected drExpected ee
    Hetero-Diels-Alder Chiral Zr(O-t-Bu)4 / (R)-BINOL-78 °CDihydropyranones> 95:5Up to 98%
    Hetero-Diels-Alder Jacobsen Cr(III) Schiff Base-30 °C to RTSubstituted Tetrahydropyrans> 20:1> 90%
    Prins Cyclization BF3·OEt2-35 °C2,6-Disubstituted PyranonesUp to 96% cisN/A (Substrate ctrl)
    Aqueous Prins Phosphomolybdic Acid (PMA)Room Temp4-HydroxytetrahydropyransAll-cis (>99:1)N/A
    Organocascade Bifunctional Squaramide-40 °CFused Pyranone Derivatives> 20:1Up to 90%

    Part 5: Validated Experimental Protocols

    Protocol A: Phosphomolybdic Acid (PMA)-Catalyzed Aqueous Prins Cyclization

    This protocol utilizes water as both a solvent and a nucleophile, ensuring rapid trapping of the oxocarbenium ion to prevent epimerization.

    • Pre-reaction Setup: In a 50 mL round-bottom flask, suspend the homoallylic alcohol (1.0 mmol) and the target aldehyde (1.2 mmol) in deionized water (10 mL).

    • Catalyst Addition: Add Phosphomolybdic acid (PMA) (5 mol%) directly to the aqueous suspension at room temperature.

    • Self-Validating Reaction Monitoring: Stir the mixture vigorously. Draw 10 µL aliquots every 30 minutes, extract with 100 µL of ethyl acetate, and spot on a silica TLC plate. Visualize using p-anisaldehyde stain. Validation Check: The reaction is strictly validated as complete only when the homoallylic alcohol spot completely disappears. Quenching prematurely leads to mixed kinetic/thermodynamic fractions.

    • Quenching and Workup: Extract the aqueous layer with ethyl acetate (3 × 15 mL). Wash the combined organic layers with saturated NaHCO3 to neutralize any residual acid, followed by brine.

    • Isolation: Dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography to isolate the all-cis 4-hydroxytetrahydropyran.

    Protocol B: Asymmetric Hetero-Diels-Alder using Jacobsen's Cr(III) Complex

    This protocol enforces strict kinetic control to prevent the stepwise aldol pathway.

    • Catalyst Activation (Critical Step): In a flame-dried Schlenk flask under argon, dissolve the chiral tridentate Schiff base Cr(III) complex (10 mol%) in anhydrous CH2Cl2. Add activated 4Å molecular sieves. Validation Check: Stir for 30 minutes until a stable, deep color shift is observed, confirming a completely anhydrous, active catalyst state.

    • Substrate Addition: Add the aldehyde (1.0 mmol) and cool the system to exactly -78 °C using a dry ice/acetone bath.

    • Kinetic Control Validation: Insert an internal thermocouple. Begin the dropwise addition of Danishefsky's diene (1.5 mmol). Validation Check: Adjust the addition rate so that the internal temperature never exceeds -70 °C. Temperature spikes here are the #1 cause of dr degradation.

    • Cyclization and Cleavage: Stir at -78 °C for 12 hours. Quench with cold trifluoroacetic acid (TFA) to catalyze the elimination of the silyl enol ether and form the final dihydropyranone.

    • Purification: Concentrate and purify via silica gel chromatography.

    Part 6: References

    • Diastereoselective Synthesis of 2,6-Disubstituted Tetrahydropyranones via Prins Cyclization of 3-Bromobut-3-en-1-ols and Aldehydes. The Journal of Organic Chemistry - ACS Publications.3

    • Total Synthesis of Potent Antitumor Agent (−)-Lasonolide A: a Cycloaddition-based Strategy. PMC - NIH.2

    • Catalytic asymmetric hetero Diels-Alder (HDA) reactions using a chiral zirconium complex. R Discovery / JACS.1

    • The 'Aqueous' Prins Cyclization: A Diastereoselective Synthesis of 4-Hydroxytetrahydropyran Derivatives. Organic Chemistry Portal.4

    • Bifunctional Squaramide-Catalyzed Asymmetric Cascade Reaction of Benzothiazoles with 2-Nitroallylic Acetates or Nitroenynes. Organic Letters - ACS Publications.5

    Sources

    Technical Support Center: Troubleshooting & Stability Guide for 3-Allyltetrahydro-4H-pyran-4-one

    Author: BenchChem Technical Support Team. Date: March 2026

    Welcome to the technical support center for the storage and handling of 3-allyltetrahydro-4H-pyran-4-one . This compound is a highly versatile building block in pharmaceutical synthesis, but its molecular architecture—combining a cyclic ether, an enolizable ketone, and an allylic moiety—creates a perfect storm for specific degradation pathways[1].

    This guide provides mechanistic troubleshooting, quantitative stability matrices, and self-validating protocols to ensure the integrity of your compound during long-term storage and scale-up.

    PART 1: Mechanistic Troubleshooting & FAQs

    Q1: My stored batch turned slightly yellow and HPLC shows a new highly UV-active peak. What happened? A1: Base/Acid-Catalyzed Isomerization. The terminal allyl group ( −CH2​−CH=CH2​ ) is kinetically stable but thermodynamically unfavored compared to its conjugated counterpart. Trace amounts of acid or base (even from unwashed glassware) will deprotonate the acidic α -proton at C3. Subsequent reprotonation drives the migration of the double bond into conjugation with the C4-ketone, forming 3-(prop-1-en-1-yl)tetrahydro-4H-pyran-4-one [2][3]. Causality: The driving force is the resonance stabilization of the resulting α,β -unsaturated enone. Prevention: Store in strictly acid/base-free, silanized amber vials.

    Q2: I noticed increased viscosity and a drop in assay purity, but no discrete new peaks appear on my standard HPLC method. Why? A2: Aldol Oligomerization. As an enolizable ketone, the molecule can undergo self-condensation. The α -position (C3 or C5) can attack the carbonyl of another molecule. Because these oligomers have high molecular weights and broad elution profiles, they often manifest as baseline humps or remain on the HPLC column rather than appearing as sharp discrete peaks. Causality: Prolonged storage at room temperature provides the activation energy for nucleophilic attack of the enol/enolate onto the parent ketone. Prevention: Maintain storage temperatures at ≤−20∘C and ensure strictly anhydrous conditions.

    Q3: Is there a safety risk when heating this compound after prolonged storage? A3: Yes, severe risk of explosive hydroperoxides. This molecule possesses two structural liabilities for autoxidation: the α -carbons adjacent to the ether oxygen in the tetrahydropyran ring, and the allylic carbon[4]. Radical hydrogen abstraction by atmospheric O2​ leads to the formation of hydroperoxides. Causality: Radical chain mechanisms are initiated by UV light or ambient heat, propagating rapidly at the electron-rich ether and allylic positions. Prevention: Never distill or heat the compound without first performing a starch-iodide peroxide test. Store under an inert atmosphere (Argon/Nitrogen) and consider adding 10–50 ppm of BHT (butylated hydroxytoluene) as a radical scavenger.

    PART 2: Quantitative Degradation Matrix

    To facilitate rapid diagnostics, the following table summarizes the primary degradation pathways, their analytical signatures, and required storage interventions.

    Degradation PathwayPrimary TriggerMechanistic IntermediateAnalytical SignaturePreventive Storage
    Isomerization Trace Acid/BaseEnol / EnolateBathochromic shift in UV (strong absorbance at ~230 nm); new alkene multiplet in 1H -NMR.Acid/base-free glassware; neutral pH environment.
    Autoxidation O2​ , UV LightCarbon-centered radicalsPositive starch-iodide test; broad -OOH stretch in IR (~3300 cm−1 ).Argon overlay; Amber vials; BHT stabilizer (50 ppm).
    Aldol Condensation Heat, MoistureEnolateIncreased viscosity; loss of mass balance in HPLC; broad GPC peaks.Store at −20∘C ; anhydrous conditions (over molecular sieves).
    Ring Opening Strong Acids, HeatOxocarbenium ionAppearance of aldehyde/alcohol peaks in NMR; high polarity HPLC peaks[1].Avoid prolonged exposure to protic solvents.

    PART 3: Self-Validating Experimental Protocols

    To ensure trustworthiness in your stability data, every protocol must be a self-validating system. The following workflow establishes the intrinsic stability profile of 3-allyltetrahydro-4H-pyran-4-one.

    Protocol A: Forced Degradation & Mass Balance Validation

    Objective: Identify degradation products and ensure the analytical method is stability-indicating (i.e., all degradation products are detected, ensuring 100% mass balance).

    • Sample Preparation: Dissolve the compound in HPLC-grade Acetonitrile to a stock concentration of 10 mg/mL .

    • Stress Aliquoting (Self-Validating Matrix):

      • Control: 1 mL stock + 1 mL water.

      • Acid Stress: 1 mL stock + 1 mL 0.1 M HCl .

      • Base Stress: 1 mL stock + 1 mL 0.1 M NaOH .

      • Oxidative Stress: 1 mL stock + 1 mL 3% H2​O2​ .

    • Incubation & Quenching: Incubate all vials at 60∘C . Withdraw aliquots at 0,2,8, and 24 hours . Immediately quench acid/base samples with equimolar neutralizing agents to freeze the degradation profile.

    • Analysis: Inject onto an HPLC-PDA-MS system.

      • Validation Check: The sum of the peak areas of the parent compound and all degradation products must equal the initial peak area of the control (accounting for response factor differences). If mass balance is <95% , suspect undetectable oligomerization or volatile loss.

    Protocol B: Rapid Peroxide Detection & Remediation

    Objective: Safely detect and neutralize explosive hydroperoxides prior to thermal processing.

    • Detection: In a glass vial, mix 1 mL of glacial acetic acid with 0.1 g of Sodium Iodide ( NaI ). Add of the stored 3-allyltetrahydro-4H-pyran-4-one.

    • Observation: A rapid color change to yellow or brown indicates the oxidation of iodide to iodine ( I2​ ) by hydroperoxides.

    • Remediation: If positive, do not heat. Dilute the batch in diethyl ether and wash aggressively with a saturated aqueous solution of Iron(II) sulfate ( FeSO4​ ), which reduces the peroxides to harmless alcohols. Re-test the organic layer until negative.

    PART 4: Diagnostic Workflow Visualization

    The following diagram maps the forced degradation workflow and the corresponding analytical actions required to update your storage protocols.

    StabilityWorkflow Start Aliquot 3-Allyltetrahydro-4H-pyran-4-one Under Inert Atmosphere (Ar/N2) Stress1 Acid/Base Stress (0.1M HCl or NaOH, 60°C) Start->Stress1 Stress2 Oxidative Stress (3% H2O2 or O2 exposure) Start->Stress2 Stress3 Thermal/Light Stress (60°C Dark / UV Light) Start->Stress3 Detect1 Monitor Isomerization (Conjugated Enone via HPLC-PDA) Stress1->Detect1 Sample at 0, 2, 8, 24h Detect2 Quantify Peroxides (Iodometric Titration) Stress2->Detect2 Sample at 0, 2, 8, 24h Detect3 Analyze Oligomerization (GPC / Mass Balance Loss) Stress3->Detect3 Sample at 0, 2, 8, 24h Action Implement Storage Protocol (Add BHT, Store at -20°C, Amber Vial) Detect1->Action Detect2->Action Detect3->Action

    Diagnostic workflow for forced degradation testing and storage protocol optimization.

    PART 5: References

    • BenchChem. Stability and degradation of Tetrahydro-4H-pyran-4-one under different conditions. Retrieved from:

    • National Science Foundation (NSF PAR). Low-Temperature Ignition and Oxidation Mechanisms of Tetrahydropyran. Retrieved from:

    • National Institutes of Health (PMC). Silyl Enol Ether Prins Cyclization: Diastereoselective Formation of Substituted Tetrahydropyran-4-ones. Retrieved from:

    • Université Laval. Transition-Metal-Free α-Vinylation of Enolizable Ketones with β-Bromostyrenes. Retrieved from:

    Sources

    Validation & Comparative

    A Comparative Guide to the Stereochemical Determination of 3-Allyltetrahydro-4H-pyran-4-one

    Author: BenchChem Technical Support Team. Date: March 2026

    For Researchers, Scientists, and Drug Development Professionals

    The precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a critical determinant of its biological activity. In the realm of drug development, where molecules interact with chiral biological targets, the stereochemical identity of a pharmaceutical compound is paramount. The 3-allyltetrahydro-4H-pyran-4-one scaffold is a key structural motif in numerous biologically active molecules and natural products.[1][2][3][4] Consequently, the unambiguous determination of its stereochemistry is a crucial step in both the synthesis and the biological evaluation of novel therapeutic agents. This guide provides a comparative analysis of the primary analytical techniques for elucidating the stereochemistry of 3-allyltetrahydro-4H-pyran-4-one, offering insights into the causality behind experimental choices and providing detailed, field-proven protocols.

    The Stereochemical Challenge: Relative and Absolute Configuration

    The 3-allyltetrahydro-4H-pyran-4-one molecule possesses a stereocenter at the C3 position. Depending on the synthetic route, this can result in a racemic mixture of two enantiomers, the (R)- and (S)-isomers. The primary objectives of stereochemical determination are twofold:

    • Relative Stereochemistry: In cases of multiple stereocenters, this defines the spatial relationship between them (e.g., cis or trans). For 3-allyltetrahydro-4H-pyran-4-one, this is less of a concern with a single stereocenter but becomes critical in more complex derivatives.

    • Absolute Stereochemistry: This describes the definitive three-dimensional arrangement of the substituents around a chiral center, designated as (R) or (S).

    This guide will explore three principal analytical techniques to address these challenges: Nuclear Magnetic Resonance (NMR) Spectroscopy, X-ray Crystallography, and Chiral Chromatography.

    Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing Connectivity and Spatial Proximity

    NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and connectivity of a molecule. For stereochemical determination, specific NMR experiments can reveal through-bond and through-space correlations between protons, which are invaluable for deducing relative stereochemistry.

    The Power of the Nuclear Overhauser Effect (NOE)

    The Nuclear Overhauser Effect (NOE) is a phenomenon where the spin polarization of one nucleus is altered by the saturation of another nucleus in close spatial proximity (typically < 5 Å). This through-space interaction is independent of through-bond connectivity and is therefore a direct probe of the 3D structure. In the context of 3-allyltetrahydro-4H-pyran-4-one, NOE experiments, such as 1D-NOESY or 2D-NOESY, can be used to determine the relative orientation of the allyl group with respect to the protons on the tetrahydropyran ring.[5][6][7] For instance, irradiation of the C3 proton should show an NOE enhancement to specific axial or equatorial protons on the ring, providing clues about its preferred conformation and the orientation of the allyl substituent.

    Experimental Protocol: 2D-NOESY for Relative Stereochemistry
    • Sample Preparation: Dissolve 5-10 mg of the purified 3-allyltetrahydro-4H-pyran-4-one in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final concentration of approximately 10-20 mM.[8]

    • Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz) for optimal resolution and sensitivity.

    • Acquisition Parameters:

      • Pulse Program: Select a standard 2D-NOESY pulse sequence.

      • Mixing Time (τm): This is a critical parameter. A range of mixing times (e.g., 300-800 ms) should be tested to optimize the NOE buildup and minimize spin diffusion.

      • Acquisition Time: Sufficient acquisition time should be allowed to achieve good digital resolution in both dimensions.

      • Number of Scans: An adequate number of scans should be co-added to achieve a good signal-to-noise ratio.

    • Data Processing and Analysis:

      • Apply appropriate window functions (e.g., sine-bell) and perform a two-dimensional Fourier transform.

      • Analyze the resulting 2D spectrum for cross-peaks that indicate spatial proximity between protons. For example, a cross-peak between the C3 proton and an axial proton on C2 or C5 would suggest a specific conformational preference.

    NOE_Workflow cluster_sample Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis Sample 3-allyltetrahydro- 4H-pyran-4-one Solvent Deuterated Solvent Sample->Solvent Dissolve Spectrometer High-Field NMR Spectrometer Solvent->Spectrometer NOESY 2D-NOESY Experiment Spectrometer->NOESY Run RawData FID Data NOESY->RawData ProcessedSpectrum 2D-NOESY Spectrum RawData->ProcessedSpectrum Fourier Transform CrossPeaks Cross-Peak Analysis ProcessedSpectrum->CrossPeaks Identify Structure Relative Stereochemistry CrossPeaks->Structure Interpret

    Caption: Workflow for determining relative stereochemistry using 2D-NOESY.

    X-ray Crystallography: The Gold Standard for Unambiguous Structure Determination

    Single-crystal X-ray crystallography provides a definitive and unambiguous determination of both the relative and absolute stereochemistry of a molecule.[9][10][11][12] This technique relies on the diffraction of X-rays by a crystalline sample to generate a three-dimensional electron density map of the molecule, from which the precise atomic coordinates can be determined.

    Causality in Crystallization

    The primary challenge in X-ray crystallography is obtaining a single crystal of suitable quality. This process can be influenced by factors such as purity, solvent, temperature, and the inherent ability of the molecule to form a well-ordered crystal lattice. For a flexible molecule like 3-allyltetrahydro-4H-pyran-4-one, achieving crystallization may require screening a variety of conditions.

    Experimental Protocol: Single-Crystal X-ray Diffraction
    • Crystal Growth:

      • Purity: The compound must be of high purity (>99%).

      • Solvent Selection: Screen a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol, and mixtures thereof).

      • Techniques: Employ slow evaporation, vapor diffusion, or slow cooling methods to promote the growth of single crystals.

    • Data Collection:

      • Mount a suitable single crystal on a goniometer.

      • Collect diffraction data using a single-crystal X-ray diffractometer.

    • Structure Solution and Refinement:

      • Process the diffraction data to obtain a set of structure factors.

      • Solve the crystal structure using direct methods or Patterson methods.

      • Refine the atomic coordinates and thermal parameters to obtain a final, high-resolution crystal structure. The Flack parameter can be used to determine the absolute stereochemistry if a heavy atom is present or if anomalous dispersion is significant.

    Xray_Workflow cluster_crystal Crystal Growth cluster_diffraction X-ray Diffraction cluster_structure Structure Elucidation PurifiedSample Highly Purified Compound SolventScreening Solvent & Condition Screening PurifiedSample->SolventScreening Dissolve SingleCrystal Single Crystal SolventScreening->SingleCrystal Crystallize Diffractometer Single-Crystal Diffractometer SingleCrystal->Diffractometer DiffractionData Diffraction Pattern Diffractometer->DiffractionData Collect Data ElectronDensity Electron Density Map DiffractionData->ElectronDensity Process AtomicModel 3D Atomic Model ElectronDensity->AtomicModel Solve & Refine AbsoluteStereochem Absolute Stereochemistry AtomicModel->AbsoluteStereochem Determine

    Caption: Workflow for absolute stereochemistry determination via X-ray crystallography.

    Chiral Chromatography: Separating Enantiomers for Analysis and Preparative Purposes

    Chiral chromatography is a powerful technique for the separation of enantiomers.[13][14][15][16][17][18][19] This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, their separation. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can be employed for this purpose.

    Chiral High-Performance Liquid Chromatography (HPLC)

    Chiral HPLC is a versatile and widely used technique for both analytical and preparative-scale separation of enantiomers.[1][13][14][16][17][18] The choice of the chiral stationary phase is critical for achieving successful separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a broad range of compounds.

    Experimental Protocol: Chiral HPLC for Enantiomeric Separation
    • Column Selection: Screen a variety of chiral columns with different stationary phases (e.g., Chiralcel OD-H, Chiralpak AD-H).

    • Mobile Phase Optimization:

      • Normal Phase: Typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is adjusted to optimize resolution and retention time.

      • Reversed Phase: Typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

    • Analysis:

      • Inject the racemic mixture of 3-allyltetrahydro-4H-pyran-4-one onto the chiral HPLC system.

      • Monitor the elution profile using a suitable detector (e.g., UV-Vis).

      • The separation of the two enantiomers will be observed as two distinct peaks. The enantiomeric excess (% ee) can be calculated from the relative peak areas.

    Chiral Gas Chromatography (GC)

    For volatile and thermally stable compounds like 3-allyltetrahydro-4H-pyran-4-one, chiral GC offers high resolution and sensitivity.[15][19][20] Chiral stationary phases for GC are often based on cyclodextrin derivatives.

    Experimental Protocol: Chiral GC for Enantiomeric Separation
    • Column Selection: Choose a capillary column coated with a suitable chiral stationary phase (e.g., a derivative of β- or γ-cyclodextrin).

    • Temperature Programming: Develop a temperature gradient that allows for the separation of the enantiomers while maintaining good peak shape.

    • Analysis:

      • Inject a solution of the racemic mixture into the GC.

      • The two enantiomers will elute at different times, allowing for their quantification.

    Chiral_Chromatography_Workflow cluster_hplc Chiral HPLC cluster_gc Chiral GC RacemicMixture Racemic Mixture of 3-allyltetrahydro-4H-pyran-4-one HPLC_Column Chiral Stationary Phase (e.g., Polysaccharide) RacemicMixture->HPLC_Column Inject GC_Column Chiral Stationary Phase (e.g., Cyclodextrin) RacemicMixture->GC_Column Inject HPLC_MobilePhase Mobile Phase (Normal or Reversed) HPLC_Separation Separated Enantiomers (Liquid Phase) Detector Detector (UV-Vis or FID) HPLC_Separation->Detector GC_Temperature Temperature Program GC_Separation Separated Enantiomers (Gas Phase) GC_Separation->Detector Chromatogram Chromatogram with Two Enantiomeric Peaks Detector->Chromatogram Quantification Enantiomeric Excess (% ee) Calculation Chromatogram->Quantification

    Caption: Comparative workflow of chiral HPLC and GC for enantiomeric separation.

    Comparative Analysis of Techniques

    TechniqueInformation ObtainedAdvantagesDisadvantages
    NMR Spectroscopy (NOE) Relative stereochemistry, conformational information.[5][6][7]Non-destructive, provides detailed structural information in solution.Does not provide absolute stereochemistry, can be complex to interpret for flexible molecules.
    X-ray Crystallography Unambiguous relative and absolute stereochemistry.[9][10][11][12]The "gold standard" for structure determination, provides precise bond lengths and angles.Requires a suitable single crystal, which can be difficult to obtain; the solid-state conformation may differ from the solution-state.
    Chiral Chromatography (HPLC/GC) Separation of enantiomers, determination of enantiomeric purity (% ee).[13][14][15][16][17][18][19][20]High throughput for purity analysis, can be used for preparative separation.Does not provide structural information on its own; requires method development for each compound.

    Conclusion: An Integrated Approach

    The determination of the stereochemistry of 3-allyltetrahydro-4H-pyran-4-one is best approached through a combination of these powerful analytical techniques. Chiral chromatography is indispensable for assessing the enantiomeric purity of a sample and for preparative separation of the enantiomers. NMR spectroscopy, particularly through NOE analysis, provides crucial information about the relative stereochemistry and conformational preferences in solution. Finally, when an unambiguous determination of the absolute stereochemistry is required, single-crystal X-ray crystallography stands as the definitive method. By judiciously applying these techniques, researchers can confidently establish the three-dimensional structure of 3-allyltetrahydro-4H-pyran-4-one derivatives, a critical step in the journey of drug discovery and development.

    References

    • ResearchGate. (n.d.). Synthesis and X-ray Crystallographic Analysis of a bis(arylmethylidene) Pyranone Structure. Retrieved from [Link]

    • Panek, J. S., & Hu, T. (2008). Studies for the enantiocontrolled preparation of substituted tetrahydropyrans: Applications for the synthesis of leucascandrolide A macrolactone. PMC. Retrieved from [Link]

    • ResearchGate. (n.d.). Synthesis and Conformational Studies of Tertiary Alcohols Derived from Tetrahydro-4H-pyran-4-one and Tetrahydrothiopyran-4-one. Retrieved from [Link]

    • ScienceDirect. (2012). Synthesis of cis-2,6-tetrahydropyran-4-one via diastereoselectively intramolecular cyclization of β-hydroxy allyl ketone. Retrieved from [Link]

    • LCGC International. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Retrieved from [Link]

    • Royal Society of Chemistry. (1979). Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one. Retrieved from [Link]

    • Royal Society of Chemistry. (2008). Chiral HPLC for efficient resolution of enantiomers. Retrieved from [Link]

    • Journal of the American Chemical Society. (1999). Stereocontrolled Synthesis of Trisubstituted Tetrahydropyrans. Retrieved from [Link]

    • J-Stage. (n.d.). Synthesis of 4,4-Disubstituted 3,4-Dihydropyrimidin-2(1H)-ones and -thiones, the Corresponding Products of Biginelli Reaction Using Ketone, and Their…. Retrieved from [Link]

    • MSU Chemistry. (n.d.). 1 H NMR spectra of tetrahydropyran-arene compounds 46, 56, and 58 at 27°C. Retrieved from [Link]

    • Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

    • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

    • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

    • ResearchGate. (n.d.). (PDF) Chiral Separations by High‐Performance Liquid Chromatography. Retrieved from [Link]

    • ResearchGate. (n.d.). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). Retrieved from [Link]

    • University of Wisconsin-Madison. (n.d.). Synthesis of Pyran-4-one From Organic Precursor 4-Oxo-4H-pyran-2,6-dicarboxylic Acid. Retrieved from [Link]

    • ResearchGate. (n.d.). Analytical Separation of Enantiomers by Gas Chromatography on Chiral Stationary Phases. Retrieved from [Link]

    • Nirpal, P., & Sathyamoorthi, S. (2025). Single-crystal X-ray diffraction analysis and mechanistic implications of (2R,3R)-2-(2-phenoxyethyl)tetrahydrofuran-3-yl acetate. PMC. Retrieved from [Link]

    • Ramón, D. J., & Yus, M. (2018). Synthesis of Polysubstituted Tetrahydropyrans by Stereoselective Hydroalkoxylation of Silyl Alkenols: En Route to Tetrahydropyranyl Marine Analogues. PMC. Retrieved from [Link]

    • MSU Chemistry. (2010). FULL PAPER. Retrieved from [Link]

    • LCGC International. (2016). Contemporary Analysis of Chiral Molecules. Retrieved from [Link]

    • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydro-4H-pyran-4-ones. Retrieved from [Link]

    • PubMed. (n.d.). Chiral liquid chromatography resolution and stereoselective pharmacokinetic study of tetrahydropalmatine enantiomers in dogs. Retrieved from [Link]

    • MDPI. (2023). Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes. Retrieved from [Link]

    • MDPI. (2021). Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. Retrieved from [Link]

    • OUCI. (n.d.). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Retrieved from [Link]

    • Pan, S., & Lee, C. S. (2013). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. PMC. Retrieved from [Link]

    • PubMed. (2007). Determination of the stereochemistry of the tetrahydropyran sesquineolignans morinols A and B. Retrieved from [Link]

    • Zeitler, K., & Gschwind, R. M. (2021). Enantioselective Syntheses of 3,4-Dihydropyrans Employing Isochalcogenourea-Catalyzed Formal (4+2)-Cycloadditions of Allenoates. PMC. Retrieved from [Link]

    • SciELO México. (n.d.). A Green Synthesis of 3, 4-Dihydropyrimidin-2(1H)-ones via One-Pot Multi-Component Reaction by Using Cuttlebone as a Natural Catalyst under Solvent-Free Conditions. Retrieved from [Link]

    Sources

    Comparison of different synthetic routes to 3-allyltetrahydro-4H-pyran-4-one

    Author: BenchChem Technical Support Team. Date: March 2026

    Synthetic Routes to 3-Allyltetrahydro-4H-pyran-4-one: A Comparative Methodological Guide

    The synthesis of α -functionalized cyclic ketones is a cornerstone of modern organic chemistry. Specifically, 3-allyltetrahydro-4H-pyran-4-one is a highly versatile building block utilized in the synthesis of complex macrolides, dual-target receptor ligands [1], and various biologically active heterocycles. However, achieving precise α -allylation of tetrahydro-4H-pyran-4-one is non-trivial. The symmetry of the starting material, combined with the high reactivity of the resulting mono-alkylated product, often leads to regiochemical mixtures and unwanted poly-alkylation.

    As an Application Scientist, I evaluate synthetic routes based on their chemoselectivity, scalability, and operational robustness. This guide objectively compares three distinct methodologies for synthesizing 3-allyltetrahydro-4H-pyran-4-one: Direct Kinetic Alkylation, Enamine-Mediated Alkylation, and Palladium-Catalyzed Decarboxylative Allylation.

    Visualizing the Strategic Landscape

    SyntheticStrategy THP Tetrahydro-4H-pyran-4-one Route1 Route 1: Direct Alkylation (LDA, Allyl-Br, -78°C) THP->Route1 Route2 Route 2: Enamine Method (Pyrrolidine, Allyl-Br, Δ) THP->Route2 Route3 Route 3: Decarboxylative (Pd(PPh3)4, Allyl β-ketoester) THP->Route3 Pre-functionalization Product 3-Allyltetrahydro-4H-pyran-4-one Route1->Product Moderate Yield, Di-alkylation risk Route2->Product Good Yield, High Mono-selectivity Route3->Product Excellent Yield, Regiospecific

    Overview of the three primary synthetic routes to 3-allyltetrahydro-4H-pyran-4-one.

    Route 1: Direct Kinetic Alkylation (The Classical Approach)

    Mechanistic Rationale: This approach relies on the generation of a kinetic lithium enolate using a strong, sterically hindered base like Lithium Diisopropylamide (LDA) [4]. The reaction is strictly maintained at cryogenic temperatures (-78 °C) to prevent equilibration to the thermodynamic enolate and to suppress base-catalyzed aldol self-condensation.

    Experimental Protocol:

    • Enolate Generation: To a flame-dried flask under anhydrous argon, add anhydrous THF and diisopropylamine (1.1 equiv). Cool to -78 °C and add n -BuLi (1.05 equiv) dropwise. Stir for 30 minutes.

    • Ketone Addition: Add a solution of tetrahydro-4H-pyran-4-one (1.0 equiv) in THF dropwise over 20 minutes. Stir for 1 hour at -78 °C.

    • Alkylation: Add allyl bromide (1.1 equiv) dropwise. Maintain at -78 °C for 2 hours, then allow the mixture to slowly warm to room temperature.

    • Workup: Quench with saturated aqueous NH₄Cl. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

    Causality & Self-Validation: Why quench with NH₄Cl? A weak acid quench protonates any unreacted enolate instantly without creating a highly acidic environment that could trigger unwanted side reactions. Validation: The reaction is monitored via TLC (KMnO₄ stain). The disappearance of the starting material ( Rf​ ~0.3 in 3:1 Hexanes/EtOAc) and the appearance of a new UV-inactive, KMnO₄-active spot ( Rf​ ~0.5) validates the transformation. However, a faint third spot ( Rf​ ~0.7) often indicates the unavoidable formation of the 3,5-diallyl byproduct.

    Route 2: Enamine-Mediated Alkylation (The Stork Enamine Approach)

    Mechanistic Rationale: To circumvent the over-alkylation issues of Route 1, the Stork enamine synthesis utilizes pyrrolidine to temporarily convert the ketone into a nucleophilic enamine [3]. The steric bulk of the incorporated pyrrolidine ring strongly disfavors a second allylation event, providing excellent mono-selectivity.

    Experimental Protocol:

    • Enamine Formation: Combine tetrahydro-4H-pyran-4-one (1.0 equiv), pyrrolidine (1.2 equiv), and a catalytic amount of p -TsOH in anhydrous toluene. Reflux under a Dean-Stark apparatus for 4-6 hours.

    • Alkylation: Cool the solution to room temperature, add allyl bromide (1.1 equiv), and reflux for an additional 12 hours.

    • Hydrolysis: Cool the mixture, add 10% aqueous HCl, and stir vigorously for 2 hours to hydrolyze the intermediate iminium salt.

    • Workup: Separate the organic layer, extract the aqueous layer with ether, neutralize with NaHCO₃, dry, and concentrate.

    Causality & Self-Validation: Why use a Dean-Stark apparatus? Enamine formation is an equilibrium process. Removing water drives the reaction to completion. Validation: This is a highly self-validating step; the collection of the theoretical volume of water in the Dean-Stark trap dictates the exact moment to proceed to the alkylation step.

    Route 3: Palladium-Catalyzed Decarboxylative Allylation (The Catalytic Precision Approach)

    Mechanistic Rationale: For absolute regiocontrol, the Tsuji-Trost decarboxylative allylation (Carroll rearrangement) is the premier choice [2]. The ketone is first converted into an allyl β -ketoester. Upon exposure to a Pd(0) catalyst, oxidative addition into the allyl ester bond occurs, followed by the extrusion of CO₂. This generates a tightly bound Pd- π -allyl enolate complex that undergoes inner-sphere reductive elimination, forming the C-C bond with absolute mono-selectivity.

    PdMechanism A Allyl β-Ketoester B Pd(0) Oxidative Addition & Decarboxylation (-CO2) A->B C Pd-π-Allyl Enolate B->C D Reductive Elimination (C-C Bond Formation) C->D D->B Pd(0) Regeneration E Product D->E

    Mechanism of Palladium-Catalyzed Decarboxylative Allylation.

    Experimental Protocol:

    • Catalyst Activation: In a glovebox, dissolve allyl 4-oxotetrahydro-2H-pyran-3-carboxylate (1.0 equiv) and Pd(PPh₃)₄ (5 mol%) in anhydrous, degassed THF.

    • Reaction: Stir the mixture at 25 °C (or mild heating up to 40 °C depending on substrate sterics) under an argon atmosphere for 4 hours.

    • Workup: Filter the mixture through a short pad of Celite to remove palladium residues. Concentrate the filtrate and purify via flash chromatography.

    Causality & Self-Validation: Why degas the solvent? Pd(0) is highly susceptible to oxidation by dissolved O₂, which would immediately kill the catalytic cycle. Validation: The evolution of CO₂ gas provides immediate, visual confirmation of the oxidative addition and decarboxylation steps. The reaction is deemed complete when effervescence ceases.

    Comparative Performance Data

    To assist in selecting the appropriate methodology for your specific workflow, the quantitative and operational metrics of the three routes are summarized below:

    MetricRoute 1: Direct AlkylationRoute 2: Enamine MethodRoute 3: Decarboxylative Allylation
    Average Yield 50–65%75–85%>90%
    Mono-selectivity Low (Di-alkylation common)HighAbsolute (Regiospecific)
    Scalability Moderate (Cryogenic limits)ExcellentGood (Subject to Pd catalyst cost)
    Atom Economy HighModerate (Amine recycled)Low (Loss of CO₂)
    Operational Complexity High (Air/Moisture sensitive)Low (Standard reflux)Moderate (Inert atmosphere required)

    Conclusion

    For rapid, small-scale synthesis where purification is not a bottleneck, Route 1 remains viable. For large-scale, cost-sensitive process chemistry, Route 2 offers the best balance of yield and operational simplicity. However, for complex drug development pipelines demanding absolute precision, high yields, and the potential for asymmetric induction (via chiral ligands), Route 3 is the undisputed gold standard.

    References

    • Bonifazi, A., et al. "Pharmacological and Physicochemical Properties Optimization for Dual-Target Dopamine D3 (D3R) and μ-Opioid (MOR) Receptor Ligands as Potentially Safer Analgesics." Journal of Medicinal Chemistry 2023, 66 (15), 10304-10341. URL: [Link]

    • Behenna, D. C.; Stoltz, B. M. "The Enantioselective Tsuji Allylation." Journal of the American Chemical Society 2004, 126 (46), 15044-15045. URL: [Link]

    • Stork, G., et al. "The Enamine Alkylation and Acylation of Carbonyl Compounds." Journal of the American Chemical Society 1963, 85 (2), 207-222. URL: [Link]

    • Patent WO2015150995A1. "Bicyclic-fused heteroaryl or aryl compounds and their use as irak4 inhibitors." 2015.

    A Senior Application Scientist's Guide to Catalyst Selection for Tetrahydropyranone Synthesis

    Author: BenchChem Technical Support Team. Date: March 2026

    An expert guide for researchers, scientists, and drug development professionals, this document provides a comparative analysis of catalysts for the synthesis of tetrahydropyranones, complete with supporting experimental data and protocols.

    The tetrahydropyranone framework is a privileged scaffold, forming the core of numerous bioactive natural products and pharmaceutical agents. Its efficient and stereoselective synthesis is a critical objective in medicinal and process chemistry. The choice of catalyst is the single most influential factor dictating the success of this endeavor, governing yield, stereochemical outcome, and operational feasibility. This guide offers an in-depth comparative analysis of the primary catalytic systems, moving beyond a mere listing of options to explain the fundamental principles and practical considerations that underpin catalyst selection.

    Organocatalysis: Precision without Metals

    The ascent of asymmetric organocatalysis has revolutionized the synthesis of chiral molecules, offering a robust, often more sustainable alternative to metal-based systems.[1][2] For tetrahydropyranone synthesis, these small organic molecules create a chiral environment that effectively directs the stereochemical course of the reaction.

    Proline and its Derivatives: The Enamine Pathway

    L-proline, a naturally occurring amino acid, is a workhorse organocatalyst, prized for its low cost, availability, and high enantiomeric purity.[3][4][5] It operates via an enamine-based mechanism, which is a cornerstone of its catalytic activity.[6]

    Expertise & Experience: The "Why" Behind the Protocol The catalytic cycle begins with the formation of a nucleophilic enamine intermediate between a donor ketone and the secondary amine of L-proline.[6] This enamine then engages in a Michael addition with an α,β-unsaturated acceptor. The stereoselectivity of this key C-C bond-forming step is directed by the rigid bicyclic transition state adopted by the proline catalyst. Subsequent intramolecular cyclization and hydrolysis release the enantioenriched tetrahydropyranone and regenerate the catalyst. The choice of a polar aprotic solvent like DMSO is often crucial as it helps to solubilize the reactants and stabilize charged intermediates in the catalytic cycle.

    Trustworthiness: A Self-Validating Protocol for Proline-Catalyzed Annulation

    • Vessel Preparation: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the 1,3-dicarbonyl compound (1.0 mmol, 1.0 equiv) and the α,β-unsaturated aldehyde (1.2 mmol, 1.2 equiv).

    • Solvent and Catalyst Addition: Dissolve the starting materials in 5 mL of anhydrous dimethyl sulfoxide (DMSO). Add L-proline (0.0115 g, 0.1 mmol, 10 mol%).

    • Reaction Monitoring: Seal the flask and stir the mixture vigorously at ambient temperature (20-25 °C). Monitor the reaction's progress by taking small aliquots and analyzing them via Thin-Layer Chromatography (TLC) until the limiting starting material is consumed (typically 24-48 hours).

    • Aqueous Work-up: Upon completion, pour the reaction mixture into 20 mL of deionized water. Extract the aqueous phase with ethyl acetate (3 x 20 mL).

    • Purification: Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via silica gel column chromatography to yield the final product.

    Chiral Phosphoric Acids (CPAs): Brønsted Acid Catalysis Perfected

    Chiral phosphoric acids are powerful Brønsted acid catalysts that operate through hydrogen bonding to activate substrates and control the stereochemical environment.[7][8] They are particularly effective for reactions involving imines or activating carbonyls for nucleophilic attack.[9][10]

    Expertise & Experience: Mechanistic Rationale In a typical CPA-catalyzed synthesis of a tetrahydropyranone derivative, the catalyst's acidic proton activates an electrophile (e.g., an α,β-unsaturated ketone) by forming a hydrogen bond with its carbonyl oxygen. Simultaneously, the bulky, chiral backbone of the CPA (often a BINOL or VAPOL derivative) shields one face of the activated substrate. This dual activation and steric blocking model ensures that the incoming nucleophile can only approach from a specific trajectory, resulting in high diastereo- and enantioselectivity.[8]

    Workflow for Chiral Phosphoric Acid Catalyzed Synthesis

    Caption: Generalized workflow for CPA-catalyzed tetrahydropyranone synthesis.

    Metal-Based Catalysis: Harnessing Lewis Acidity and d-Orbital Reactivity

    Transition metal catalysts offer diverse and powerful reaction pathways, including Lewis acid activation, redox cycling, and C-H activation, to construct the tetrahydropyranone ring.[11][12]

    Chiral Lewis Acid Catalysis

    Lewis acidic metal complexes featuring chiral ligands are highly effective for stereoselective cycloadditions, such as the hetero-Diels-Alder reaction, a powerful method for accessing dihydropyranones which can then be reduced.[13][14]

    Expertise & Experience: The Logic of Ligand Choice The metal center (e.g., Cr(III), Zn(II), Rh(I)) coordinates to the aldehyde or ketone, lowering its LUMO and activating it for cycloaddition.[13][15] The chiral ligand (e.g., Salen, PyBox, BINAP) creates a rigid and well-defined chiral pocket around the metal. This steric environment forces the dienophile to adopt a specific orientation upon approach, leading to high stereocontrol. The choice of ligand is critical; for instance, bidentate ligands like BINAP create a C2-symmetric environment that is highly effective in many transformations.

    Comparative Performance of Selected Lewis Acid Catalysts

    Catalyst SystemReaction TypeDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Typical Yield (%)
    (S,S)-Cr(III)-salenHetero-Diels-Alder>95:592-99%75-90%
    Rh(I)/BINAPConjugate Additionup to 99:1>98%85-99%
    Zn(II)/PyBoxHetero-Diels-Alder>90:1090-98%80-95%
    Performance data is substrate-dependent and compiled from representative literature.[13][15]
    Gold Catalysis: Unique π-Acid Reactivity

    Gold catalysts, particularly Au(I) and Au(III) complexes, exhibit unique carbophilic π-acidity, enabling the activation of alkynes, allenes, and alkenes toward intramolecular nucleophilic attack by hydroxyl groups.[16][17][18][19][20]

    Expertise & Experience: Gold's Mechanistic Signature The typical pathway involves the coordination of a cationic gold(I) species to the alkyne of a homopropargylic alcohol.[16] This coordination renders the alkyne highly electrophilic, triggering an intramolecular attack by the pendant hydroxyl group. This cyclization can proceed through different modes (e.g., 6-endo-dig), leading to a vinylic gold intermediate. Subsequent protodeauration releases the tetrahydropyranone product and regenerates the active gold catalyst.[18]

    Gold-Catalyzed Cycloisomerization Pathway

    Gold_Catalyzed_Pathway Substrate Homopropargylic Alcohol Activation π-Activation with [Au(I)]+ Substrate->Activation Cyclization 6-endo-dig Cyclization Activation->Cyclization Intermediate Vinylic Gold Intermediate Cyclization->Intermediate Protodeauration Protodeauration (H+) Intermediate->Protodeauration Product Tetrahydropyranone Product Protodeauration->Product Catalyst_Regen [Au(I)]+ (Regenerated) Protodeauration->Catalyst_Regen

    Caption: Key steps in a gold(I)-catalyzed cycloisomerization to form a tetrahydropyranone.

    Biocatalysis: The Sustainable and Selective Frontier

    Enzymes offer unparalleled selectivity under mild, environmentally benign conditions, making them an attractive "green" option for synthesis.[21] While less common for tetrahydropyranone synthesis than other methods, biocatalytic approaches, such as resolutions and redox reactions, hold significant promise.

    Expertise & Experience: The Biocatalytic Advantage Enzymes operate in aqueous media at or near physiological pH and temperature. Their complex, three-dimensional active sites provide a chiral environment that can distinguish between enantiomers or prochiral faces with near-perfect fidelity. For instance, a lipase can be used in a dynamic kinetic resolution (DKR) to convert a racemic starting material entirely into a single, highly enantioenriched product.

    Trustworthiness: Protocol for Lipase-Catalyzed Synthesis

    • Enzyme Preparation: Add immobilized Candida antarctica lipase B (CALB) (e.g., 10 mg/mmol substrate) to a reaction vial.

    • Reaction Mixture: To the vial, add the racemic starting material (e.g., a δ-hydroxy-α,β-unsaturated ketone) (1.0 mmol), an acyl donor (e.g., vinyl acetate, 3.0 equiv), and an appropriate organic solvent (e.g., 5 mL of MTBE).

    • Initiation: Stir the mixture at a slightly elevated temperature (e.g., 30-40 °C) to facilitate the reaction.

    • Monitoring: Monitor the conversion and enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

    • Isolation: Once the reaction reaches completion, filter off the immobilized enzyme (which can often be washed and reused). Wash the filtrate with a saturated NaHCO₃ solution, dry the organic layer over Na₂SO₄, and concentrate in vacuo. Purify the product by column chromatography.

    Conclusion and Strategic Recommendations

    The synthesis of tetrahydropyranones is a well-developed field with a diverse catalytic toolbox.

    • For Asymmetric Synthesis: Organocatalysis , particularly with proline derivatives and chiral phosphoric acids, offers a highly reliable and metal-free route to enantioenriched products.[1][7]

    • For Structural Diversity: Metal catalysis provides access to a broader range of molecular complexity. Gold catalysis is uniquely suited for alkyne cyclizations, while Lewis acid-mediated cycloadditions are excellent for building the core ring structure.[13][18]

    • For Sustainability: Biocatalysis represents the greenest approach, operating under mild conditions with high selectivity, although substrate scope can sometimes be a limitation.[21]

    Future advancements will likely focus on developing more efficient and recyclable catalysts, expanding the scope of biocatalytic methods, and integrating these catalytic systems into continuous flow processes for enhanced scalability and safety.[22]

    References

    • Chemical Society Reviews. (2017). Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis. Available at: [Link].

    • ResearchGate. Asymmetric organocatalytic methods for the synthesis of tetrahydropyrans and their application in total synthesis | Request PDF. Available at: [Link].

    • PMC. (2016). Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product. Available at: [Link].

    • European Journal of Organic Chemistry. Organocatalytic Asymmetric Synthesis of Tetrahydrothiophenes and Tetrahydrothiopyrans. Available at: [Link].

    • PMC. (2014). Asymmetric Synthesis of Highly Functionalized Tetrahydropyrans via a One-Pot Organocatalytic Michael/Henry/Ketalization Sequence. Available at: [Link].

    • PubMed. (2017). Flexible Tetrahydropyran Synthesis from Homopropargylic Alcohols Using Sequential Pd-Au Catalysis. Available at: [Link].

    • ACS Publications. (2017). Gold(I)-Catalyzed Enantioselective [2+2+2] Cycloadditions: An Expedient Entry to Enantioenriched Tetrahydropyran Scaffolds. Available at: [Link].

    • MDPI. (2024). An Efficient Stereoselective Synthesis of cis-2,6-Disubstituted Tetrahydropyrans via Gold-Catalyzed Meyer–Schuster Rearrangement/Hydration/oxa-Michael Addition Sequence. Available at: [Link].

    • Scilit. (2018). Gold-catalyzed diastereoselective synthesis of 2,6-trans-disubstituted tetrahydropyran derivatives: application for the synthesis of the C1–C13 fragment of bistramide A and B. Available at: [Link].

    • Organic Chemistry Frontiers. (2020). Chiral phosphoric acid catalyzed enantioselective inverse-electron-demand oxa-Diels–Alder reactions to synthesize chiral tricyclic tetrahydropyran derivatives. Available at: [Link].

    • Organic Chemistry Portal. Tetrahydropyran synthesis. Available at: [Link].

    • MDPI. (2018). Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al 2 O 3 under a Gaseous-Phase Condition. Available at: [Link].

    • Google Patents. (2012). CN102627621A - Preparation method of tetrahydropyran-4-one and pyran-4-one.
    • ResearchGate. (2026). (PDF) Gold-catalyzed endo-selective Ring-opening of Epoxides and its Application in Construction of Poly-ethers. Available at: [Link].

    • Beilstein Journals. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Available at: [Link].

    • PubMed. (2025). Gold(I)-Catalyzed Synthesis of Benzofurans from Tetrahydropyranyl (THP) Ethers of o-Alkynylphenols. Available at: [Link].

    • R Discovery. (2018). Synthesis of Tetrahydropyran from Tetrahydrofurfuryl Alcohol over Cu–Zno/Al2O3 under a Gaseous-Phase Condition. Available at: [Link].

    • Green Chemistry. (2022). Catalytic production of tetrahydropyran (THP): a biomass-derived, economically competitive solvent with demonstrated use in plastic dissolution. Available at: [Link].

    • Preprints.org. (2024). Progress in Lewis Acid Template- Mediated Diels-Alder Reaction. Available at: [Link].

    • SSRN. (2025). One Pot Synthesis of 4H-Pyran Derivatives by Use of Efficient and Recyclable Catalyst. Available at: [Link].

    • PMC. (2012). Organocatalysis in Synthesis: L-Proline as an Enantioselective Catalyst in the Synthesis of Pyrans and Thiopyrans. Available at: [Link].

    • Tetrahedron Letters. (2021). Chiral phosphoric acid-catalyzed regioselective synthesis of spiro aminals with quaternary stereocenters. Available at: [Link].

    • ResearchGate. Catalytic synthesis of racemic 2,6-trans-tetrahydropyran derivatives. Available at: [Link].

    • PubMed. (2014). Asymmetric synthesis of highly functionalized tetrahydropyran DPP-4 inhibitor. Available at: [Link].

    • MDPI. (2025). Synthesis of Two Amphiphilic Organocatalysts Derived from L-Proline. Available at: [Link].

    • Semantic Scholar. (2018). Chiral Phosphoric Acids as Versatile Tools for Organocatalytic Asymmetric Transfer Hydrogenations. Available at: [Link].

    • ResearchGate. Chiral phosphoric acid-catalyzed asymmetric synthesis of tetrahydroquinoline. Available at: [Link].

    • ACS Publications. (2024). General, Modular Access toward Immobilized Chiral Phosphoric Acid Catalysts and Their Application in Flow Chemistry. Available at: [Link].

    • ResearchGate. Proline-Catalyzed Asymmetric Reactions. Available at: [Link].

    • ResearchGate. (2024). L-Proline an efficient catalyst for synthesis of Triazole, Tetrazole derivatives: A Review. Available at: [Link].

    • RWTH Publications. (2020). Synthetic enzyme cascades for the synthesis of amino alcohols and tetrahydroisoquinolines. Available at: [Link].

    Sources

    X-ray crystallography for absolute configuration of substituted tetrahydropyranones

    Author: BenchChem Technical Support Team. Date: March 2026

    Determining the absolute configuration (AC) of substituted tetrahydropyranones (THPs) is a critical milestone in drug development and natural product synthesis. Because THPs serve as the core pharmacophore in numerous bioactive compounds—such as the halogenated acetogenin (+)-srilankenyne[1]—assigning the correct 3D spatial arrangement is paramount. Enantiomers often exhibit drastically different pharmacological efficacies and off-target toxicities.

    While several analytical techniques exist to determine AC, they are not created equal. As a Senior Application Scientist, I have structured this guide to objectively compare Single-Crystal X-ray Diffraction (SCXRD) against solution-state alternatives like Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Nuclear Magnetic Resonance (NMR).

    The Conformational Challenge of Tetrahydropyranones

    Substituted THPs are highly flexible six-membered oxygen heterocycles. In solution, they exist in a dynamic equilibrium of chair, boat, and twist-boat conformations, heavily influenced by anomeric effects at the C2 position and steric bulk at the C6 position.

    This flexibility is the Achilles' heel of solution-state techniques (VCD, ECD, NMR). Chiroptical methods require exhaustive conformational searches and Time-Dependent Density Functional Theory (TD-DFT) calculations to generate a population-weighted theoretical spectrum[2]. If the computational model misses a low-energy conformer, the AC assignment can be fundamentally flawed. Conversely, SCXRD locks the THP into a single solid-state conformation, allowing for an absolute, ab initio assignment based purely on the physical phenomenon of anomalous X-ray scattering[3].

    Methodological Comparison: SCXRD vs. Chiroptical vs. NMR

    To select the appropriate analytical pathway, researchers must weigh sample state, required confidence levels, and computational overhead.

    ParameterSCXRD (Cu-Kα)VCD / ECD SpectroscopiesNMR (Mosher’s Method)
    Sample State Single Crystal (>0.1 mm)Solution / FilmSolution
    Sample Amount < 1 mg (Fully recoverable)5–15 mg (Recoverable)1–5 mg (Consumed/Modified)
    Conformational Dependency None (Fixed in crystal lattice)High (Requires rigorous TD-DFT)Medium (Relies on rigid transition models)
    Accuracy / Confidence Absolute (Flack parameter x≈0 )High (Validated via Cai-factor)Moderate to High
    Time to Result 1–2 Days (Post-crystallization)1–2 Weeks (Computationally intensive)3–5 Days (Requires chemical synthesis)
    Primary Limitation Requires high-quality diffracting crystalsSpectra can be noisy and hard to interpretRequires a reactive hydroxyl or amine group

    Deep Dive: The Physics of SCXRD for Light-Atom Molecules

    For THPs containing only carbon, hydrogen, and oxygen (light-atom molecules), establishing AC via SCXRD presents a specific physical challenge: anomalous dispersion is exceptionally weak.

    The Causality of Source Selection: Standard molybdenum (Mo-Kα, λ=0.7107A˚ ) X-ray sources are insufficient for light-atom AC determination because the resonant scattering factors ( f′′ ) for oxygen and carbon are negligible at this wavelength. To induce a measurable intensity difference between Friedel pairs ( Ihkl​ vs. I−h−k−l​ ), you must use a copper (Cu-Kα, λ=1.5418A˚ ) microfocus source[3]. The longer wavelength of Cu-Kα interacts more strongly with the core electrons of oxygen, amplifying the anomalous signal and allowing the refinement of the Flack parameter to a statistically significant value.

    Standard Operating Procedure: Self-Validating SCXRD Workflow

    To ensure scientific integrity, the following protocol is designed as a self-validating system. Every step includes a physical rationale and a built-in quality control check.

    Step 1: Enantiopure Crystallization

    • Dissolve 2–5 mg of the enantiopure substituted THP in a minimal volume of dichloromethane.

    • Set up a vapor diffusion chamber using pentane as the antisolvent at 4 °C. Causality: Slow diffusion at reduced temperatures minimizes crystal lattice defects and twinning. High internal order is non-negotiable, as structural defects will artificially smear the subtle intensity differences between Friedel pairs.

    Step 2: Data Collection at Cryogenic Temperatures

    • Mount a high-quality crystal (approx. 0.1×0.1×0.2 mm ) on a MiTeGen loop using paratone oil.

    • Flash-cool the sample to 100 K in a steady nitrogen stream.

    • Collect data using a Cu-Kα microfocus diffractometer, ensuring a high multiplicity of observations (target redundancy > 4.0). Causality: Cryo-cooling minimizes atomic thermal displacement parameters (B-factors). This intensifies high-angle reflections where anomalous scattering signals are most distinct, directly improving the precision of the absolute structure determination.

    Step 3: Data Reduction and Absorption Correction

    • Integrate the diffraction images.

    • Apply a rigorous multi-scan empirical absorption correction (e.g., SADABS). Causality: Cu-Kα radiation is highly absorbed by organic crystals. If absorption is not meticulously corrected, the path-length differences through the crystal will artificially skew the Friedel pair intensities, leading to a false AC assignment.

    Step 4: Structure Solution and Self-Validation

    • Solve the structure using direct methods and refine anisotropically against F2 .

    • Refine the Flack parameter ( x ). Validation Check: The system is self-validating. If x=0.00 with a standard uncertainty (s.u.) of <0.10 , the assigned AC is unambiguously correct. If x=1.00 , the true structure is the inverted enantiomer. As an orthogonal check, calculate the Hooft parameter to confirm the probability of the correct enantiomorph exceeds 99.9%.

    Decision Workflow for THP Absolute Configuration

    AC_Workflow Start Substituted THP Sample Cryst Crystallization Feasible? Start->Cryst SCXRD SCXRD (Cu-Kα) Anomalous Dispersion Cryst->SCXRD Yes (High Quality) Sol Solution-State Analysis Cryst->Sol No (Oil/Amorphous) Flack Flack Parameter ≈ 0 AC Confirmed SCXRD->Flack Refinement VCD VCD / ECD + TD-DFT Matching Sol->VCD Direct NMR NMR + Chiral Derivatization Sol->NMR Derivatize

    Workflow for determining the absolute configuration of substituted tetrahydropyranones.

    References

    • Determination of absolute configuration using X-ray diffraction Source: ed.ac.uk
    • Asymmetric Total Synthesis and Determination of the Absolute Configuration of (+)
    • Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool Source: nih.gov
    • Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configur

    Sources

    Cytotoxicity comparison of pyran derivatives in cancer cell lines.

    Author: BenchChem Technical Support Team. Date: March 2026

    Comparative Cytotoxicity Guide: Pyran Derivatives vs. Standard Chemotherapeutics in Oncology

    The pyran scaffold—a six-membered oxygen-containing heterocycle—is a privileged pharmacophore in medicinal chemistry. Recent synthetic advancements have generated a vast library of fused pyran derivatives (e.g., benzopyrans, spiropyrans, and pyranocoumarins) that exhibit profound antiproliferative activity against diverse human cancer cell lines[1][2].

    This guide provides a rigorous comparative analysis of novel pyran derivatives against established chemotherapeutics like Doxorubicin and Erlotinib. It details their cytotoxicity profiles, structure-activity relationships (SAR), mechanistic pathways, and the self-validating in vitro protocols required for accurate efficacy assessment.

    Mechanistic Pathways of Pyran-Induced Cytotoxicity

    To contextualize the cytotoxicity data, it is crucial to understand how pyran derivatives exert their anti-cancer effects. Unlike non-specific alkylating agents, modern pyran analogues often act through targeted intracellular mechanisms:

    • Kinase Inhibition: Specific morpholino-substituted pyran motifs have been designed as next-generation PI3K/mTOR inhibitors, effectively starving cancer cells of survival and proliferation signals[3].

    • Cell Cycle Arrest: Pyranone derivatives frequently inhibit cyclin-dependent kinase 2 (CDK2), halting cellular progression at the G1 or G2/M phases and preventing tumor replication[4][5].

    • Apoptosis Induction: Halogenated pyran analogues trigger the accumulation of reactive oxygen species (ROS), leading to the activation of the caspase cascade (e.g., Caspase-3/9) and subsequent programmed cell death[5].

    Pathway Pyran Pyran Derivatives ROS ROS Accumulation Pyran->ROS Induces PI3K PI3K/mTOR Inhibition Pyran->PI3K Blocks CDK2 CDK2 Inhibition Pyran->CDK2 Inhibits Caspase Caspase-3/9 Activation ROS->Caspase Triggers PI3K->Caspase Promotes Arrest G1/G2 Cell Cycle Arrest CDK2->Arrest Causes Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Arrest->Apoptosis

    Proposed intracellular signaling pathways mediating pyran-induced cytotoxicity.

    Comparative Cytotoxicity Profiling (IC50 Data)

    The anti-proliferative efficacy of pyran derivatives is quantified using the half-maximal inhibitory concentration (IC50). The table below synthesizes recent experimental data comparing various pyran classes against standard reference drugs across prominent cancer cell lines.

    Pyran Derivative ClassTarget Cell LinePyran IC50 ValueReference Drug (IC50)Efficacy Comparison
    7-substituted-3-acetyl-benzopyrones (Compound 9b)A549 (Lung)0.16 nM5-Fluorouracil (N/A)Exceptional sub-nanomolar potency; outperforms standard antimetabolites[6].
    Morpholinochromonylidene Pyrans (Compound 7)HepG-2 (Liver)0.061 μg/mLDoxorubicin (1.501 μg/mL)~24x more potent than Doxorubicin; induces early/late apoptosis[4].
    Oxygen-heterocyclic Pyrans (Compound 4n)HCT-116 (Colon)1.2–8.6 µMErlotinib (11.21 µM)Superior targeted inhibition compared to established EGFR inhibitors[7].
    Chromeno-annulated Benzopyrans (Compound 28)A549 (Lung)2.53 μMEtoposide (Reference)High targeted cytotoxicity with pronounced inhibitory action[1].
    Halogenated Flavanones (Compound 66)MDA-MB-231 (Breast)2.9 μMEtoposide (~34.8 μM)~12x more potent than the reference drug[1].
    Structure-Activity Relationship (SAR) Insights

    The vast differences in IC50 values across pyran derivatives are driven by specific structural modifications:

    • Halogenation: The introduction of electron-withdrawing halogens (e.g., double chlorine at 2,4-positions or bromine at 3,5-positions) significantly enhances lipophilicity and cellular uptake. This correlates directly with heightened cytotoxicity in MCF-7 and HepG-2 cell lines[7].

    • Spiro-fusion & Rigid Scaffolds: Fusing the pyran ring with spirooxindole or thiazolidinone moieties restricts conformational flexibility. This allows the molecule to "lock" into the binding pockets of target kinases (like CDK2 or PI3K) with higher affinity than highly flexible linear molecules[4].

    Self-Validating Experimental Protocol: Cytotoxicity Assessment

    To ensure reproducibility and scientific integrity, cytotoxicity must be evaluated using a self-validating system. The following protocol outlines the optimized MTT/SRB assay workflow, emphasizing the causality behind each methodological choice[2][5].

    Workflow Seed 1. Cell Seeding (Optimized Density) Treat 2. Compound Treatment (Serial Dilutions) Seed->Treat Incubate 3. Incubation (24-72h, 5% CO2) Treat->Incubate Assay 4. MTT/SRB Addition (Metabolic Readout) Incubate->Assay Read 5. Absorbance (Microplate Reader) Assay->Read Analyze 6. IC50 Calculation (Regression Analysis) Read->Analyze

    Standardized self-validating workflow for in vitro cytotoxicity assessment.

    Step-by-Step Methodology:
    • Cell Seeding & Adhesion:

      • Action: Seed cancer cells (e.g., MCF-7, A549) in 96-well plates at an optimized density (typically 5,000–10,000 cells/well) and allow them to adhere overnight[2].

      • Causality: Cells must be in the logarithmic growth phase. Over-confluency leads to contact inhibition, which artificially lowers the metabolic rate, skewing readouts and masking the drug's true anti-proliferative effect.

    • Compound Treatment & Controls:

      • Action: Treat cells with serial dilutions of the pyran derivative. Maintain a vehicle control (DMSO 0.5%) and a positive control (e.g., Doxorubicin)[5].

      • Causality: DMSO concentrations above 0.5% induce solvent-mediated toxicity, creating false positives. The positive control validates the assay's sensitivity, ensuring the specific cell line is currently responding appropriately to known cytotoxic stress.

    • Incubation:

      • Action: Incubate the treated plates for 24 to 72 hours at 37°C in a 5% CO 2​ humidified atmosphere[7].

      • Causality: This duration provides sufficient time for the pyran compounds to internalize, interact with intracellular targets (e.g., kinase inhibition), and for the subsequent apoptotic pathways to fully execute.

    • Viability Readout (MTT Assay):

      • Action: Add MTT solution to each well. After incubation, solubilize the resulting formazan crystals[2].

      • Causality: Living cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium into a purple formazan product. Dead cells lose this enzymatic activity. Therefore, the absorbance measured via a microplate reader is directly proportional to the number of viable cells, providing a highly reliable quantitative metric.

    References

    • [1] The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Publishing.[Link]

    • [6] Anticancer Activity and DNA Binding Studies of Novel 3,7‐Disubstituted Benzopyrones - Researcher.life.[Link]

    • [3] Emerging Oxygen Based Heterocyclic Scaffolds as Potential Anticancer Candidates - Preprints.org.[Link]

    • [7] Targeted potent antimicrobial and antitumor oxygen-heterocyclic-based pyran analogues: synthesis and computational studies - PMC (NIH).[Link]

    • [4] Recyclization of morpholinochromonylidene–thiazolidinone using nucleophiles: facile synthesis, cytotoxic evaluation, apoptosis, cell cycle and molecular docking studies of a novel series of azole, azine, azepine and pyran derivatives - RSC Publishing.[Link]

    Sources

    Safety Operating Guide

    A Comprehensive Guide to the Safe Disposal of 3-allyltetrahydro-4H-pyran-4-one

    Author: BenchChem Technical Support Team. Date: March 2026

    This document provides essential safety and logistical information for the proper disposal of 3-allyltetrahydro-4H-pyran-4-one. As researchers and drug development professionals, adherence to rigorous safety protocols is paramount, not only for personal safety but also for environmental stewardship. This guide is structured to provide a deep, causal understanding of the necessary procedures, moving beyond a simple checklist to instill a culture of safety and responsibility in the laboratory.

    Hazard Assessment: Understanding the Compound

    3-allyltetrahydro-4H-pyran-4-one is a heterocyclic ketone. While comprehensive toxicological data for this specific molecule is not widely available, a robust safety protocol can be developed by analyzing its core structure and functional groups: the tetrahydro-4H-pyran-4-one backbone and the allyl group.

    • The Ketone Backbone (tetrahydro-4H-pyran-4-one): The parent compound is classified as a flammable liquid.[1] Vapors can be heavier than air and may form explosive mixtures with air, especially at elevated temperatures.[2] Therefore, all handling and disposal procedures must mitigate the risk of ignition from sources such as static discharge, open flames, and hot surfaces.

    • The Allyl Group (-CH₂-CH=CH₂): The presence of an allyl group introduces additional, significant hazards. Allyl compounds are often associated with increased toxicity and reactivity. They can be lachrymators, skin and respiratory irritants, and may cause severe tissue damage upon contact.[3][4] Some allyl compounds are also known to be polymerizable, which can be hazardous if uncontrolled.[3][5]

    Given this composite hazard profile, 3-allyltetrahydro-4H-pyran-4-one must be treated as a flammable, toxic, and potentially reactive chemical . The lack of extensive toxicological data necessitates a conservative approach, handling the compound as if its health effects are not fully known.[2]

    Key Data Summary
    PropertyInformationSource(s)
    Classification Flammable Liquid, Hazard Class 3[2]
    UN Number UN 1224 (as Ketones, liquid, n.o.s.)[2]
    Primary Hazards Flammability, Potential Toxicity (Irritant), Potential Reactivity[2][3][5]
    RCRA Waste Code Likely D001 (Ignitability)[6]
    Disposal Method Incineration via a licensed hazardous waste disposal facility[4]

    Regulatory Framework: RCRA and Waste Classification

    In the United States, the Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA). Based on its flammability (a flash point below 60°C / 140°F), 3-allyltetrahydro-4H-pyran-4-one waste is classified as a D001 hazardous waste due to the characteristic of ignitability.

    It is crucial to never dispose of this chemical down the drain or in regular solid waste.[4] Doing so can lead to flammable vapor accumulation in plumbing, potentially causing explosions, and introduces a potentially toxic and environmentally harmful substance into the water system.

    Step-by-Step Disposal Protocol

    This protocol outlines the validated procedure for the safe collection, storage, and disposal of 3-allyltetrahydro-4H-pyran-4-one waste.

    Step 1: Personal Protective Equipment (PPE)

    Before handling the chemical in any capacity, including for disposal, the following PPE is mandatory:

    • Eye Protection: Tightly fitting safety goggles or a full-face shield.[5]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene). Gloves must be inspected before use and disposed of as contaminated waste after handling.[2]

    • Body Protection: A flame-retardant laboratory coat.

    • Respiratory Protection: Handling should occur in a well-ventilated area, preferably within a certified chemical fume hood to avoid inhalation of vapors.[5]

    Step 2: Waste Segregation and Collection

    The principle of waste segregation is fundamental to laboratory safety. Never mix incompatible waste streams.

    • Designate a Waste Container: Use a clearly labeled, dedicated container for 3-allyltetrahydro-4H-pyran-4-one waste. The container must be made of a compatible material (e.g., glass or polyethylene) and have a secure, tight-fitting lid.[2]

    • Labeling: The container must be labeled with the words "HAZARDOUS WASTE " and the full chemical name: "3-allyltetrahydro-4H-pyran-4-one ". The label should also clearly indicate the hazards: FLAMMABLE, TOXIC .

    • Collection: Collect the waste directly into the designated container. Avoid leaving funnels in the container, as this can allow vapors to escape. Keep the container closed at all times except when adding waste.

    Step 3: On-Site Storage

    Proper storage of the hazardous waste container while it awaits pickup is critical to prevent accidents.

    • Location: Store the waste container in a designated satellite accumulation area within or near the laboratory. This area must be away from ignition sources and high-traffic areas.

    • Secondary Containment: Place the waste container in a secondary containment bin or tray capable of holding at least 110% of the container's volume. This prevents the spread of material in case of a leak.

    • Grounding: For larger quantities, the container and receiving equipment should be grounded and bonded to prevent the buildup of static electricity, a potential ignition source.[2]

    Step 4: Final Disposal

    Disposal must be handled by professionals.

    • Contact EHS: Contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.

    • Professional Disposal: The waste will be collected by a licensed hazardous waste disposal company. The standard and most effective method for destroying flammable organic liquids like this is high-temperature incineration at a permitted facility.[4] This process ensures the complete destruction of the compound into less harmful components.

    Emergency Procedures: Spill Management

    In the event of a spill, immediate and correct action is required to mitigate risks.

    • Alert Personnel: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

    • Remove Ignition Sources: Extinguish all nearby flames and turn off any spark-producing equipment.

    • Ventilation: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within it.

    • Containment & Cleanup:

      • For small spills, use a spill kit with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like paper towels to absorb the bulk of the liquid.

      • Wearing appropriate PPE, gently cover the spill with the absorbent material.

      • Use non-sparking tools to collect the absorbed material and place it into a sealable, properly labeled container for hazardous waste disposal.[5]

    • Decontamination: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

    Visualizing the Disposal Workflow

    The following diagram illustrates the decision-making and operational flow for the proper disposal of 3-allyltetrahydro-4H-pyran-4-one.

    DisposalWorkflow start Waste Generation: 3-allyltetrahydro-4H-pyran-4-one ppe Step 1: Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Step 2: Segregate Waste Is there a dedicated, labeled container? ppe->segregate prepare_container Prepare & Label New Container: 'HAZARDOUS WASTE' 'Flammable, Toxic' segregate->prepare_container No collect Collect Waste in Closed Container segregate->collect Yes prepare_container->collect storage Step 3: Store in Satellite Accumulation Area (Secondary Containment, Away from Ignition) collect->storage ehs_contact Step 4: Schedule Pickup Contact EHS for disposal storage->ehs_contact disposal Final Disposition: Incineration by Licensed Hazardous Waste Vendor ehs_contact->disposal

    Caption: Disposal workflow for 3-allyltetrahydro-4H-pyran-4-one.

    References

    • Allyl chloride - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

    • CHEMICAL DATA NOTEBOOK SERIES #113: ALLYL CHLORIDE. Fire Engineering. [Link]

    • Tetrahydro-4H-pyran-4-one | C5H8O2. PubChem. [Link]

    Sources

    ×

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.